molecular formula C12H26O B151752 2-Butyl-1-octanol CAS No. 3913-02-8

2-Butyl-1-octanol

Cat. No.: B151752
CAS No.: 3913-02-8
M. Wt: 186.33 g/mol
InChI Key: XMVBHZBLHNOQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1-octanol (CAS RN 3913-02-8) is a high-purity, synthetically derived C12 alcohol presented as a colorless to almost colorless clear liquid. This compound, with a molecular formula of C12H26O and a molecular weight of 186.33 g/mol, is characterized by its extremely low melting point of -80°C, which makes it significantly easier to handle in various laboratory conditions compared to traditional linear C12-C14 alcohols . Its primary research value lies in its role as an excellent base alcohol for a variety of organic synthesis reactions, including esterification, ethoxylation, and propoxylation . The branched structure of this compound contributes to the unique functional characteristics of its downstream products, such as surfactants or polymers, potentially offering improved performance properties like low viscosity or enhanced solubility . With a boiling point of 104°C at 3 mmHg, a specific gravity of 0.84, and a high logP (est. 4.76), it is soluble in alcohol but only minimally soluble in water . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should note that this substance is very toxic to aquatic life with long-lasting effects and requires careful handling to avoid environmental release .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVBHZBLHNOQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044818
Record name 2-Butyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless oily liquid with a sweet odor; [Sasol MSDS]
Record name 1-Octanol, 2-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyloctanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10248
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

145.00 to 149.00 °C. @ 760.00 mm Hg
Record name 2-Butyl-1-octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3913-02-8
Record name 2-Butyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyloctanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BUTYL-1-OCTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octanol, 2-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyloctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLOCTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N442D9VO79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Butyl-1-octanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyl-1-octanol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Butyl-1-octanol, a branched-chain primary alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and visual representation of synthetic pathways.

Chemical Identity and Structure

This compound, also known as 2-butyloctyl alcohol, is a fatty alcohol with the chemical formula C12H26O.[1] Its structure features a hydroxyl (-OH) group attached to the first carbon of an octane chain, with a butyl (-C4H9) group substituent at the second carbon.[1] This branched structure imparts unique physical properties compared to its linear isomer, 1-dodecanol.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 2-butyloctan-1-ol[1]
CAS Registry Number 3913-02-8[1]
Chemical Formula C12H26O[1]
SMILES CCCCCCC(CO)CCCC[1]
InChI Identifier InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3[1]
InChI Key XMVBHZBLHNOQON-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various industrial and research settings, including its use as a solvent, a chemical intermediate, and in the formulation of cosmetics and pharmaceuticals.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditionsReference
Molecular Weight 186.33 g/mol
Appearance Colorless oily liquid with a sweet odor[2]
Density 0.833 g/mLat 25 °C
0.832 g/cm³at 20°C[1]
Boiling Point 145 - 149 °Cat 760 mm Hg[2]
Melting Point -80 °C[3]
Flash Point 122 °CNon-equilibrium method
113 °C[3]
Solubility in Water 16.18 mg/L (estimated)at 25 °C[4]
Slightly soluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[1]
Refractive Index 1.4400 to 1.4440[3]
Vapor Pressure 0.005 mmHg (estimated)at 25 °C[4]
logP (o/w) 4.759 (estimated)[4]

Spectral Information

Spectroscopic data is vital for the identification and characterization of this compound. Available spectral information includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

  • ¹H NMR Spectra: Data has been recorded on instruments such as the Varian A-60.[2]

  • ¹³C NMR Spectra: Available from sources such as Sigma-Aldrich.[5]

  • IR Spectra: Both FTIR (Capillary Cell: Neat) and Vapor Phase IR spectra are available.[2]

  • Mass Spectrometry: GC-MS data is available through the NIST Mass Spectrometry Data Center.[2]

  • Raman Spectra: Available through SpectraBase.[2]

Experimental Protocols & Synthesis

While detailed, step-by-step experimental protocols for the determination of each physical property are not extensively documented in readily available literature, they follow standard laboratory procedures for organic compounds. For instance, boiling point determination would typically involve distillation at atmospheric pressure, and density would be measured using a pycnometer or a density meter.

The industrial synthesis of this compound is primarily achieved through two main routes: the Guerbet reaction and a process involving aldol condensation followed by reduction.

4.1. Guerbet Reaction

The Guerbet reaction involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[6]

Guerbet_Reaction cluster_main Guerbet Reaction Pathway Alcohol 1-Hexanol (Primary Alcohol) Aldehyde Hexanal (Aldehyde) Alcohol->Aldehyde Dehydrogenation (Oxidation) Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Unsaturated_Aldehyde Aldol Condensation & Dehydration Guerbet_Alcohol This compound (Guerbet Alcohol) Unsaturated_Aldehyde->Guerbet_Alcohol Hydrogenation (Reduction)

Caption: Guerbet reaction pathway for the synthesis of this compound.

4.2. Aldol Condensation and Reduction

An alternative synthesis route starts with n-hexyl aldehyde, which undergoes an aldol reaction, followed by reduction steps to yield this compound.[7]

Aldol_Synthesis cluster_synthesis Aldol Condensation Synthesis Workflow Start n-Hexyl Aldehyde (Starting Material) Aldol Aldol Reaction (Barium Hydroxide Catalyst) Start->Aldol Intermediate 2-Butyl-2-octenal Aldol->Intermediate Reduction1 Initial Reduction (Palladium on Carbon) Intermediate->Reduction1 Mix Mixture of Aldehyde and Alcohol Reduction1->Mix Reduction2 Secondary Reduction (Sodium Borohydride) Mix->Reduction2 Product This compound (Final Product) Reduction2->Product

Caption: Synthesis of this compound via aldol condensation.

A general experimental workflow for the synthesis and purification of a long-chain alcohol like this compound is depicted below.

Experimental_Workflow cluster_workflow General Experimental Workflow Reactants Load Reactants & Catalyst into Reactor Inert Purge with Inert Gas (e.g., Nitrogen) Reactants->Inert Reaction Heat to Reaction Temperature with Stirring Inert->Reaction Removal Continuously Remove Water Reaction->Removal Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Purification Purify by Vacuum Distillation Filtration->Purification Analysis Analyze Product (GC, NMR, etc.) Purification->Analysis

Caption: General workflow for synthesis and purification of a Guerbet alcohol.

Chemical Reactivity and Stability

As a primary alcohol, this compound exhibits typical reactivity. It can be oxidized to its corresponding aldehyde (2-butyl-1-octanal) and further to 2-butyl-octanoic acid.[1] It also undergoes esterification reactions with acids to form esters, which have applications in the fragrance industry.[1] The compound is stable under recommended storage conditions and is incompatible with strong oxidizing agents.[3][8]

Applications

This compound has a range of applications stemming from its physical and chemical properties:

  • Cosmetics and Fragrances: It serves as a carrier for flavors and fragrances and acts as an emulsifier.[1]

  • Chemical Synthesis: It is an intermediate in the production of plasticizers, surfactants, and lubricants.[1]

  • Agriculture: Its solvency properties make it useful in formulations for pesticide delivery systems.[1]

  • Pharmaceuticals: It has potential as a solvent in drug formulations and in controlled-release systems.[1]

  • Research: It is used in the synthesis of other chemical compounds for research purposes, such as 2-butyl-1-octyl-methacrylate (BOMA).

Safety and Handling

This compound is considered a combustible liquid and requires appropriate handling and storage.[9] It is a mild skin irritant and can be an eye irritant.[2] Ingestion may cause central nervous system depression.[2] It is also noted as being very toxic to aquatic life with long-lasting effects.[2][10] Standard personal protective equipment, including safety goggles and gloves, should be used when handling this chemical.[1][11] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[9]

References

2-Butyl-1-octanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butyl-1-octanol is a primary fatty alcohol with significant applications across various industries, including cosmetics, fragrances, and chemical synthesis. Its unique branched structure imparts desirable properties such as a low melting point and excellent solvency. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, properties, and relevant data for researchers, scientists, and professionals in drug development.

Chemical Identification and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 3913-02-8 to this compound.[1][2][3][4] This unique identifier is crucial for unambiguous identification in chemical databases and regulatory documents. The compound is also known by a variety of synonyms, which are listed in the table below.

Data Point Value
CAS Number 3913-02-8[1][2][3][4]
Synonyms 2-Butyloctan-1-ol[2][5][6], Butyloctanol[2][5][6], 1-Octanol, 2-butyl-[2][5][6], 2-Butyloctyl alcohol[1][2][6], 5-(Hydroxymethyl)undecane[2][5][6], Jarcol I-12[2][5], Michel XO-150-12[2][5], Guerbet Dodecanol[2][5], Isofol 12 Alcohol[2][5], Isolauryl alcohol[3]

Chemical Structure and Properties

This compound is a branched-chain primary alcohol. The presence of a butyl group at the second position of the octanol backbone influences its physical and chemical properties. A summary of its key chemical properties is provided below.

Property Value
Molecular Formula C12H26O
Molecular Weight 186.33 g/mol [3][5]
IUPAC Name 2-butyloctan-1-ol[2]

Logical Relationship of Synonyms

The various synonyms for this compound arise from different naming conventions, including IUPAC nomenclature, trade names, and common names. The following diagram illustrates the relationship between the primary chemical name and its common synonyms.

Synonyms cluster_iupac IUPAC & Systematic Names cluster_common Common & Trade Names This compound This compound 2-Butyloctan-1-ol 2-Butyloctan-1-ol This compound->2-Butyloctan-1-ol 1-Octanol, 2-butyl- 1-Octanol, 2-butyl- This compound->1-Octanol, 2-butyl- 5-(Hydroxymethyl)undecane 5-(Hydroxymethyl)undecane This compound->5-(Hydroxymethyl)undecane Butyloctanol Butyloctanol This compound->Butyloctanol 2-Butyloctyl alcohol 2-Butyloctyl alcohol This compound->2-Butyloctyl alcohol Jarcol I-12 Jarcol I-12 This compound->Jarcol I-12 Michel XO-150-12 Michel XO-150-12 This compound->Michel XO-150-12 Guerbet Dodecanol Guerbet Dodecanol This compound->Guerbet Dodecanol Isofol 12 Alcohol Isofol 12 Alcohol This compound->Isofol 12 Alcohol Isolauryl alcohol Isolauryl alcohol This compound->Isolauryl alcohol

Caption: Relationship between the primary name and synonyms of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Butyl-1-octanol via the Guerbet Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butyl-1-octanol through the Guerbet reaction. The Guerbet reaction is a self-condensation of a primary alcohol to its β-alkylated dimer alcohol, offering a valuable method for producing higher branched alcohols from simpler, linear feedstocks.[1][2] this compound, a C12 Guerbet alcohol, finds applications as a specialty solvent, a precursor for surfactants and plasticizers, and as a component in various formulations within the pharmaceutical and chemical industries.

The Guerbet Reaction: Mechanism and Pathway

The Guerbet reaction proceeds through a four-step catalytic cycle involving a hydrogen auto-transfer process.[1] The overall reaction for the synthesis of this compound from 1-hexanol is as follows:

2 CH₃(CH₂)₅OH → CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH + H₂O

The reaction is typically carried out at elevated temperatures (180-360 °C) and requires a catalyst system that possesses both dehydrogenation/hydrogenation and base-catalyzed aldol condensation functionalities.[1][3]

The mechanism involves the following key steps[1][2][3][4]:

  • Dehydrogenation: The primary alcohol (1-hexanol) is first dehydrogenated to its corresponding aldehyde (hexanal) by a catalyst.

  • Aldol Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde to form an α,β-unsaturated aldehyde (2-butyl-2-octenal).

  • Dehydration: The aldol adduct readily dehydrates.

  • Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated by the catalyst, using the hydrogen that was abstracted in the initial dehydrogenation step, to yield the final product, this compound.

A competing side reaction is the Tishchenko reaction, where two aldehyde molecules disproportionate to form an ester (hexyl hexanoate).[5] The formation of other byproducts such as carboxylic acids and higher alcohols can also occur.[6]

Guerbet_Reaction_Mechanism 1-Hexanol 1-Hexanol Hexanal Hexanal 1-Hexanol->Hexanal -H2 Aldol Condensation Intermediate Aldol Condensation Intermediate Hexanal->Aldol Condensation Intermediate + Hexanal (Base Catalyst) 2-Butyl-2-octenal 2-Butyl-2-octenal Aldol Condensation Intermediate->2-Butyl-2-octenal -H2O This compound This compound 2-Butyl-2-octenal->this compound +H2

Caption: Guerbet reaction mechanism for this compound synthesis.

Experimental Protocols

This section details a general experimental protocol for the synthesis of this compound via the Guerbet reaction in a batch reactor. The specific conditions, particularly the choice of catalyst, can significantly influence the reaction outcome.

Materials:

  • 1-Hexanol (anhydrous)

  • Catalyst: e.g., Iridium-based complex such as [Cp*IrCl₂]₂ or a heterogeneous catalyst like a Ni-containing hydrotalcite.[7]

  • Base: e.g., Potassium tert-butoxide (t-BuOK) or sodium hydroxide (NaOH).[7]

  • Solvent (optional, e.g., p-xylene).[7]

  • Inert gas (Nitrogen or Argon).

  • Standard laboratory glassware for reflux, distillation, and product purification.

  • Batch autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.[4]

Procedure:

  • Reactor Setup: The batch autoclave reactor is charged with 1-hexanol, the chosen catalyst, and the base. If a solvent is used, it is also added at this stage.

  • Inert Atmosphere: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any air.[4]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120-250 °C) while stirring. The pressure inside the reactor will increase due to the vapor pressure of the alcohol and the formation of water.[1][4]

  • Reaction Monitoring: The reaction is maintained at the set temperature for a specified duration (e.g., 4-24 hours).[7] The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. The reactor is then carefully vented to release any excess pressure.[4]

  • Product Isolation and Purification: The liquid product mixture is collected from the reactor. The crude product is then purified, typically by distillation, to separate the this compound from unreacted 1-hexanol, the catalyst, and any byproducts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Charge_Reactor Charge Reactor with 1-Hexanol, Catalyst, Base Seal_Purge Seal and Purge with Inert Gas Charge_Reactor->Seal_Purge Heat_Stir Heat to Reaction Temperature and Stir Seal_Purge->Heat_Stir Maintain_Conditions Maintain Temperature and Pressure for a Set Time Heat_Stir->Maintain_Conditions Cool_Vent Cool Reactor and Vent Pressure Maintain_Conditions->Cool_Vent Collect_Product Collect Crude Product Cool_Vent->Collect_Product Purify Purify by Distillation Collect_Product->Purify Analyze Analyze by GC/MS Purify->Analyze

Caption: A typical experimental workflow for Guerbet synthesis.

Quantitative Data and Performance

The yield of this compound and the distribution of byproducts are highly dependent on the reaction conditions and the catalyst system employed. The following tables summarize quantitative data from various studies on the Guerbet reaction of 1-hexanol and related alcohols.

Table 1: Catalyst Systems and Reaction Conditions for this compound Synthesis

CatalystBaseTemperature (°C)Time (h)PressureSolventReference
[Cp*IrCl₂]₂t-BuOK1204Autogenousp-xylene[7]
Ni-containing hydrotalciteNaOH200-25024AutogenousNone
Pd/CKOH21063-5 barNone[8]

Table 2: Reported Yields and Selectivity for this compound

Catalyst1-Hexanol Conversion (%)This compound Yield (%)This compound Selectivity (%)Key ByproductsReference
[Cp*IrCl₂]₂>99~99Not specifiedNot specified[7]
Ni-containing hydrotalciteNot specified5Highest among tested catalystsHexyl-hexanoate[9]
Pd/CNot specified38 (Guerbet alcohol content)Not specifiedNot specified[8]

Table 3: General Observations on Guerbet Reaction of Alcohols

ParameterEffect on Reaction
Temperature Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts.[1]
Catalyst The choice of metal (e.g., Ni, Pd, Ir, Cu) and support (e.g., hydrotalcite, carbon) significantly impacts activity and selectivity.[7][10]
Base A base is required for the aldol condensation step; both homogeneous (e.g., KOH, NaOH) and heterogeneous bases can be used.[1]
Water Removal Continuous removal of water can drive the reaction equilibrium towards the product side.[4]

Conclusion

The Guerbet reaction provides a direct route for the synthesis of this compound from 1-hexanol. The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for achieving high yields and minimizing the formation of byproducts. While homogeneous catalysts can offer high activity, heterogeneous catalysts provide advantages in terms of separation and reusability. Further research into novel catalytic systems continues to enhance the efficiency and sustainability of the Guerbet reaction for the production of valuable branched alcohols.

References

An In-depth Technical Guide to the Aldol Condensation Route for the Synthesis of 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Butyl-1-octanol, a branched-chain primary alcohol with applications in cosmetics, lubricants, and as a chemical intermediate. The focus of this document is on the Aldol condensation pathway, a robust method for carbon-carbon bond formation. This guide will detail the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a C12 branched alcohol valued for its unique physical and chemical properties, including a low melting point and excellent solubility in organic solvents. These characteristics make it a desirable component in a variety of formulations. The synthesis of this compound can be effectively achieved through two primary routes originating from six-carbon precursors: the Guerbet reaction of 1-hexanol and the aldol condensation of n-hexyl aldehyde (hexanal).

The Guerbet reaction is a self-condensation of a primary alcohol at elevated temperatures to form a β-alkylated dimer alcohol.[1] The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation.[1]

The direct aldol condensation route involves the base-catalyzed reaction of n-hexyl aldehyde to form an α,β-unsaturated aldehyde, which is subsequently reduced to the target alcohol, this compound.[2] This guide will provide a detailed examination of both pathways, with a focus on the aldol condensation step, which is central to both syntheses.

Synthetic Pathways

The synthesis of this compound via aldol condensation can be approached from either 1-hexanol or n-hexyl aldehyde. The following diagram illustrates the overall transformation.

Aldol_Condensation_Route Synthesis Routes to this compound 1-Hexanol 1-Hexanol n-Hexyl aldehyde n-Hexyl aldehyde 1-Hexanol->n-Hexyl aldehyde Dehydrogenation Aldol Condensation Aldol Condensation n-Hexyl aldehyde->Aldol Condensation 2-Butyl-2-octenal 2-Butyl-2-octenal Aldol Condensation->2-Butyl-2-octenal Dehydration This compound This compound 2-Butyl-2-octenal->this compound Reduction

Figure 1: Overall synthetic routes to this compound.
Guerbet Reaction of 1-Hexanol

The Guerbet reaction provides a direct route from 1-hexanol to this compound. This process is typically carried out at high temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst.[1] The reaction mechanism involves the in-situ formation of n-hexyl aldehyde, which then undergoes an aldol condensation.

Aldol Condensation of n-Hexyl aldehyde

This route begins with the direct aldol condensation of n-hexyl aldehyde, which can be sourced commercially or produced via the oxidation of 1-hexanol. The resulting α,β-unsaturated aldehyde, 2-butyl-2-octenal, is then selectively reduced to this compound.[2]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound via the two primary routes.

ParameterGuerbet Reaction of 1-HexanolAldol Condensation of n-Hexyl aldehydeReference
Starting Material 1-Hexanoln-Hexyl aldehyde[1][2]
Catalyst Sodium hydroxide, Zinc oxideBarium hydroxide, Palladium on carbon, Sodium borohydride[1][2]
Temperature 210 °CReflux (Aldol), 50 °C (Reduction)[1][2]
Reaction Time 3 hours1 hour (Aldol), Not specified (Reduction)[1][2]
Yield 86%High (not explicitly stated as a percentage)[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Guerbet Reaction of 1-Hexanol[1]

This protocol is adapted from a procedure for the synthesis of a C12 Guerbet alcohol.

Materials and Equipment:

  • 1-Hexanol (High Purity)

  • Sodium hydroxide (NaOH)

  • Zinc Oxide (ZnO)

  • Nitrogen (N₂) gas

  • Jacketed glass or stainless steel reactor with mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus for water removal.

  • Filtration system

  • Vacuum distillation unit

Procedure:

  • Reactor Setup: Charge the reactor with 1-Hexanol, sodium hydroxide, and zinc oxide. A representative ratio is 204 g of n-hexanol, 10.2 g of sodium hydroxide, and 1.13 g of zinc oxide.[1]

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[1]

  • Reaction: Heat the mixture to approximately 210°C with continuous stirring. Maintain this temperature for about 3 hours. Continuously remove the water produced during the reaction using the Dean-Stark apparatus.[1]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to a safe temperature. Remove the solid catalyst and any precipitated salts by filtration.[1]

  • Purification: Purify the crude product by vacuum distillation to isolate this compound.[1]

Protocol 2: Aldol Condensation of n-Hexyl aldehyde followed by Reduction[2]

This protocol is based on a patented synthetic method.

Step 1: Aldol Condensation to 2-Butyl-2-octenal

Materials and Equipment:

  • n-Hexyl aldehyde (hexanal)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Water

  • Standard laboratory glassware for reflux and liquid-liquid separation

  • Vacuum distillation apparatus

Procedure:

  • In a suitable reaction vessel, add 13.9 g of hexanal to a solution of 2.2 g of Ba(OH)₂·8H₂O in 25 ml of water.[2]

  • Heat the mixture to reflux for 1 hour.[2]

  • After cooling, perform a liquid-liquid separation to isolate the organic layer.

  • Purify the crude product by vacuum distillation, collecting the fraction at 70-80 °C (310 Pa) to obtain 2-butyl-2-octenal.[2]

Step 2: Reduction to this compound

Materials and Equipment:

  • 2-Butyl-2-octenal

  • Methanol

  • Palladium on carbon (5% Pd/C)

  • Hydrogen (H₂) gas

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • High-pressure reactor

  • Standard laboratory glassware for extraction and concentration

  • Vacuum distillation apparatus

Procedure:

  • Dissolve the 2-butyl-2-octenal obtained in the previous step in methanol (e.g., for 20.3 g of the octenal, a larger scale experiment used 8.0 L of methanol, so adjust accordingly).[2]

  • Add 5% Pd/C catalyst (e.g., for a large-scale reaction, 24.9 g was used).[2]

  • Charge the reactor with hydrogen gas to a pressure of 1 MPa and heat to 50°C until the starting material is converted to a mixture of the corresponding aldehyde and alcohol.[2]

  • To this mixture, add NaBH₄ (e.g., 93.6 g for a large-scale reaction) and warm to 50°C.[2]

  • Once bubble evolution ceases, add water (e.g., 600 ml) and stir for 15 minutes.[2]

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add brine (e.g., 1000 ml) and extract twice with ethyl acetate.[2]

  • Combine the ethyl acetate layers, dry, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation, collecting the fraction at 75-80 °C (250 Pa) to obtain this compound.[2]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the detailed reaction mechanism for the base-catalyzed aldol condensation and a typical experimental workflow for the two-step synthesis of this compound from n-hexyl aldehyde.

Aldol_Mechanism Base-Catalyzed Aldol Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Hexanal_1 n-Hexyl aldehyde Base Base (e.g., OH⁻) Enolate Enolate ion Enolate_2 Enolate ion Enolate->Enolate_2 Water_1 H₂O Hexanal_1Base Hexanal_1Base EnolateWater_1 EnolateWater_1 Hexanal_1Base->EnolateWater_1 Hexanal_2 n-Hexyl aldehyde Alkoxide Alkoxide intermediate Alkoxide_2 Alkoxide intermediate Alkoxide->Alkoxide_2 Enolate_2Hexanal_2 Enolate_2Hexanal_2 Enolate_2Hexanal_2->Alkoxide Water_2 H₂O Aldol_Adduct Aldol adduct (β-hydroxy aldehyde) Aldol_Adduct_2 Aldol adduct Aldol_Adduct->Aldol_Adduct_2 Base_2 Base (e.g., OH⁻) Alkoxide_2Water_2 Alkoxide_2Water_2 Aldol_AdductBase_2 Aldol_AdductBase_2 Alkoxide_2Water_2->Aldol_AdductBase_2 EnoneWater_3 EnoneWater_3 Aldol_Adduct_2->EnoneWater_3 Heat Enone 2-Butyl-2-octenal Water_3 H₂O

Figure 2: Mechanism of the base-catalyzed aldol condensation of n-hexyl aldehyde.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Mix Mix n-Hexyl aldehyde with Ba(OH)₂ solution Start->Mix Reflux Reflux for 1 hour Mix->Reflux Separate Liquid-Liquid Separation Reflux->Separate Distill_1 Vacuum Distillation of 2-Butyl-2-octenal Separate->Distill_1 Dissolve Dissolve 2-Butyl-2-octenal in Methanol Distill_1->Dissolve Hydrogenate Hydrogenate with Pd/C and H₂ at 50°C, 1 MPa Dissolve->Hydrogenate Reduce Reduce with NaBH₄ at 50°C Hydrogenate->Reduce Workup Aqueous Workup and Extraction with Ethyl Acetate Reduce->Workup Distill_2 Vacuum Distillation of This compound Workup->Distill_2 End End Product Distill_2->End

Figure 3: Experimental workflow for the synthesis of this compound from n-hexyl aldehyde.

Conclusion

The synthesis of this compound via the aldol condensation of n-hexyl aldehyde, or through the related Guerbet reaction of 1-hexanol, represents a versatile and efficient method for the production of this valuable branched alcohol. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field to replicate and optimize these procedures for their specific applications. The detailed mechanistic and workflow diagrams serve to further elucidate the chemical transformations and practical steps involved in this synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butyl-1-octanol, a primary alcohol with applications in various industrial and research settings. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Doublet2H-CH₂-OH
~1.4Multiplet1H-CH(CH₂OH)-
~1.2-1.3Multiplet16H-(CH₂)₈-
~0.9Triplet6H-CH₃
~1.5Singlet1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Type
~65.7-CH₂-OH
~40.8-CH(CH₂OH)-
~31.9-CH₂-
~29.6-CH₂-
~29.3-CH₂-
~28.8-CH₂-
~26.4-CH₂-
~22.7-CH₂-
~14.1-CH₃

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3330Strong, BroadO-H stretch (hydrogen-bonded)
~2955, 2925, 2855StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1058StrongC-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityFragmentation
186Low[M]⁺ (Molecular Ion)
168Moderate[M-H₂O]⁺
155Moderate[M-CH₃]⁺
127Moderate[M-C₄H₉]⁺
83High[C₆H₁₁]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for long-chain alcohols like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are used. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the spectrum is often recorded "neat," meaning without a solvent. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.[2]

  • Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates is first recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or a direct insertion probe. Electron Ionization (EI) is a common method for analyzing such compounds. In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Capillary Film) Sample->Prep_IR Prep_MS Vaporize for GC-MS/Direct Probe Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (Electron Ionization) Prep_MS->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Peak Positions (Wavenumber) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS_Acq->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Butyl-1-octanol in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-butyl-1-octanol, a branched-chain primary alcohol with increasing importance in various industrial and pharmaceutical applications. This document details its solubility profile in a range of common organic solvents, outlines experimental protocols for solubility determination, and presents a visual representation of a general experimental workflow.

Introduction to this compound

This compound (CAS No. 3913-02-8) is a C12 Guerbet alcohol. Its branched structure imparts unique physicochemical properties, including a low melting point and enhanced solubility in nonpolar media when compared to its linear isomers.[1] These characteristics make it a versatile compound, utilized as a solvent, emollient, and a chemical intermediate in the synthesis of plasticizers, surfactants, and lubricants.[2][3] In the pharmaceutical industry, it shows potential as a solvent in drug formulations and as a component of controlled-release systems.[4]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in formulation development, chemical synthesis, and various research applications. The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a molecule with a significant nonpolar alkyl chain and a polar hydroxyl group, its solubility is dictated by the polarity of the solvent.

Data Presentation: Quantitative and Qualitative Solubility of this compound

SolventSolvent PolarityQuantitative SolubilityQualitative Solubility
WaterHigh1 mg/L at 23°C[5]Slightly Soluble / Insoluble[4][6]
MethanolHighData not availableSoluble (Expected)
EthanolHighData not availableSoluble[4]
AcetoneMediumData not availableSoluble (Expected)
Dimethyl Sulfoxide (DMSO)MediumData not availableSoluble (Expected)
TolueneLowData not availableSoluble (Expected)
HexaneLowData not availableSoluble (Expected)
ChloroformLowData not availableSoluble[4]
Diethyl EtherLowData not availableSoluble[4]

Interpretation of Solubility Data:

  • Water: The long, nonpolar, twelve-carbon chain of this compound dominates its interaction with the highly polar water molecules, resulting in very low solubility.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While quantitative data is unavailable, this compound is expected to be soluble in lower-chain alcohols like ethanol and methanol.[4][8] This is due to the ability of its hydroxyl group to form hydrogen bonds with the solvent molecules, while the nonpolar chain can interact with the alkyl part of the solvent molecules.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): this compound is anticipated to be soluble in these solvents due to dipole-dipole interactions and the overall compatibility of its structure with these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar alkyl portion of this compound makes it highly compatible with nonpolar solvents. Strong van der Waals forces between the solute and solvent molecules facilitate dissolution.

  • Halogenated Solvents (e.g., Chloroform): Its solubility in chloroform is explicitly mentioned, which is consistent with the principle of "like dissolves like," as both have significant nonpolar character.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following outlines a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely recognized shake-flask method and can be adapted from standardized guidelines like the OECD Test Guideline 105 and ASTM E1148, which are originally designed for aqueous solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap flask. The excess is necessary to ensure that saturation is reached.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and solute.

    • It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solvent has reached a plateau, confirming equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the controlled temperature for a period to allow for the separation of the undissolved solute from the saturated solution.

    • To ensure complete separation of the excess solute, centrifuge the samples at a high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE). This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatically Controlled Agitation) A->B Incubate C Phase Separation (Centrifugation or Filtration) B->C Reach Equilibrium D Sampling and Dilution C->D Collect Supernatant E Quantitative Analysis (e.g., GC-FID) D->E Analyze Sample F Data Calculation and Reporting E->F Determine Concentration

References

An In-depth Technical Guide to the Physicochemical Characteristics of C12 Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 Guerbet alcohol, chemically known as 2-butyl-1-octanol, is a branched-chain primary alcohol with the molecular formula C12H26O.[1][2] It is synthesized via the Guerbet reaction, which involves the condensation of shorter-chain alcohols.[3] This guide provides a comprehensive overview of the core physicochemical characteristics of C12 Guerbet alcohol, presenting key data in a structured format, detailing relevant experimental methodologies, and illustrating associated processes through diagrams. This information is critical for its application in various fields, including its use as a solvent, emollient, and viscosity agent in pharmaceutical and cosmetic formulations.[3][4]

Physicochemical Properties

The unique branched structure of C12 Guerbet alcohol imparts distinct physical and chemical properties compared to its linear counterparts. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Chemical Name This compound[5]
Synonyms 2-Butyloctyl alcohol, Isododecyl alcohol[2]
CAS Number 3913-02-8[5]
Molecular Formula C12H26O[5]
Molecular Weight 186.33 g/mol [1]
Appearance Clear, colorless liquid[6]
Odor Characteristic, mild, floral, or fruity[2]
Thermal and Density Properties
PropertyValueReference
Melting Point -80 °C (lit.)[5][6]
Boiling Point 145-149 °C (lit.)[5][6]
Flash Point 113 °C[7]
Density 0.833 g/mL at 25 °C (lit.)[5][6]
Vapor Pressure 8.1 Pa at 37.8 °C[7]
Solubility and Partitioning
PropertyValueReference
Water Solubility 1 mg/L at 23 °C[6]
Solubility Soluble in alcohol, ether, and chloroform[2]
logP (o/w) 5.5 at 23 °C[6]
Viscosity and Surface Tension
PropertyValueTest ConditionReference
Kinematic Viscosity 23 cSt20 °C[8]
Kinematic Viscosity 10 cSt40 °C[8]
Surface Tension approx. 28 mN/m20 °C[9][10]

Experimental Protocols

The determination of the physicochemical properties of C12 Guerbet alcohol follows standardized experimental protocols to ensure accuracy and reproducibility.

Viscosity Measurement (Based on ASTM D445)

The kinematic viscosity of C12 Guerbet alcohol is determined using a calibrated glass capillary viscometer.

  • Sample Preparation: The alcohol sample is brought to the test temperature. For transparent liquids like C12 Guerbet alcohol, it should be ensured that the sample is free of any solid particles or air bubbles.[11]

  • Apparatus: A calibrated glass capillary viscometer is selected based on the expected viscosity range. The viscometer is placed in a constant temperature bath to maintain the specified temperature with high precision (e.g., ±0.02 °C for temperatures between 15 °C and 100 °C).[11]

  • Procedure: The sample is drawn into the viscometer to a specified mark. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured accurately.[12][13]

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer (ν = C × t).[13] The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν × ρ).[14]

Surface Tension Measurement (Based on OECD Test Guideline 115)

The surface tension of an aqueous solution of C12 Guerbet alcohol can be determined using methods like the ring method.

  • Principle: This method is based on measuring the force required to detach a platinum ring from the surface of the liquid.[15][16]

  • Apparatus: A tensiometer equipped with a platinum ring is used. The measurement is performed in a thermostated vessel to maintain a constant temperature, typically around 20°C.[15]

  • Procedure:

    • The platinum ring is thoroughly cleaned and attached to the tensiometer.

    • The liquid sample is placed in the vessel, and the ring is immersed in the liquid.

    • The force required to pull the ring from the liquid surface is measured. This force is at its maximum just before the liquid film breaks.[16]

  • Calculation: The surface tension is calculated from the measured maximum force, taking into account the dimensions of the ring and a correction factor.[17]

Analysis of Fatty Alcohols by Gas Chromatography (GC)

The purity and composition of C12 Guerbet alcohol can be assessed using gas chromatography.

  • Sample Preparation: The alcohol sample may be analyzed directly or after derivatization (e.g., silylation) to improve volatility and peak shape.[18]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.[19]

  • Chromatographic Conditions:

    • Injector Temperature: Set to ensure complete vaporization of the sample.

    • Oven Temperature Program: A temperature gradient is typically used to separate alcohols with different chain lengths and branching.

    • Carrier Gas: An inert gas like helium or nitrogen is used at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Analysis: The retention time and peak area of the components are recorded. Identification is done by comparing retention times with known standards, and quantification is performed by analyzing the peak areas.[19]

Mandatory Visualizations

Guerbet Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of Guerbet alcohols.

Guerbet_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up cluster_analysis Analysis Alcohol Primary Alcohol(s) ReactionVessel Reaction Vessel Alcohol->ReactionVessel Catalyst Catalyst (e.g., Pd/C) Catalyst->ReactionVessel Base Base (e.g., KOH) Base->ReactionVessel Cooling Cooling ReactionVessel->Cooling Heat & Stir (e.g., 200-225 °C) Separation Separation of Guerbet Alcohol Cooling->Separation GC_Analysis GC Analysis Separation->GC_Analysis

Caption: A typical experimental workflow for the Guerbet reaction.

Physicochemical Characterization Workflow

This diagram outlines a general workflow for the physicochemical characterization of C12 Guerbet alcohol.

Physicochemical_Characterization_Workflow cluster_tests Physicochemical Tests Sample C12 Guerbet Alcohol Sample Viscosity Viscosity (ASTM D445) Sample->Viscosity SurfaceTension Surface Tension (OECD 115) Sample->SurfaceTension Density Density Sample->Density BoilingPoint Boiling Point Sample->BoilingPoint MeltingPoint Melting Point Sample->MeltingPoint Solubility Solubility Sample->Solubility GC Purity (GC) Sample->GC Data Data Analysis & Reporting Viscosity->Data SurfaceTension->Data Density->Data BoilingPoint->Data MeltingPoint->Data Solubility->Data GC->Data

Caption: General workflow for physicochemical characterization.

Logical Relationship in Guerbet Reaction

The following diagram illustrates the logical relationship between the key components and steps in the Guerbet reaction.

Guerbet_Reaction_Logic Start Primary Alcohol Aldehyde Aldehyde Intermediate Start->Aldehyde Dehydrogenation (Catalyst) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Aldol Condensation (Base) Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration Final_Product Guerbet Alcohol (C12) Unsaturated_Aldehyde->Final_Product Hydrogenation (Catalyst)

References

An In-depth Technical Guide to 2-Butyl-1-octanol: Molecular Structure and the Implications of Branching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-1-octanol, a branched-chain primary alcohol. It delves into its molecular structure and explores the significant effects of its alkyl branching on key physicochemical properties, comparing it with its linear isomer, 1-dodecanol. This document also outlines standard experimental protocols for determining these properties, offering a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Molecular Structure of this compound

This compound is a primary alcohol with the chemical formula C₁₂H₂₆O.[1][2] Its structure features an eight-carbon octanol backbone with a butyl group (C₄H₉) attached to the second carbon atom.[3] The hydroxyl (-OH) group is located on the first carbon, classifying it as a primary alcohol.[3] This specific β-branched structure is characteristic of a class of compounds known as Guerbet alcohols, which are noted for their unique physical properties.[4][5][6]

The IUPAC name for this compound is 2-butyloctan-1-ol.[1] It is also known by synonyms such as Isofol 12 or Guerbet C12 alcohol.[3]

cluster_0 Molecular Structure cluster_1 Intermolecular Effects cluster_2 Physical Property Outcomes Alkyl Branching Alkyl Branching Reduced Surface Area Reduced Surface Area Alkyl Branching->Reduced Surface Area Increased Steric Hindrance Increased Steric Hindrance Alkyl Branching->Increased Steric Hindrance Weaker van der Waals Forces Weaker van der Waals Forces Reduced Surface Area->Weaker van der Waals Forces Lower Melting Point Lower Melting Point Weaker van der Waals Forces->Lower Melting Point Lower Boiling Point Lower Boiling Point Weaker van der Waals Forces->Lower Boiling Point Lower Viscosity Lower Viscosity Weaker van der Waals Forces->Lower Viscosity Increased Solubility (in polar solvents) Increased Solubility (in polar solvents) Increased Steric Hindrance->Increased Solubility (in polar solvents) A Start: Obtain Solid Sample B Grind sample to a fine powder A->B C Pack powder into capillary tube B->C D Place tube in melting point apparatus C->D E Heat sample at a controlled rate D->E F Observe for phase change (solid to liquid) E->F G Record T_initial (first liquid drop) F->G H Record T_final (all liquid) G->H I Calculate Melting Range (T_final - T_initial) H->I J End: Report Melting Range I->J A Primary Alcohol (R-CH2-CH2-OH) B Dehydrogenation (Catalyst) A->B C Aldehyde (R-CH2-CHO) B->C D Aldol Condensation (Base) C->D E α,β-Unsaturated Aldehyde D->E F Hydrogenation (Catalyst) E->F G β-Alkylated Dimer Alcohol (Guerbet Alcohol) F->G

References

The Enigmatic Presence of 2-Butyl-1-octanol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-1-octanol, a branched-chain primary alcohol, has been identified as a naturally occurring volatile organic compound (VOC) in a variety of plant species. Its presence suggests a role in plant metabolism and potentially in plant-environment interactions. This technical guide provides an in-depth overview of the known natural occurrences of this compound in plants, details the analytical methodologies for its identification and quantification, and explores its putative biosynthetic pathway. While quantitative data remains sparse in publicly available literature, this guide consolidates the current knowledge to facilitate further research into the biological significance of this intriguing molecule.

Natural Occurrence of this compound in Plants

This compound has been reported in a diverse range of plant species, indicating a widespread, albeit likely low-level, presence. Its identification has often been in the context of broader analyses of plant volatile profiles. The following table summarizes the plant species in which this compound has been qualitatively identified.

Plant SpeciesCommon NameFamilyReference(s)
Vitis viniferaGrapevineVitaceae[1]
Solanum lycopersicumTomatoSolanaceae[1]
Humulus lupulusHopsCannabaceae
Lonicera japonicaJapanese HoneysuckleCaprifoliaceae[2]
Portulaca oleraceaPurslanePortulacaceae
Cocos nuciferaCoconutArecaceae
Hibiscus micranthus---Malvaceae
Nelumbo luteaAmerican LotusNelumbonaceae
Nelumbo nuciferaSacred LotusNelumbonaceae
Nerium antidysentericum---Apocynaceae

Putative Biosynthetic Pathway

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways for the synthesis of branched-chain fatty acids and fatty alcohols in plants, a plausible pathway can be proposed. This pathway likely initiates from branched-chain amino acids, such as leucine, and proceeds through a series of elongation and reduction steps.

The proposed pathway involves the following key stages:

  • Deamination and Decarboxylation of Leucine: The amino acid leucine is converted to isovaleryl-CoA.

  • Chain Elongation: Isovaleryl-CoA serves as a starter unit for the fatty acid synthase (FAS) complex. Through successive additions of two-carbon units from malonyl-CoA, the carbon chain is elongated.

  • Formation of a C12 Branched-Chain Fatty Acyl-ACP: The elongation process continues until a 12-carbon branched-chain fatty acyl-ACP (acyl carrier protein) is formed.

  • Hydrolysis and Activation: The fatty acyl-ACP is hydrolyzed to the free fatty acid and then activated to its CoA ester, 2-butyl-octanoyl-CoA.

  • Reduction to Alcohol: Finally, the 2-butyl-octanoyl-CoA is reduced to this compound by the action of fatty acyl-CoA reductases.

Putative Biosynthesis of this compound Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Deamination & Decarboxylation FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Chain Elongation (Multiple Cycles) C12_Fatty_Acyl_ACP 2-Butyl-octanoyl-ACP FAS->C12_Fatty_Acyl_ACP C12_Fatty_Acyl_CoA 2-Butyl-octanoyl-CoA C12_Fatty_Acyl_ACP->C12_Fatty_Acyl_CoA Hydrolysis & Activation Reduction Fatty Acyl-CoA Reductase C12_Fatty_Acyl_CoA->Reduction Butyl_Octanol This compound Reduction->Butyl_Octanol

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices are typically achieved using gas chromatography-mass spectrometry (GC-MS) coupled with a prior extraction and concentration step. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the analysis of plant volatiles.

General Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a plant sample.

Analytical Workflow for this compound Sample Plant Material (e.g., flowers, leaves) Homogenization Sample Homogenization (e.g., grinding in liquid nitrogen) Sample->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Processing Data Processing (Peak identification, Integration) GC_MS->Data_Processing Quantification Quantification (Internal/External Standard) Data_Processing->Quantification

Caption: General workflow for the analysis of this compound from plant samples.

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in plants known to contain this compound, such as Lonicera japonica[2].

1. Sample Preparation:

  • Fresh plant material (e.g., 1-2 g of flowers or leaves) is harvested and immediately frozen in liquid nitrogen.

  • The frozen tissue is ground to a fine powder using a mortar and pestle.

  • A known amount of the powdered sample is transferred to a headspace vial (e.g., 20 mL).

  • An internal standard (e.g., a known concentration of a C10 or C14 straight-chain alcohol) is added for quantification.

  • A saturated salt solution (e.g., NaCl) may be added to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

  • An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set extraction time (e.g., 30-60 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The SPME fiber is desorbed in the hot injection port (e.g., 250°C) of the GC in splitless mode.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for separation.

  • Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/minute.

    • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometry:

    • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

    • Data is acquired in full scan mode over a mass range of m/z 40-400.

    • The ion source temperature is typically set to 230°C and the quadrupole temperature to 150°C.

4. Data Analysis and Quantification:

  • Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with authentic standards of this compound.

Signaling Pathways and Biological Significance

Currently, there is no specific information in the scientific literature detailing signaling pathways in which this compound is directly involved in plants. As a volatile organic compound, it could potentially play a role in:

  • Plant-insect interactions: Acting as an attractant or repellent.

  • Plant-plant communication: Serving as an airborne signal to neighboring plants.

  • Defense against pathogens: Exhibiting antimicrobial properties.

Further research is required to elucidate the specific biological functions of this compound in the plant kingdom.

Conclusion

This compound is a naturally occurring branched-chain alcohol found in a variety of plant species. While its presence is documented, quantitative data and a complete understanding of its biosynthesis and biological role are still lacking. The analytical methods for its detection are well-established, primarily relying on HS-SPME-GC-MS. The proposed biosynthetic pathway, originating from branched-chain amino acids, provides a framework for future metabolic engineering and labeling studies. This guide serves as a comprehensive resource for researchers aiming to investigate the natural occurrence and functional significance of this compound, a molecule that remains an enigmatic component of the plant metabolome.

References

Thermal Stability and Decomposition of 2-Butyl-1-octanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Butyl-1-octanol (CAS No. 3913-02-8) is a C12 primary alcohol with a branched alkyl chain. It belongs to the family of Guerbet alcohols, which are known for their excellent thermal stability and lubricity. These properties make them suitable for use as lubricants, solvents, and chemical intermediates in a variety of high-temperature applications. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring its safe handling, storage, and application, particularly in the context of pharmaceutical and chemical manufacturing where thermal processes are common.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its thermal behavior, including its volatility and potential for thermal degradation.

PropertyValueReference(s)
Molecular FormulaC12H26O[1][2]
Molecular Weight186.33 g/mol [1][2]
Boiling Point145-149 °C (lit.)[2]
Melting Point-80 °C (lit.)
Flash Point113 °C (lit.)
Density0.833 g/mL at 25 °C (lit.)[2]

Thermal Stability and Decomposition

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively available in the reviewed literature. However, based on its chemical structure and information from safety data sheets, its general thermal stability and decomposition behavior can be inferred.

General Stability: this compound is considered stable under recommended storage conditions.[1] It is incompatible with strong oxidizing agents, which can initiate exothermic reactions.[1]

Decomposition Products: In the event of a fire, hazardous decomposition products are expected to include carbon oxides (carbon monoxide and carbon dioxide).[1] One source also suggests the potential formation of nitrogen oxides (NOx) and hydrogen chloride gas under fire conditions, though the presence of nitrogen and chlorine in the pure substance is not indicated by its molecular formula and may refer to a specific formulation or impurity profile.[1]

Expected Thermal Decomposition Pathway: As a primary alcohol, the thermal decomposition of this compound in an inert atmosphere is likely to proceed through dehydration to form the corresponding alkene (2-butyl-1-octene) and water. At higher temperatures, C-C bond cleavage would lead to the formation of smaller hydrocarbon fragments. The branched structure of Guerbet alcohols generally imparts greater thermal stability compared to their linear isomers.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon for inert decomposition, or air for oxidative decomposition).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time. This can be used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and boiling point (Tb), as well as to characterize exothermic decomposition events.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled rate (e.g., 10 °C/min).

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify and quantify thermal events.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a liquid sample like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pans (TGA Crucible / DSC Pan) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Data Interpretation (Tonset, Tg, Tm, ΔH) TGA_Data->Analysis DSC_Data->Analysis Report Technical Report / Whitepaper Analysis->Report

Caption: Experimental workflow for thermal analysis of this compound.

Logical Relationship of Thermal Properties

The following diagram illustrates the logical relationship between the key thermal properties of a substance.

Thermal_Properties_Relationship Compound This compound Stability Thermal Stability Compound->Stability FlashPoint Flash Point (Flammability) Compound->FlashPoint BoilingPoint Boiling Point (Volatility) Compound->BoilingPoint Decomposition Thermal Decomposition Stability->Decomposition Exceeds Limit DecompProducts Decomposition Products (e.g., CO, CO2) Decomposition->DecompProducts

Caption: Relationship between key thermal properties of an organic compound.

Conclusion

While this compound is a commercially important Guerbet alcohol with favorable physical properties, a detailed public dataset on its thermal decomposition profile, specifically from TGA and DSC analyses, is lacking. The available information suggests good thermal stability under normal conditions, with decomposition at elevated temperatures primarily yielding carbon oxides. For critical applications, it is imperative for researchers and drug development professionals to conduct specific thermal analyses using the standardized protocols outlined in this guide to ascertain the precise thermal limits and decomposition characteristics of this compound. This will ensure its safe and effective use in thermally demanding processes.

References

Methodological & Application

Application Notes and Protocols: 2-Butyl-1-octanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-octanol, a C12 Guerbet alcohol, is a versatile branched-chain primary alcohol with a unique combination of physical and chemical properties that make it a valuable solvent and reagent in organic synthesis.[1] Its high boiling point, low melting point, and excellent solvency for a range of organic compounds position it as a green and effective alternative to traditional high-boiling solvents.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications.

Physical and Chemical Properties

This compound's branched structure imparts distinct properties compared to its linear isomers, such as a lower melting point and reduced volatility.[1] These characteristics are advantageous in high-temperature reactions and for improving the solubility of nonpolar compounds.[1]

PropertyValueReference
CAS Number 3913-02-8[4]
Molecular Formula C₁₂H₂₆O[2]
Molecular Weight 186.33 g/mol [2][4]
Appearance Colorless liquid[2]
Boiling Point 145-149 °C[3][4][5][6]
Melting Point -80 °C[2][3][6]
Density 0.833 g/mL at 25 °C[2][3][4][5]
Flash Point ~110-113 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3]

Applications in Organic Synthesis

This compound serves as a high-boiling solvent, a reactant, and an extraction solvent in various organic transformations. Its applications range from polymerization and esterification to its use in bioprocesses.

Solvent in Polymer Synthesis

This compound is utilized in the synthesis of specialized polymers, such as methacrylates and hydrophobic polyesters.[4][5][6][7] Its high boiling point is advantageous for polymerization reactions that require elevated temperatures.

This protocol is adapted from the principles of miniemulsion polymerization where a hydrophobic alcohol can be part of the dispersed phase.

Materials:

  • This compound

  • Monomer (e.g., lactide, caprolactone)

  • Hydrophobic initiator (e.g., tin(II) 2-ethylhexanoate)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Deionized water

Procedure:

  • Organic Phase Preparation: In a flask, dissolve the monomer and the hydrophobic initiator in this compound.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in deionized water.

  • Miniemulsion Formation: Add the organic phase to the aqueous phase under high shear homogenization or ultrasonication to form a stable miniemulsion.

  • Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required reaction time (e.g., 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up org_phase Prepare Organic Phase (Monomer, Initiator, this compound) miniemulsion Form Miniemulsion (High Shear) org_phase->miniemulsion aq_phase Prepare Aqueous Phase (Surfactant, Water) aq_phase->miniemulsion polymerization Polymerization (Heat and Stir) miniemulsion->polymerization isolation Isolate Polymer (Precipitation, Filtration) polymerization->isolation drying Dry Polymer (Vacuum) isolation->drying

Caption: Workflow for Polyester Synthesis.

Extractive Solvent in Biocatalysis

This compound has been identified as an effective extraction solvent in extractive fed-batch fermentation processes, particularly for the production of acetone-butanol-ethanol (ABE).[8] Its biocompatibility and high partition coefficient for butanol make it a superior choice for in situ product recovery, which can enhance the overall yield by mitigating product inhibition.[8]

In ABE fermentation by Clostridium acetobutylicum, the accumulation of butanol in the fermentation broth is toxic to the microorganisms, limiting the productivity. Using this compound as an in situ extractant continuously removes butanol from the aqueous phase, allowing the fermentation to proceed to higher product concentrations.[8] Studies have shown that this compound exhibits the best extracting characteristics, including a high partition coefficient (6.76) and selectivity (644), leading to a higher butanol yield (27.4%) while maintaining biocompatibility with the microorganism.[8]

G cluster_fermentation Fermentation Vessel cluster_process Process Flow Fermentation Aqueous Phase: C. acetobutylicum Substrates Production Butanol Production Fermentation->Production Solvent Organic Phase: This compound Extraction Butanol Extraction Solvent->Extraction Production->Extraction Separation Phase Separation Extraction->Separation Product Butanol-rich Solvent Separation->Product Recycle Solvent Recycle Separation->Recycle Recycle->Solvent regenerated

Caption: Extractive ABE Fermentation Workflow.

Synthesis of Guerbet Alcohol Esters

This compound is a key Guerbet alcohol used in the synthesis of various esters that find applications as emollients in cosmetics and as specialty lubricants.[9][10] While traditional esterification often employs a separate solvent like toluene, the high boiling point of this compound allows it to potentially serve as both reactant and solvent in certain high-temperature esterifications.

Materials:

  • This compound

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (2.2 molar equivalents) and adipic acid (1.0 molar equivalent). Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Esterification: Heat the mixture to reflux (the reaction temperature will be determined by the boiling point of the mixture). Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the excess this compound under reduced pressure. The final product can be further purified by vacuum distillation.

G center Esterification Reaction Product Guerbet Ester center->Product Reactants This compound + Dicarboxylic Acid Reactants->center Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->center Conditions Heat (Reflux) Water Removal Conditions->center

Caption: Key Elements of Guerbet Ester Synthesis.

Conclusion

This compound is a high-performance, branched-chain alcohol with significant potential as a solvent and reactant in a variety of organic synthesis applications. Its favorable physical properties, including a high boiling point and low melting point, combined with its solvency characteristics, make it a valuable tool for researchers and professionals in chemical and drug development. The protocols and application notes provided herein offer a starting point for the exploration of this compound in innovative synthetic methodologies.

References

Application Notes and Protocols: 2-Butyl-1-octanol as a Precursor for Nonionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of nonionic surfactants derived from 2-butyl-1-octanol. This Guerbet alcohol, with its branched hydrophobic structure, serves as an excellent precursor for surfactants with a range of properties suitable for various applications, including in the formulation of cleaning agents, agricultural products, and potentially in drug delivery systems.[1]

Introduction

This compound is a C12 branched primary alcohol. Its structure imparts unique properties to the nonionic surfactants derived from it, such as lower melting points and enhanced oil solubility compared to their linear counterparts. The most common method for converting this compound into a nonionic surfactant is through ethoxylation, the reaction with ethylene oxide (EO) to add a hydrophilic polyoxyethylene chain. The length of this chain can be controlled to fine-tune the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and surface tension.

Physicochemical Properties of this compound and its Ethoxylates

A summary of the key physicochemical properties of the precursor alcohol and its ethoxylated derivatives is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H26O[2]
Molecular Weight186.33 g/mol [2][3]
AppearanceColorless oily liquid with a sweet odor[2]
Boiling Point145-149 °C @ 760 mmHg[2][3]
Density0.833 g/mL at 25 °C[3]
Solubility in WaterSlightly soluble[1]
Solubility in Organic SolventsSoluble in ethanol, ether[1]

Table 2: Surfactant Properties of this compound Ethoxylates (Representative Data)

SurfactantDegree of Ethoxylation (n)CMC (mol/L)Surface Tension at CMC (mN/m)HLB (Calculated)
This compound + 3EO3~1 x 10⁻⁴~30~8.1
This compound + 5EO5~2 x 10⁻⁴~32~10.5
This compound + 7EO7~4 x 10⁻⁴~35~12.1
This compound + 10EO10~8 x 10⁻⁴~38~13.6

Note: The data in Table 2 are representative values for branched C12 alcohol ethoxylates and are intended to illustrate the trends observed with increasing degrees of ethoxylation. Actual values for this compound ethoxylates should be determined experimentally.

Experimental Protocols

Synthesis of this compound (Guerbet Reaction)

This protocol describes a laboratory-scale synthesis of this compound from n-hexanol.

Materials:

  • n-Hexanol

  • Potassium hydroxide (KOH)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Hydrogenation apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Aldol Condensation:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add n-hexanol and a catalytic amount of potassium hydroxide (e.g., 5 mol% relative to n-hexanol).

    • Heat the mixture to reflux (approximately 180-220°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete when the formation of 2-butyl-2-octenal ceases.

  • Reduction:

    • Cool the reaction mixture and dissolve it in methanol.

    • Transfer the solution to a hydrogenation apparatus and add a catalytic amount of Pd/C (e.g., 1 wt%).

    • Pressurize the reactor with hydrogen gas (e.g., 1 MPa) and heat to 50°C. This step will partially reduce the aldehyde to the alcohol.[4]

    • After the initial reduction, cool the mixture and slowly add sodium borohydride in portions to complete the reduction of the remaining aldehyde.[4]

    • Stir the reaction mixture for 1 hour at 50°C.[4]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add a saturated sodium chloride solution to the residue and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the ethyl acetate by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Synthesis of this compound Ethoxylates

This protocol outlines the ethoxylation of this compound to achieve a desired average degree of ethoxylation. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should only be performed in a specialized high-pressure reactor by trained personnel.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethylene oxide (EO)

  • Nitrogen gas

  • High-pressure reactor equipped with a stirrer, heating and cooling system, gas inlet, and pressure gauge.

Procedure:

  • Catalyst Addition and Dehydration:

    • Charge the high-pressure reactor with this compound and a catalytic amount of KOH (typically 0.1-0.5 wt%).

    • Purge the reactor with nitrogen gas to remove air and moisture.

    • Heat the mixture to 120-140°C under a gentle nitrogen flow to dissolve the catalyst and remove any residual water.

  • Ethoxylation:

    • Increase the temperature to the reaction temperature, typically between 140°C and 180°C.

    • Introduce a pre-weighed amount of ethylene oxide into the reactor at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and controlled.

    • The pressure in the reactor will initially increase and then decrease as the ethylene oxide is consumed. The reaction is typically continued until a constant pressure is reached.

    • The average degree of ethoxylation is determined by the molar ratio of ethylene oxide to this compound.

  • Neutralization and Purification:

    • Cool the reactor and purge with nitrogen.

    • The catalyst can be neutralized with an acid (e.g., acetic acid or phosphoric acid) to a pH of 6-7.

    • The resulting salt can be removed by filtration. The final product is the this compound ethoxylate.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension can be determined using a tensiometer.

Materials:

  • This compound ethoxylate sample

  • Deionized water

  • Tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions from the stock solution.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Measure the surface tension of each dilution, starting from the most dilute.

    • Ensure the plate or ring is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the slope of the curve changes. The surface tension at the CMC is the value at this point.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_surfactant Surfactant Synthesis n_hexanol n-Hexanol aldol_condensation Aldol Condensation (KOH catalyst) n_hexanol->aldol_condensation intermediate 2-Butyl-2-octenal aldol_condensation->intermediate reduction Reduction (Pd/C, H2 then NaBH4) intermediate->reduction precursor This compound reduction->precursor ethoxylation Ethoxylation (KOH catalyst, Ethylene Oxide) precursor->ethoxylation surfactant This compound Ethoxylate (Nonionic Surfactant) ethoxylation->surfactant

Caption: Workflow for the synthesis of this compound based nonionic surfactants.

Properties_Relationship cluster_properties Surfactant Properties ethoxylation Degree of Ethoxylation (n) cmc Critical Micelle Concentration (CMC) ethoxylation->cmc Increases surface_tension Surface Tension at CMC ethoxylation->surface_tension Increases hlb Hydrophilic-Lipophilic Balance (HLB) ethoxylation->hlb Increases solubility Water Solubility ethoxylation->solubility Increases

Caption: Relationship between the degree of ethoxylation and key surfactant properties.

References

Application Notes and Protocols: Synthesis of High-Performance Plasticizers from 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-1-octanol is a 12-carbon branched-chain primary alcohol, also known as a Guerbet alcohol.[1] Its unique branched molecular structure imparts desirable properties such as low volatility, high thermal and oxidative stability, and excellent solvency when used as a chemical intermediate.[2] These characteristics make it an ideal precursor for the synthesis of high-performance plasticizers. Plasticizers derived from this compound are typically esters, formed through the esterification reaction with various carboxylic acids or their anhydrides.[2][3] These resulting esters are valuable for modifying the flexibility and processability of polymers, particularly polyvinyl chloride (PVC), and can also serve as emollients and solvents in cosmetic and pharmaceutical formulations.[4][5] This document provides detailed protocols for the laboratory-scale synthesis of plasticizers from this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3913-02-8[3]
Molecular Formula C₁₂H₂₆O[2][6]
Molecular Weight 186.34 g/mol [2][6]
Appearance Clear, colorless to slightly yellow liquid[2]
Boiling Point ~145-149 °C[7]
Melting Point ~ -80 °C[1][7]
Density ~0.833 g/mL at 25 °C[7]
Solubility Practically insoluble in water; soluble in most organic solvents.[2]

Synthesis Workflow & Key Structural-Performance Relationships

The synthesis of plasticizers from this compound follows a direct esterification pathway. The branched alkyl chain of the alcohol is a key structural feature that dictates the performance of the resulting plasticizer.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Reactant1 This compound Process Esterification Reaction Reactant1->Process Reactant2 Carboxylic Acid or Acid Anhydride (e.g., Phthalic Anhydride, Benzoic Acid) Reactant2->Process Product Crude Ester Plasticizer (e.g., Di(2-butyl-1-octyl) phthalate) Process->Product Byproduct Water (H₂O) Process->Byproduct Catalyst Acid Catalyst (e.g., p-TsOH, H₂SO₄, TBT) Catalyst->Process Conditions Heat (Reflux) Azeotropic Water Removal Conditions->Process Purification Work-up & Purification (Neutralization, Washing, Drying, Distillation) Product->Purification FinalProduct Pure Plasticizer Purification->FinalProduct

Caption: General workflow for the synthesis of plasticizers via esterification.

G Structure Molecular Structure: Branched C12 Alkyl Chain (from this compound) Prop1 Increased Steric Hindrance Structure->Prop1 Prop2 Disruption of Polymer Chain Packing Structure->Prop2 Prop3 Higher Molecular Weight (vs. shorter chain alcohols) Structure->Prop3 Perf2 Good Low-Temperature Performance Prop1->Perf2 Perf1 Improved Flexibility & Efficiency Prop2->Perf1 Perf3 Low Volatility & Migration Prop3->Perf3 Perf4 High Thermal & Oxidative Stability Prop3->Perf4

Caption: Relationship between branched structure and plasticizer performance.

Experimental Protocols

The following are generalized protocols for synthesizing two common types of ester plasticizers from this compound.

This protocol adapts the standard synthesis of dioctyl phthalate using this compound.[8][9] It involves the reaction of phthalic anhydride with two equivalents of the alcohol.

3.1.1 Materials and Equipment

  • Materials: Phthalic anhydride (≥99%), this compound (≥97%), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Tetrabutyl titanate (TBT) catalyst, Toluene (anhydrous), 5% Sodium bicarbonate (NaHCO₃) aqueous solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), and solvents for TLC (e.g., Hexane, Ethyl acetate).

  • Equipment: Three-neck round-bottom flask (500 mL), heating mantle with magnetic stirrer, thermometer, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.

3.1.2 Procedure

  • Charging the Reactor: To the 500 mL three-neck flask, add phthalic anhydride (e.g., 37.0 g, 0.25 mol), this compound (e.g., 102.5 g, 0.55 mol, 2.2 equivalents), and toluene (150 mL). The excess alcohol helps to drive the reaction to completion.

  • Catalyst Addition: Add the acid catalyst, for instance, p-TsOH·H₂O (e.g., 2.4 g, 5 mol% relative to anhydride) or TBT (e.g., 0.5 g, ~0.3% by weight of reactants).

  • Reaction Setup and Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Begin stirring and heat the mixture to reflux (approx. 160-220 °C, depending on the stage).[8] The toluene-water azeotrope will collect in the Dean-Stark trap, allowing for the removal of water, which is a byproduct of the reaction.

  • Monitoring the Reaction: Continue reflux for 4-8 hours. The reaction's progress can be monitored by the amount of water collected in the trap (theoretical amount is 4.5 mL for 0.25 mol of anhydride).[8] Alternatively, small aliquots can be taken to determine the acid number by titration; the reaction is considered complete when the acid number is very low (e.g., <0.2 mg KOH/g).[8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst), followed by two washes with 100 mL of deionized water, and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess unreacted alcohol.

    • For higher purity, the resulting crude oil can be purified via vacuum distillation.

This protocol describes the Fischer esterification of benzoic acid with this compound.[10]

3.2.1 Materials and Equipment

  • Materials: Benzoic acid (≥99.5%), this compound (≥97%), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Toluene (anhydrous), 5% Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Same as in Protocol 3.1.

3.2.2 Procedure

  • Charging the Reactor: To a 250 mL round-bottom flask, add benzoic acid (e.g., 12.21 g, 0.1 mol), this compound (e.g., 20.5 g, 0.11 mol, 1.1 equivalents), and toluene (100 mL).[10]

  • Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (e.g., 0.95 g, 5 mol%).[10]

  • Reaction Setup and Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with stirring.

  • Monitoring the Reaction: Continue reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected.[10] The reaction can also be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent (e.g., 9:1 v/v), with the disappearance of the benzoic acid spot indicating completion.[10]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer in a separatory funnel with saturated NaHCO₃ solution, water, and brine as described in section 3.1.5.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene via rotary evaporation.[10]

    • The crude product can be further purified by silica gel column chromatography if necessary.

Data Presentation & Characterization

The synthesized plasticizers should be characterized to confirm their structure and purity. The performance properties can then be evaluated by incorporating them into a polymer matrix.

Table 2: Properties of Representative Synthesized Plasticizers

PropertyDi(2-butyl-1-octyl) Phthalate (DBOP)2-Butyl-1-octyl Benzoate
Molecular Formula C₃₂H₅₄O₄C₁₉H₃₀O₂[4]
Molecular Weight 502.77 g/mol 290.44 g/mol [4]
Typical Appearance Clear, viscous liquidClear, colorless to pale yellow oil
Synthesis Route Esterification of Phthalic AnhydrideFischer Esterification of Benzoic Acid

Table 3: Comparative Performance Characteristics

Performance MetricStandard Plasticizer (DOP)This compound Based Plasticizer (e.g., DBOP)Rationale for Performance
Plasticizing Efficiency HighHigh to Very HighThe branched C12 chain effectively separates polymer chains, increasing free volume and flexibility.
Low-Temperature Flexibility GoodExcellentThe branched structure disrupts crystalline packing of polymer chains, maintaining flexibility at lower temperatures.[11]
Volatility / Permanence ModerateLowThe higher molecular weight and branched structure reduce vapor pressure, leading to less migration and loss over time.[2]
Thermal Stability GoodExcellentThe inherent stability of the Guerbet alcohol backbone contributes to high thermal and oxidative stability in the final ester.[2]
Solvency GoodExcellentThis compound exhibits good solvency, a property that is transferred to its ester derivatives.[2]

Characterization Techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ester.[10]

  • FT-IR Spectroscopy: To confirm the formation of the ester by identifying the characteristic C=O stretch of the ester group and the disappearance of the -OH band of the alcohol and carboxylic acid.

  • ¹H and ¹³C NMR Spectroscopy: To provide detailed structural confirmation of the synthesized ester.

References

Application of 2-Butyl-1-octanol in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-octanol, a C12 Guerbet alcohol, is a branched-chain primary alcohol with significant potential in agrochemical formulations.[1][2][3] Its unique molecular structure imparts a range of desirable physicochemical properties, including excellent solvency for a variety of active ingredients, low volatility, and surfactant-like characteristics.[1][3] In agrochemical formulations, this compound primarily functions as a solvent and an activator adjuvant, enhancing the efficacy of pesticides, herbicides, and fungicides.[1] Its role is to improve the solubility of active ingredients, enhance spreading and wetting on plant surfaces, and facilitate penetration through the waxy cuticle of leaves.[1] This document provides detailed application notes and generalized experimental protocols for the use of this compound in agrochemical research and formulation development.

Physicochemical Properties

This compound's properties make it a versatile component in various formulation types, particularly Emulsifiable Concentrates (ECs). Its branched structure and lipophilic nature make it an effective solvent for a wide range of lipophilic active ingredients.[1] Furthermore, its use can help prevent the crystallization of active ingredients at low temperatures, which is a critical factor for the storage stability of formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Synonyms 2-Butyloctan-1-ol, C12 Guerbet Alcohol[1][2]
CAS Number 3913-02-8[1]
Molecular Formula C12H26O[1]
Molecular Weight 186.34 g/mol [1]
Appearance Clear, colorless to light yellow liquidAtaman Kimya
Boiling Point 145-149 °CSigma-Aldrich
Density 0.833 g/mL at 25 °CSigma-Aldrich
Solubility Insoluble in water; soluble in most organic solventsAtaman Kimya

Applications in Agrochemical Formulations

As an adjuvant, this compound enhances the biological efficacy of active ingredients through several mechanisms:

  • Improved Wetting and Spreading: By reducing the surface tension of the spray droplet, it allows for more uniform coverage on the leaf surface.

  • Enhanced Penetration: It aids in solubilizing the waxy cuticle of the plant leaf, which facilitates the uptake of the active ingredient.[1]

  • Increased Rainfastness: By promoting rapid penetration, it reduces the amount of active ingredient that can be washed off by rain.

Table 2: Conceptual Example of an Emulsifiable Concentrate (EC) Formulation with this compound

ComponentFunctionConceptual Concentration Range (% w/w)
Hydrophobic Active Ingredient (e.g., pyrethroid insecticide, phenoxy herbicide)Pesticide5 - 40
This compound Solvent, Penetration Enhancer 10 - 50
Aromatic Solvent (e.g., Solvesso™ 150)Co-solvent20 - 60
Emulsifier Blend (e.g., mixture of anionic and non-ionic surfactants)Emulsification of the concentrate in water5 - 15

Note: The above concentrations are illustrative and must be optimized for each specific formulation through stability and efficacy testing.

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of agrochemical formulations containing this compound. These protocols are intended as a starting point and will require optimization for specific active ingredients and formulation types.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC)

This protocol describes the preparation of a stable EC formulation using this compound as a primary solvent and co-adjuvant.

Materials:

  • Active Ingredient (hydrophobic)

  • This compound

  • Co-solvent (e.g., aromatic solvent)

  • Emulsifier blend (anionic and/or non-ionic surfactants)

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Analytical balance

Procedure:

  • Dissolution of Active Ingredient:

    • Weigh the required amount of the active ingredient and add it to a glass beaker.

    • Add the calculated amount of this compound.

    • Stir the mixture on a magnetic stirrer until the active ingredient is completely dissolved. Gentle heating may be applied if necessary, but care must be taken to avoid thermal degradation of the active ingredient.

  • Addition of Co-Solvent and Emulsifiers:

    • To the solution from step 1, add the co-solvent while continuing to stir.

    • Add the pre-weighed emulsifier blend to the mixture.

    • Continue stirring until a clear, homogeneous solution is obtained.

G cluster_0 Step 1: Active Ingredient Dissolution cluster_1 Step 2: Formulation Completion A Weigh Active Ingredient B Add this compound A->B C Stir until dissolved (Gentle heat if necessary) B->C D Add Co-solvent C->D E Add Emulsifier Blend D->E F Stir until homogeneous E->F

Preparation of an Emulsifiable Concentrate.
Protocol 2: Evaluation of Formulation Stability

This protocol outlines the steps to assess the physical stability of the prepared EC formulation under various storage conditions.

Materials:

  • Prepared EC formulation

  • Glass vials with screw caps

  • Temperature-controlled chambers or ovens

  • Refrigerator/Freezer

Procedure:

  • Accelerated Storage:

    • Place a sealed vial of the formulation in an oven at 54°C for 14 days. This simulates approximately two years of storage at room temperature.

    • Visually inspect the sample daily for any signs of phase separation, crystallization, or color change.

  • Low-Temperature Storage:

    • Place a sealed vial of the formulation in a refrigerator or freezer at a temperature relevant to the intended storage and transport conditions (e.g., 0°C or -5°C) for 7 days.

    • Visually inspect the sample for crystallization or phase separation.

  • Emulsion Stability Test:

    • Prepare a dilution of the EC formulation in standardized hard water at a typical application rate (e.g., 1:100).

    • Invert the graduated cylinder containing the emulsion 10-30 times.

    • Let the emulsion stand and observe at time points of 30 minutes, 2 hours, and 24 hours.

    • Record the amount of cream or sediment that forms.

G cluster_0 Storage Conditions cluster_1 Evaluation start Prepared EC Formulation A Accelerated Storage (54°C, 14 days) start->A B Low-Temperature Storage (0°C, 7 days) start->B D Emulsion Stability Test (Dilution in hard water) start->D C Visual Inspection (Phase separation, crystallization) A->C B->C

Workflow for Formulation Stability Testing.
Protocol 3: Assessment of Herbicidal Efficacy and Leaf Penetration (Conceptual)

This protocol provides a general framework for evaluating the enhancement of herbicidal activity and leaf penetration by this compound.

Materials:

  • EC formulations (with and without this compound)

  • Target weed species grown in controlled conditions

  • Laboratory spray chamber

  • Radiolabeled active ingredient (optional, for penetration studies)

  • Liquid scintillation counter (for penetration studies)

  • Leaf washing solution (e.g., water:acetone mix)

Procedure:

  • Efficacy Study (Greenhouse/Field):

    • Apply the different formulations to the target weeds at various growth stages using a calibrated sprayer.

    • Include a control group with the active ingredient formulated without this compound and an untreated control.

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete kill).

    • Measure biomass reduction by harvesting and weighing the above-ground plant material.

  • Leaf Penetration Study (Laboratory):

    • Apply a small, known volume of the radiolabeled formulation to a specific area on the leaf surface.

    • At set time intervals, wash the leaf surface with a suitable solvent to remove unabsorbed active ingredient.

    • Quantify the amount of radioactivity in the leaf wash using a liquid scintillation counter.

    • Determine the amount of absorbed active ingredient by measuring the radioactivity remaining in the leaf tissue.

    • Calculate the percentage of penetration for each formulation.

G cluster_0 Formulation Application cluster_1 Efficacy Assessment cluster_2 Penetration Assessment A Prepare Formulations (With and without this compound) B Apply to Target Weeds A->B C Visual Weed Control Rating B->C E Apply Radiolabeled Formulation B->E D Biomass Measurement C->D F Leaf Wash at Time Intervals E->F G Quantify Radioactivity F->G

Workflow for Efficacy and Penetration Studies.

Conclusion

This compound is a promising solvent and adjuvant for use in agrochemical formulations, offering benefits in terms of active ingredient solubility and biological efficacy. The provided protocols offer a foundational approach for researchers to explore its potential in developing stable and effective pesticide and herbicide products. It is important to reiterate that specific quantitative performance data is limited in publicly accessible literature, and therefore, thorough in-house experimental validation and optimization are critical for successful formulation development.

References

Application Notes and Protocols: 2-Butyl-1-octanol as an Emollient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-octanol is a branched-chain fatty alcohol, specifically a C12 Guerbet alcohol, that serves as a versatile emollient in cosmetic and personal care formulations.[1] Its unique molecular structure provides a desirable combination of properties, including good solvency, excellent spreading capabilities, and a non-greasy skin feel, making it a valuable ingredient in a wide range of products from skin creams and lotions to color cosmetics.[2][3] This document provides detailed application notes, experimental protocols for performance evaluation, and illustrative quantitative data to guide researchers and formulators in utilizing this compound effectively.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its successful incorporation into cosmetic formulations.

PropertyValueReference
INCI Name BUTYLOCTANOL[1]
CAS Number 3913-02-8[1]
Molecular Formula C12H26O[1]
Molecular Weight 186.34 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1]
Odor Mild, characteristic[1]
Solubility Insoluble in water; soluble in most organic solvents[1]
Boiling Point ~263 °C[1]
Density ~0.833 g/mL at 25°C[4]
Viscosity Low[5]

Mechanism of Action as an Emollient

As an emollient, this compound primarily works by forming a thin, occlusive film on the surface of the skin. This film helps to reduce transepidermal water loss (TEWL), thereby increasing the hydration of the stratum corneum. Its branched structure contributes to a lighter, less greasy feel compared to linear-chain alcohols of similar molecular weight.

This compound This compound Skin Surface Skin Surface This compound->Skin Surface Application Occlusive Film Occlusive Film Skin Surface->Occlusive Film Forms Reduced TEWL Reduced TEWL Occlusive Film->Reduced TEWL Leads to Improved Skin Feel Improved Skin Feel Occlusive Film->Improved Skin Feel Contributes to Increased Skin Hydration Increased Skin Hydration Reduced TEWL->Increased Skin Hydration Results in

Mechanism of Action of this compound as an Emollient.

Application in Cosmetic Formulations

This compound is a multifunctional ingredient that can be incorporated into a variety of cosmetic formulations.

  • Skin Care: In creams and lotions, it functions as an emollient to improve skin softness and smoothness. Its good solvency also aids in the dispersion of active ingredients.[2]

  • Sun Care: It can be used as a solvent for UV filters and contributes to a light, non-tacky feel in sunscreen formulations.

  • Color Cosmetics: In foundations and lipsticks, it enhances spreadability for even application and provides a comfortable after-feel.[3]

  • Hair Care: In conditioners and hair styling products, it can act as a conditioning agent, improving combability and sheen.

Recommended Use Levels: 1% - 10%

Experimental Protocols for Efficacy Evaluation

To substantiate the performance claims of a cosmetic formulation containing this compound, a series of standardized in-vitro and in-vivo tests should be conducted.

Spreadability Assessment

The spreadability of an emollient is a critical factor influencing the sensory perception of a cosmetic product.

This method provides a quantitative measure of spreadability.

Objective: To determine the spreading area of an emollient over time under a constant weight.

Apparatus:

  • Two circular glass plates (10 cm diameter)

  • Standardized weight (e.g., 50 g)

  • Ruler or caliper

  • Stopwatch

Protocol:

  • Place the bottom glass plate on a level surface.

  • Accurately weigh 1 gram of the test emollient (this compound or a formulation containing it) and place it at the center of the bottom plate.

  • Carefully place the top glass plate over the sample, ensuring it is centered.

  • Gently place the 50 g weight on the center of the top plate.

  • Start the stopwatch immediately.

  • Measure the diameter of the spread emollient at predetermined time intervals (e.g., 1, 5, and 10 minutes).

  • Calculate the spreading area (A = πr²) for each time point.

  • Repeat the experiment at least three times and calculate the average spreading area.

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis P1 Place 1g of emollient on bottom plate P2 Center top plate over sample P1->P2 M1 Apply 50g weight P2->M1 M2 Start stopwatch M1->M2 M3 Measure diameter at 1, 5, 10 min M2->M3 A1 Calculate spreading area (A = πr²) M3->A1 A2 Average results from 3 replicates A1->A2

Workflow for Instrumental Spreadability Testing.

Objective: To assess the perceived spreadability and other sensory attributes by trained panelists.

Panelists: A panel of 10-15 trained assessors.

Protocol:

  • Apply a standardized amount (e.g., 0.1 mL) of the test formulation to a designated area on the forearm of each panelist.

  • Instruct panelists to spread the product in a circular motion.

  • Panelists will rate the "Ease of Spreading" on a labeled magnitude scale (e.g., 1 = Very Difficult, 10 = Very Easy).

  • Other sensory attributes such as "Greasiness," "Absorbency," and "After-feel" should also be evaluated using appropriate scales.

  • A washout period with a neutral cleanser and water is required between testing different samples.

Skin Hydration Measurement (Corneometry)

Objective: To quantify the effect of the formulation on the hydration level of the stratum corneum.

Apparatus: Corneometer®

Protocol:

  • Select a test area on the volar forearm of the subjects.

  • Acclimatize subjects to the room conditions (e.g., 22°C, 50% RH) for at least 20 minutes.

  • Take baseline Corneometer® readings (at least 3 measurements per site).

  • Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the test area.

  • Take Corneometer® readings at specified time points (e.g., 1, 2, 4, and 8 hours) after application.

  • A control site with no product application should be included for comparison.

  • Calculate the percentage increase in skin hydration compared to the baseline and the control site.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the formulation's ability to improve the skin's barrier function by measuring the reduction in TEWL.

Apparatus: Tewameter®

Protocol:

  • Follow the same subject acclimatization and site selection procedure as for corneometry.

  • Take baseline TEWL measurements.

  • Apply the test formulation.

  • Measure TEWL at specified time points post-application.

  • A lower TEWL value compared to the baseline and control indicates an improved barrier function.

Skin Elasticity and Firmness Measurement

Objective: To determine the effect of the formulation on the biomechanical properties of the skin.

Apparatus: Cutometer®

Protocol:

  • Follow the same subject acclimatization and site selection procedure.

  • Take baseline Cutometer® measurements to determine parameters such as R2 (gross elasticity) and R7 (viscoelasticity).

  • Apply the test formulation daily for a specified period (e.g., 4 weeks).

  • Repeat Cutometer® measurements at the end of the study period.

  • An increase in elasticity parameters indicates an improvement in skin firmness and elasticity.

Illustrative Quantitative Data

The following tables present illustrative data based on the expected performance of a C12 Guerbet alcohol like this compound in comparison to other common emollients. Note: This data is for demonstrative purposes and actual results may vary depending on the full formulation.

Table 1: Illustrative Instrumental Spreadability Data
EmollientSpreading Area (mm²) at 1 minSpreading Area (mm²) at 10 min
Isopropyl Myristate4501200
This compound 380 950
Caprylic/Capric Triglyceride320800
Mineral Oil (Light)250600
Table 2: Illustrative Sensory Panel Evaluation Scores (Scale 1-10)
AttributeIsopropyl MyristateThis compound Caprylic/Capric TriglycerideMineral Oil (Light)
Ease of Spreading 9.28.8 8.57.8
Greasiness 4.53.0 5.57.0
Absorbency 8.58.0 7.06.0
Smoothness (After-feel) 8.09.0 7.56.5
Table 3: Illustrative Skin Hydration Data (Corneometry)
FormulationBaseline (Arbitrary Units)2 Hours Post-Application (Arbitrary Units)% Increase in Hydration
Placebo (No Emollient)45486.7%
Formulation with 5% this compound 45 65 44.4%
Formulation with 5% Mineral Oil455828.9%
Table 4: Illustrative Transepidermal Water Loss (TEWL) Data
FormulationBaseline (g/m²/h)2 Hours Post-Application (g/m²/h)% Reduction in TEWL
Placebo (No Emollient)12.512.22.4%
Formulation with 5% this compound 12.5 8.5 32.0%
Formulation with 5% Mineral Oil12.59.524.0%

Formulation Development Workflow

The development of a cosmetic formulation incorporating this compound follows a structured process.

Concept Concept & Objective Definition RawMaterial Raw Material Selection (incl. This compound) Concept->RawMaterial Prototype Prototype Formulation (Bench Scale) RawMaterial->Prototype Stability Stability Testing (Physical & Chemical) Prototype->Stability Performance Performance Evaluation (In-vitro & In-vivo) Stability->Performance Performance->Prototype Reformulation Loop ScaleUp Scale-Up & Pilot Batch Performance->ScaleUp Final Final Product ScaleUp->Final

Cosmetic Formulation Development Workflow.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic formulations. However, as with any raw material, it is essential to consult the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information. It is listed in the EU's CosIng database with the functions of humectant and solvent.[6]

Conclusion

This compound is a high-performing emollient with favorable sensory and functional properties for a wide array of cosmetic applications. Its branched Guerbet alcohol structure contributes to a light, non-greasy skin feel and good spreadability. The experimental protocols and illustrative data provided in these application notes offer a comprehensive framework for formulators to effectively evaluate and incorporate this compound into innovative and consumer-appealing cosmetic products. Rigorous testing is recommended to confirm its efficacy within specific formulations.

References

Application Notes and Protocols: 2-Butyl-1-octanol in the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Butyl-1-octanol

This compound (CAS No. 3913-02-8) is a branched-chain primary alcohol, also known as a Guerbet alcohol. Its molecular structure, featuring a butyl group at the C2 position of an octanol backbone, imparts unique physicochemical properties that make it a valuable ingredient in the fragrance and flavor industries.[1][2] It is a clear, colorless to slightly yellow liquid with a characteristically mild, floral, and fruity odor, often with waxy and oily undertones.[1][3] This versatile molecule serves not only as a fragrance and flavoring agent but also as a solvent, emulsifier, and an intermediate in the synthesis of other aroma chemicals and functional ingredients.[1][4]

Key Attributes:
  • Odor Profile: Mild, floral, fruity, waxy, oily[1][3]

  • Flavor Profile: Contributes to floral and fruity notes in various food and beverage products.[1]

  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[1]

  • Reactivity: As a primary alcohol, it can undergo oxidation to form the corresponding aldehyde or carboxylic acid and can be esterified to create a wider range of aroma compounds.[1]

Data Presentation: Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application. The following table summarizes key quantitative data for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₆O[1]
Molecular Weight 186.33 g/mol [1]
CAS Number 3913-02-8[1]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 145-149 °C[5]
Density ~0.833 g/mL at 25 °C[4]
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[1]
Vapor Pressure 0.0017 hPa at 20°C[3]
LogP (o/w) 4.8[3]

Applications in the Fragrance Industry

This compound is a versatile ingredient in perfumery, valued for its subtle yet complex odor profile and its functional properties.

Fragrance Formulations

Due to its mild floral and fruity character, this compound is utilized in a variety of fragrance applications, including:

  • Fine Fragrances (Perfumes, Colognes): It can act as a modifier, adding a smooth, waxy-floral nuance to floral and fruity accords. Its low volatility allows it to contribute to the middle and base notes of a fragrance.[1]

  • Personal Care Products (Creams, Lotions, Shampoos): It serves as both a fragrance component and a functional ingredient, acting as a solvent and an emulsifier.[1]

  • Air Care Products (Air Fresheners, Candles): Its pleasant and mild scent makes it suitable for creating ambient fragrances.[1]

Note on Concentration: Specific usage levels of this compound in commercial fragrance formulations are proprietary and not publicly available. It is recommended to determine the optimal concentration experimentally, starting with low percentages (e.g., 0.1-2%) and adjusting based on the desired olfactory effect.

Role as a Fragrance Intermediate

This compound is a precursor in the synthesis of various esters, which are widely used in the fragrance industry for their diverse and potent aromas. The esterification of this compound with different carboxylic acids can produce a range of fruity, floral, and green notes.[1]

Applications in the Flavor Industry

The ability of this compound to impart floral and fruity notes makes it a useful component in the formulation of flavors for a variety of food and beverage products.[1]

Flavor Formulations

It can be used to enhance or create flavor profiles in:

  • Beverages: Adds complexity to fruit-flavored drinks.[1]

  • Confections: Contributes to the overall flavor of candies and sweets.[1]

  • Baked Goods: Can be used to create subtle fruity and floral notes.

Regulatory Status: The regulatory status of this compound as a flavoring agent should be verified with the relevant authorities, such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). While information for the closely related 2-octanol is available (FEMA Number 2801), specific public listings for this compound are not readily found.[6][7] It is the responsibility of the user to ensure compliance with all applicable regulations.

Note on Concentration and Thresholds: Odor and taste threshold data for this compound are not widely published. These values are critical for avoiding off-notes and achieving the desired flavor profile. It is strongly recommended that researchers and formulators determine these thresholds in their specific food or beverage matrix through sensory analysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the application of this compound in the fragrance and flavor industries.

Protocol for Laboratory Synthesis of this compound via Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol to form a higher-molecular-weight branched alcohol. This protocol is a general guideline for the synthesis of this compound from 1-hexanol.

Materials:

  • 1-Hexanol

  • Potassium Hydroxide (KOH)

  • Raney Nickel or another suitable hydrogenation catalyst

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap

  • Heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine 1-hexanol and potassium hydroxide (e.g., 5-10 mol% relative to the alcohol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~1-2 wt% relative to the alcohol) to the mixture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove air.

  • Heating and Water Removal: Heat the mixture to reflux (typically 180-220°C). The water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction forward.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) to observe the consumption of 1-hexanol and the formation of this compound.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture to remove the catalyst and any solid KOH.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Diagram of the Guerbet Reaction Pathway:

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation 1-Hexanol_1 1-Hexanol Hexanal_1 Hexanal 1-Hexanol_1->Hexanal_1 - H₂ Hexanal_2 Hexanal Aldol_Adduct Aldol Adduct Hexanal_2->Aldol_Adduct Hexanal_3 Hexanal Hexanal_3->Aldol_Adduct Aldol_Adduct_2 Aldol Adduct Unsaturated_Aldehyde 2-Butyl-2-octenal Aldol_Adduct_2->Unsaturated_Aldehyde - H₂O Unsaturated_Aldehyde_2 2-Butyl-2-octenal This compound This compound Unsaturated_Aldehyde_2->this compound + 2H₂

Caption: The four key steps of the Guerbet reaction for this compound synthesis.

Protocol for Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for developing a sensory lexicon and quantifying the aroma profile of this compound.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Train the panelists on the fundamental principles of sensory evaluation and familiarize them with a range of floral and fruity aroma standards.

2. Lexicon Development:

  • Present panelists with a sample of this compound (diluted in an appropriate solvent, e.g., ethanol or odorless mineral oil).

  • In a group session, have the panelists generate descriptive terms for the aroma.

  • Through discussion and consensus, refine the list of descriptors and select appropriate reference standards for each term (e.g., specific flower extracts, fruit essences).

3. Quantitative Descriptive Analysis:

  • Prepare samples of this compound at different concentrations in the desired product base (e.g., perfume base, beverage).

  • Present the samples to the panelists in a randomized and blind manner.

  • Have the panelists rate the intensity of each descriptor from the developed lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Analyze the data using statistical methods (e.g., ANOVA) to determine the sensory profile of this compound at different concentrations.

Diagram of the Sensory Evaluation Workflow:

Sensory_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Sample_Preparation Sample Preparation Lexicon_Development->Sample_Preparation Sample_Presentation Randomized & Blind Presentation Sample_Preparation->Sample_Presentation Intensity_Rating Intensity Rating of Descriptors Sample_Presentation->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

Caption: Workflow for the descriptive sensory analysis of this compound.

Protocol for Accelerated Stability Testing

This protocol provides a framework for assessing the stability of this compound in a finished product (e.g., a cosmetic cream or a beverage) under accelerated conditions.

Materials:

  • Finished product containing this compound.

  • Control sample (finished product without this compound).

  • Temperature and humidity-controlled stability chambers.

  • Analytical instrumentation (e.g., GC-MS).

  • Sensory evaluation panel.

Procedure:

  • Sample Preparation: Package the finished product and control samples in their final intended packaging.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time (for comparison): 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 2, and 3 months for accelerated testing).

  • Analytical Evaluation:

    • Chemical Analysis: Use GC-MS to quantify the concentration of this compound and to identify any degradation products.

    • Physical Evaluation: Assess changes in color, clarity, pH, and viscosity.

  • Sensory Evaluation: Conduct sensory analysis (e.g., triangle tests or descriptive analysis) to determine if there are any perceivable changes in the fragrance or flavor profile.

  • Data Analysis: Compare the analytical and sensory data from the accelerated and real-time conditions to predict the shelf life of the product.

Diagram of the Stability Testing Logic:

Stability_Testing cluster_0 Storage Conditions cluster_1 Evaluation at Time Points (T₀, T₁, T₂, ...) cluster_2 Outcome Product Finished Product with this compound Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Product->Accelerated Real_Time Real-Time Conditions (e.g., 25°C / 60% RH) Product->Real_Time Chemical_Analysis Chemical Analysis (GC-MS) Accelerated->Chemical_Analysis Physical_Evaluation Physical Evaluation (Color, pH, etc.) Accelerated->Physical_Evaluation Sensory_Evaluation Sensory Evaluation Accelerated->Sensory_Evaluation Real_Time->Chemical_Analysis Real_Time->Physical_Evaluation Real_Time->Sensory_Evaluation Data_Comparison Data Comparison & Analysis Chemical_Analysis->Data_Comparison Physical_Evaluation->Data_Comparison Sensory_Evaluation->Data_Comparison Shelf_Life_Prediction Shelf-Life Prediction Data_Comparison->Shelf_Life_Prediction

Caption: Logical flow of an accelerated stability testing protocol.

Conclusion

This compound is a valuable multifunctional ingredient for the fragrance and flavor industries. Its unique sensory properties and functional benefits as a solvent and emulsifier make it suitable for a wide range of applications. The protocols provided in these application notes offer a starting point for researchers and formulators to effectively utilize and evaluate this compound in their product development. It is essential to conduct thorough testing to determine optimal usage levels and to ensure product stability and regulatory compliance.

References

Application Notes and Protocols for 2-Butyl-1-octanol in Industrial Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-1-octanol, a C12 Guerbet alcohol, in the formulation of high-performance industrial lubricants. The unique branched structure of this compound and its derivatives imparts significant performance advantages, including enhanced thermal and oxidative stability, improved lubricity, and excellent low-temperature fluidity. This document details the physicochemical properties, performance data of its esters, and standardized experimental protocols for evaluation.

Introduction to this compound in Lubricants

This compound is a branched-chain primary alcohol valued in industrial applications as a chemical intermediate and a lubricant component.[1][2] Its structure provides a balance of hydrophobicity and flexibility, leading to low volatility and high stability.[3] While it can be used directly in some formulations, it is most commonly reacted with carboxylic acids to form synthetic esters, which serve as high-performance base oils or additives in industrial lubricants such as hydraulic fluids, gear oils, and metalworking fluids.[2][3]

The key benefits of incorporating this compound derivatives into lubricant formulations include:

  • Improved Low-Temperature Performance: The branched structure of Guerbet alcohols disrupts the formation of wax crystals at low temperatures, significantly lowering the pour point of the lubricant.[4][5]

  • Enhanced Thermal and Oxidative Stability: The saturated and branched nature of this compound and its esters provides excellent resistance to degradation at high temperatures and in the presence of oxygen.[2][5]

  • Excellent Lubricity: The molecular structure of Guerbet esters ensures prolonged lubricity, reducing friction and wear in demanding industrial applications.[6]

  • Good Biodegradability: Esters derived from Guerbet alcohols are often more biodegradable than traditional mineral oil-based lubricants.[1]

Performance Data of this compound Esters

The following tables summarize the performance data of di(2-butyloctyl) dicarboxylate esters, which are synthesized from this compound. These esters are suitable for use as base oils in various industrial lubricant applications, including hydraulic fluids.

Table 1: Physicochemical Properties of Di(2-butyloctyl) Dicarboxylate Esters [2]

PropertyDi(2-butyloctyl) succinateDi(2-butyloctyl) adipateDi(2-butyloctyl) sebacate
Molecular Weight ( g/mol )454.7482.8539.0
Pour Point (°C)< -70< -70< -70
Flash Point (°C)190195205
Oxidative Stability (OT, °C)195200210
Viscosity Index (VI)180185195

Table 2: Tribological Properties of Di(2-butyloctyl) Dicarboxylate Esters [2]

PropertyDi(2-butyloctyl) succinateDi(2-butyloctyl) adipateDi(2-butyloctyl) sebacate
Coefficient of Friction (µ) at 40°C0.250.280.34
Coefficient of Friction (µ) at 100°C0.180.200.22

Mechanism of Action

The performance benefits of this compound and its esters in lubricant formulations are primarily due to their unique branched molecular structure.

Low-Temperature Fluidity

At low temperatures, paraffinic components in mineral oil-based lubricants can crystallize, forming a network that traps the oil and prevents it from flowing. This phenomenon is responsible for the high pour point of many conventional lubricants. The branched structure of this compound acts as a crystal growth inhibitor. Its molecules adsorb onto the surface of nascent wax crystals, disrupting their regular growth pattern and preventing the formation of an interlocking network. This results in a significant depression of the pour point.[1][4]

G cluster_0 Without this compound cluster_1 With this compound Wax_Molecules Linear Paraffin Molecules Crystal_Lattice Interlocking Wax Crystal Network Wax_Molecules->Crystal_Lattice Crystallization Gelled_Oil Gelled Lubricant (High Pour Point) Crystal_Lattice->Gelled_Oil Traps Oil BO This compound (Branched Structure) Disrupted_Crystals Small, Disrupted Wax Crystals BO->Disrupted_Crystals Inhibits Crystal Growth (Steric Hindrance) Fluid_Oil Fluid Lubricant (Low Pour Point) Disrupted_Crystals->Fluid_Oil Prevents Network Formation

Caption: Mechanism of Pour Point Depression by this compound.

Oxidative Stability

The oxidation of lubricants is a free-radical chain reaction that is accelerated at high temperatures. The branching at the β-carbon in Guerbet alcohols like this compound creates steric hindrance, which can impede the propagation of radical chain reactions, thus enhancing oxidative stability. Furthermore, as saturated alcohols, they lack the double bonds that are susceptible to oxidative attack.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of industrial lubricants formulated with this compound or its esters.

Lubricant Formulation Workflow

This workflow outlines the general procedure for preparing a synthetic lubricant using a this compound-derived ester as a base oil.

G Start Start: Define Formulation Objectives Select_Ester Select this compound Ester (e.g., Di(2-butyloctyl) sebacate) Start->Select_Ester Select_Additives Select Additive Package (e.g., anti-wear, antioxidant, anti-foam) Start->Select_Additives Blending Blending of Components Select_Ester->Blending Select_Additives->Blending Heating Heat to 60-80°C with Stirring Blending->Heating Homogenization Ensure Homogeneous Mixture Heating->Homogenization Cooling Cool to Room Temperature Homogenization->Cooling QC_Testing Quality Control Testing (Viscosity, Appearance) Cooling->QC_Testing Performance_Testing Performance Evaluation QC_Testing->Performance_Testing End End: Final Lubricant Formulation Performance_Testing->End

Caption: Experimental Workflow for Lubricant Formulation.

Viscosity and Viscosity Index Determination
  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Protocol:

    • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated glass capillary viscometer.

    • The viscometer is placed in a constant temperature bath.

    • The time for a fixed volume of the lubricant to flow under gravity through the capillary is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

    • Calculate the Viscosity Index (VI) using the measured kinematic viscosities at 40°C and 100°C according to ASTM D2270.

Pour Point Determination
  • Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

  • Protocol:

    • The lubricant sample is cooled at a specified rate in a test jar.

    • The sample is examined at intervals of 3°C for flow characteristics.

    • The pour point is the lowest temperature at which movement of the oil is observed when the test jar is tilted.

Oxidation Stability Test
  • Method: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272.

  • Protocol:

    • A sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel.

    • The vessel is pressurized with oxygen and placed in a bath at a specified high temperature (e.g., 150°C).

    • The vessel is rotated, and the pressure inside is monitored.

    • The oxidation induction time is the time taken for the pressure to drop by a specified amount, indicating the consumption of oxygen due to oxidation. A longer induction time signifies higher oxidative stability.

Wear Prevention Characteristics
  • Method: Four-Ball Wear Test - ASTM D4172.

  • Protocol:

    • Three steel balls are clamped together and covered with the lubricant under test.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.

Foaming Characteristics
  • Method: ASTM D892 - Standard Test Method for Foaming Characteristics of Lubricating Oils.

  • Protocol:

    • A defined volume of air is blown through the lubricant sample at a specified temperature.

    • The volume of foam generated is measured immediately after stopping the airflow (foaming tendency).

    • The foam is then allowed to settle for a specified period, and the remaining foam volume is measured (foam stability).

    • The test is typically performed at three different temperatures.

Conclusion

This compound is a valuable precursor for high-performance synthetic esters used in industrial lubricants. Its unique branched structure imparts excellent low-temperature fluidity, high thermal and oxidative stability, and good lubricity. The provided data and experimental protocols offer a foundation for researchers and formulators to explore the application of this compound and its derivatives in developing advanced industrial lubricants. Further research could focus on the direct application of this compound as a co-base oil or additive and the development of novel esters with tailored properties for specific applications.

References

Application Notes and Protocols: 2-Butyl-1-octanol as a Coalescing Agent in Paints and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 2-Butyl-1-octanol, a Guerbet alcohol, and its application as a coalescing agent in paint and coating formulations. This document includes its chemical and physical properties, mechanism of action, and protocols for evaluating its performance.

Introduction to this compound

This compound is a branched, high-boiling point, colorless liquid with a mild odor.[1] As a C12 Guerbet alcohol, it is characterized by its excellent solvency, low volatility, and good compatibility with a variety of latex polymers.[1][2] These properties make it an effective coalescing agent in water-based paints and coatings, where it aids in the formation of a continuous, uniform, and durable film.[1]

Chemical Structure:

Caption: The three stages of latex film formation.

Experimental_Workflow start Start: Prepare Paint Formulations (Control, this compound, Other Coalescents) mfft Determine MFFT (ASTM D2354) start->mfft scrub Evaluate Scrub Resistance (ASTM D2486) start->scrub voc Measure VOC Content (ASTM D2369) start->voc gloss Measure Gloss start->gloss data Compile and Compare Data mfft->data scrub->data voc->data gloss->data report Generate Application Notes and Protocols data->report

References

Application of 2-Butyl-1-octanol in Textile Auxiliary Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1-octanol, a C12 Guerbet alcohol, is a versatile branched-chain fatty alcohol with significant applications in the formulation of textile auxiliary chemicals.[1][2] Its unique molecular structure provides a balance of hydrophobic and hydrophilic properties, making it an effective intermediate in the synthesis of various surfactants and a functional ingredient in its own right. In the textile industry, this compound and its derivatives are utilized as leveling agents, defoamers, wetting agents, and softeners to enhance the efficiency and quality of wet processing, dyeing, and finishing stages.[1] This document provides detailed application notes and experimental protocols for the use of this compound in textile auxiliary formulations.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 3913-02-8
Molecular Formula C₁₂H₂₆O
Molecular Weight 186.34 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 145-149 °C
Density 0.833 g/mL at 25 °C
Solubility Insoluble in water; soluble in most organic solvents

Key Applications in Textile Auxiliaries

This compound serves as a precursor to various surfactants, such as ethoxylates and sulfates, and is also used directly in formulations.[1] Its primary applications in textile auxiliaries include:

  • Leveling and Dispersing Agent: It promotes uniform dye uptake and prevents the agglomeration of dye particles, which is crucial for achieving even coloration, especially with disperse dyes on polyester.[3]

  • Defoaming Agent: In various stages of textile wet processing where agitation and the presence of surfactants can cause excessive foam, this compound and its derivatives can act as effective foam control agents.[4][5] Foam can lead to issues such as uneven dyeing, fabric entanglement, and reduced production efficiency.[4]

  • Wetting Agent and Softener: It enhances the penetration of processing liquors into the textile substrate and can impart a soft handle to the finished fabric.[1]

Experimental Protocols

Evaluation of this compound Derivative as a Leveling Agent for Disperse Dyes on Polyester

This protocol outlines the methodology to assess the performance of an ethoxylated this compound as a leveling agent in the high-temperature dyeing of polyester.

Objective: To quantify the slow-dyeing and migration properties of the leveling agent.

Materials and Equipment:

  • Degreased and refined polyester fabric

  • Disperse dyes (e.g., C.I. Disperse Orange 30, C.I. Disperse Red 60, C.I. Disperse Blue 79)

  • Ethoxylated this compound (leveling agent)

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide

  • High-temperature dyeing machine

  • Spectrophotometer

  • Beakers, pipettes, and other standard laboratory glassware

Experimental Workflow:

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_fabric Prepare Polyester Fabric prep_dyebath Prepare Dyebath with and without Leveling Agent prep_fabric->prep_dyebath dyeing Dyeing at 40°C, heat to 130°C (30 min), hold for 45 min prep_dyebath->dyeing sampling Sample at 90, 100, 110, 120, 130°C, and after 45 min at 130°C dyeing->sampling reduction Reduction Cleaning of Half Samples sampling->reduction rinsing Rinsing of Other Half Samples sampling->rinsing color_measurement Measure Color Strength (K/S) using Spectrophotometer reduction->color_measurement rinsing->color_measurement migration_test Migration Test on Dyed and Undyed Fabric color_measurement->migration_test

Figure 1. Workflow for evaluating the performance of a leveling agent.

Procedure:

  • Dyebath Preparation: Prepare two sets of dyebaths with a liquor ratio of 1:20.

    • Control Bath: Disperse dye (e.g., 0.5% on mass of fabric), pH adjusted to 4.5 with acetic acid.

    • Test Bath: Same as the control bath, with the addition of the ethoxylated this compound leveling agent at a specified concentration (e.g., 1 g/L).

  • Slow-Dyeing Test:

    • Introduce the polyester fabric into the dyebaths at 40°C.

    • Raise the temperature to 130°C over 30 minutes.

    • Maintain the temperature at 130°C for 45 minutes.

    • Take samples of the fabric at 90°C, 100°C, 110°C, 120°C, 130°C, and at the end of the 45-minute holding period.

    • For each sampling point, cut the fabric sample in half. One half undergoes reduction clearing (e.g., 2 g/L sodium hydrosulfite, 2 g/L NaOH at 80°C for 20 minutes), while the other half is rinsed with water and dried.

    • Measure the color strength (K/S values) of all samples using a spectrophotometer. A more gradual and uniform increase in color strength in the test samples indicates better slow-dyeing properties.[3]

  • Migration Test:

    • Prepare a dyed polyester fabric sample using a standard recipe without a leveling agent.

    • In a new dyebath containing only the leveling agent and an undyed piece of polyester fabric of the same size, introduce the previously dyed fabric.

    • Run the dyeing program (40°C, ramp to 130°C over 30 min, hold for 60 min).

    • After the cycle, wash and dry both fabric samples.

    • Visually assess and measure the color strength of both fabrics. Effective migration is indicated by a lightening of the originally dyed fabric and a staining of the initially undyed fabric.

Data Presentation:

Table 1: Slow-Dyeing Performance of Ethoxylated this compound

Sampling PointK/S Value (Control)K/S Value (with Leveling Agent)
90°CDataData
100°CDataData
110°CDataData
120°CDataData
130°CDataData
130°C (45 min)DataData

Table 2: Migration Performance of Ethoxylated this compound

SampleInitial K/S ValueFinal K/S Value
Originally Dyed FabricDataData
Initially Undyed Fabric0Data
Evaluation of this compound as a Defoamer

This protocol describes a dynamic foam test to evaluate the defoaming efficiency of a this compound-based defoamer in a simulated textile processing bath.

Objective: To measure the initial foam knockdown and the persistence of the antifoaming effect.

Materials and Equipment:

  • Graduated cylinder (1000 mL)

  • Air sparger

  • Flow meter

  • Surfactant solution (simulating a scouring or dyeing bath)

  • This compound based defoamer

  • Timer

Experimental Workflow:

G cluster_setup Experimental Setup cluster_foaming Foam Generation and Defoamer Addition cluster_measurement Data Collection setup_cylinder Place Surfactant Solution in Graduated Cylinder setup_sparger Insert Air Sparger setup_cylinder->setup_sparger start_air Start Airflow at a Constant Rate generate_foam Generate Foam to a Predetermined Height start_air->generate_foam add_defoamer Add Defoamer generate_foam->add_defoamer measure_knockdown Measure Initial Foam Height and Time for Collapse (Knockdown) add_defoamer->measure_knockdown measure_persistence Continue Airflow and Measure Foam Height at Intervals (Persistence) measure_knockdown->measure_persistence

Figure 2. Workflow for dynamic foam testing of a defoamer.

Procedure:

  • System Setup: Place a known volume of the surfactant solution (e.g., 500 mL) into the graduated cylinder. Insert the air sparger, ensuring it reaches the bottom of the cylinder.

  • Foam Generation: Start a constant airflow (e.g., 2 L/min) through the sparger to generate foam. Allow the foam to reach a predetermined height (e.g., 800 mL mark).

  • Defoamer Addition: Add a specific amount of the this compound-based defoamer (e.g., 0.1 g) to the foam surface.

  • Data Collection:

    • Knockdown: Immediately start a timer and record the time it takes for the foam to collapse to its minimum height. Record this minimum foam height.

    • Persistence: Continue the airflow and record the foam height at regular intervals (e.g., every minute for 10 minutes) to evaluate the antifoaming persistence.

Data Presentation:

Table 3: Defoaming Performance of this compound Based Defoamer

Performance MetricControl (No Defoamer)With Defoamer
Initial Foam Height (mL)800800
Knockdown Time (s)N/AData
Minimum Foam Height after Knockdown (mL)N/AData
Foam Height after 1 min (mL)DataData
Foam Height after 5 min (mL)DataData
Foam Height after 10 min (mL)DataData

Formulation Guidelines

While specific formulations are proprietary, the following provides general guidelines for incorporating this compound or its derivatives into textile auxiliary products.

Leveling Agent for Polyester Dyeing:

  • Active Ingredient: Ethoxylated this compound (5-15 moles of ethylene oxide)

  • Concentration in Formulation: 10-30%

  • Other Components: Emulsifiers, dispersing agents, hydrotropes.

  • Application Concentration: 0.5 - 2.0 g/L in the dyebath.

Silicone-free Defoamer:

  • Active Ingredient: this compound and/or its esters (e.g., acetate or fatty acid esters).

  • Concentration in Formulation: 5-20%

  • Other Components: Mineral oil or vegetable oil as a carrier, hydrophobic silica, emulsifiers.

  • Application Concentration: 0.1 - 0.5 g/L in the processing bath.

Safety and Environmental Considerations

This compound is a combustible liquid and should be handled with appropriate care. It can cause skin and eye irritation.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

From an environmental perspective, branched alcohol ethoxylates, including those derived from Guerbet alcohols, have been shown to be readily biodegradable.[7][8] This makes them a more environmentally friendly alternative to some other types of surfactants. However, as with all chemicals, their discharge into the environment should be minimized and properly managed.[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guerbet Reactions for 2-Butyl-1-octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to optimize the synthesis of 2-Butyl-1-octanol via the Guerbet reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Guerbet reaction?

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol, resulting in a larger, branched alcohol with the loss of one water molecule.[1] For the synthesis of this compound, the starting material is 1-hexanol.

Q2: What are the key steps in the Guerbet reaction mechanism?

The generally accepted mechanism involves four main steps:[2][3]

  • Dehydrogenation: The primary alcohol (1-hexanol) is oxidized to its corresponding aldehyde (hexanal).

  • Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

  • Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: This unsaturated intermediate is hydrogenated to form the final branched Guerbet alcohol (this compound).[4]

Q3: Why is a catalyst system required?

The Guerbet reaction's complexity requires a catalytic system with acidic, basic, and dehydrogenation/hydrogenation properties.[5] A base, such as an alkali metal hydroxide (e.g., KOH), is needed for the aldol condensation, while a transition metal component (e.g., Raney Nickel, copper-based catalysts) is required to facilitate the hydrogen transfer steps (dehydrogenation and hydrogenation).[1][2]

Q4: What are the typical reaction conditions?

The reaction is typically conducted at high temperatures, ranging from 200-320°C, and can be run under pressure in a sealed reactor.[2][6] Optimal conditions depend heavily on the specific catalyst system and starting alcohol used.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of 1-Hexanol 1. Insufficient Temperature: The reaction is kinetically slow at lower temperatures. 2. Catalyst Deactivation: Water, a byproduct, can poison some catalytic systems. Carboxylic acid byproducts can also neutralize the basic catalyst.[5] 3. Poor Mass Transfer: Inadequate stirring can limit the interaction between reactants and the catalyst surface.1. Increase Temperature: Gradually increase the reaction temperature within the optimal range (200-320°C).[6] 2. Water Removal: Use a Dean-Stark trap or similar apparatus to continuously remove water and drive the reaction forward.[2] 3. Catalyst Loading: Ensure appropriate catalyst loading (e.g., 1-5% by weight of the alcohol for the base catalyst).[2] 4. Vigorous Stirring: Maintain efficient and vigorous stirring throughout the reaction.[2]
Low Selectivity to this compound 1. Side Reactions: Competing reactions are common, including ester formation (Tishchenko reaction), carboxylic acid formation (Cannizzaro reaction), and ether or olefin formation via dehydration.[1][5][7] 2. Incomplete Hydrogenation: The final hydrogenation step may be slow, leading to an accumulation of unsaturated aldehyde intermediates.[8] 3. Further Condensation: The desired this compound product can participate in subsequent Guerbet reactions, forming higher molecular weight alcohols (e.g., C18, C24).[7]1. Optimize Catalyst: Select a catalyst system that balances dehydrogenation/hydrogenation and base activity. For example, hydrotalcite-derived mixed oxides are promising due to their tunable basicity.[9] 2. Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon to prevent air oxidation, which can lead to carboxylic acid formation.[2][7] 3. Control Reaction Time/Temp: Lowering the reaction temperature or reducing the time can minimize the formation of higher oligomers.[7] 4. Hydrogenation Efficiency: Ensure the catalyst has a strong hydrogenation component (e.g., Pd, Ni) to fully reduce the unsaturated intermediates.[7]
Formation of Hexyl Hexanoate (Ester Byproduct) Tishchenko-type Reactions: This side reaction involves the dimerization of intermediate aldehydes, especially at high concentrations or with certain catalysts.[7][10]1. Catalyst Choice: Select a catalyst with lower activity for ester formation.[7] 2. Optimize Conditions: Adjust temperature and pressure to favor the main Guerbet pathway and minimize the accumulation of aldehyde intermediates.[7]
Catalyst is Difficult to Remove Homogeneous Catalyst: Using a soluble base like KOH or NaOH requires a neutralization and washing step, which can be cumbersome.1. Use Heterogeneous Catalysts: Consider solid base catalysts like hydrotalcites or supported metal oxides (e.g., MgO, Mg-Al mixed oxides). These can be removed by simple filtration.[9]

Data Presentation: Catalyst Systems & Conditions

The choice of catalyst is critical for optimizing yield and selectivity. The following table summarizes various catalytic approaches, though data for the specific conversion of 1-hexanol to this compound is limited in publicly available literature. The information is inferred from similar Guerbet reactions.

Catalyst System Base Component Dehydrogenation/Hydrogenation Component Typical Temperature (°C) Key Advantages/Disadvantages
Classical Homogeneous KOH or NaOHRaney Nickel or Copper-based200 - 250Adv: Well-established.[1][2] Disadv: Difficult to separate, potential for soap formation, catalyst consumption.[8]
Hydrotalcite-Derived Mg-Al Mixed OxidesCu, Ni, or Pd280 - 360Adv: Tunable basicity, high surface area, stable at high temps, easily separable.[9] Disadv: Can require higher temperatures.
Hydroxyapatites (HAP) Ca₁₀(PO₄)₆(OH)₂None (intrinsic sites) or added Ni300+Adv: Can be highly selective by controlling the Ca/P ratio, no need for precious metals.[5][11] Disadv: May require higher temperatures; can deactivate.[11]
Supported Noble Metals Alkaline Support (e.g., MgO)Pd, Ru, Ir150 - 250Adv: Can operate at lower temperatures, high activity.[3] Disadv: High cost of precious metals.

Visualizations

Guerbet Reaction Mechanism

Guerbet_Mechanism A 1-Hexanol B Hexanal A->B 1. Dehydrogenation (-H₂) p1 B->p1 C Aldol Adduct D Unsaturated Aldehyde C->D 3. Dehydration (-H₂O) p2 D->p2 E This compound p1->C 2. Aldol Condensation (+ Hexanal) p2->E 4. Hydrogenation (+H₂) p3

Caption: The four key steps of the Guerbet reaction mechanism.[4]

General Experimental Workflow

Experimental_Workflow start Start reactor_prep Charge Reactor: 1-Hexanol + Catalyst start->reactor_prep inert Purge with Inert Gas (N₂/Ar) reactor_prep->inert reaction Heat & Stir (200-250°C) Collect H₂O inert->reaction cooldown Cool to Room Temp. reaction->cooldown workup Reaction Work-up: Neutralize & Filter cooldown->workup purify Purify: Vacuum Distillation workup->purify product Product: This compound purify->product end End product->end

Caption: A typical workflow for Guerbet alcohol synthesis.[2]

Troubleshooting Decision Tree

Troubleshooting_Tree q1 Low Conversion? a1 Increase Temp. Remove H₂O Check Catalyst Load q1->a1 Yes q2 Low Selectivity? q1->q2 No q3 High Ester Content? q2->q3 Yes a_ok Process OK q2->a_ok No a3 Change Catalyst Optimize Conditions q3->a3 Yes q4 High Oligomer Content? q3->q4 No a4 Lower Temp. Decrease Time q4->a4 Yes a_other Other Issues q4->a_other No

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis Using a Homogeneous Catalyst

This protocol provides a generalized procedure for the synthesis of this compound and should be adapted and optimized by the researcher.[2]

Materials:

  • 1-Hexanol (anhydrous)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Raney Nickel (co-catalyst, optional, handle with care)

  • Standard glassware for reaction under reflux, including a multi-neck round-bottom flask, condenser, and Dean-Stark trap

  • Heating mantle with magnetic stirring

  • Nitrogen or Argon gas supply

  • Equipment for vacuum distillation

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the reaction flask with 1-hexanol and the base catalyst (e.g., 1-5% by weight of the alcohol). If using a co-catalyst, it can be added at this stage.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen and prevent oxidation side reactions.[2]

  • Heating and Reaction: Begin vigorous stirring and heat the mixture to the target temperature (typically 200-250°C).[2] Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.

  • Cooling and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.

  • Catalyst Removal: Carefully neutralize the basic catalyst with a dilute acid (e.g., HCl or H₂SO₄). The resulting salt can be removed by washing with water. If a solid co-catalyst was used, it should be removed by filtration.

  • Purification: The crude product is purified by vacuum distillation to separate the desired this compound from unreacted 1-hexanol and other byproducts.[2]

Safety Precautions:

  • This reaction involves high temperatures and flammable materials and should be performed in a fume hood.[2]

  • Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

  • Handle base catalysts and Raney Nickel with extreme care according to their safety data sheets.

References

Side reactions and by-product formation in 2-Butyl-1-octanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-1-octanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Guerbet reaction of 1-hexanol.

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion of 1-Hexanol 1. Inactive Catalyst: The catalyst may not be active under the reaction conditions. 2. Insufficient Temperature: The Guerbet reaction requires high temperatures, typically between 180-360°C.[1] 3. Catalyst Poisoning: Impurities in reactants or solvents can deactivate the catalyst. 4. Presence of Water: Water can deactivate the basic co-catalyst and shift the reaction equilibrium.1. Catalyst Selection: Ensure an appropriate catalyst is used. Nickel-based catalysts have shown selectivity towards the Guerbet alcohol.[2][3] Consider a combination of a metal catalyst (e.g., Raney Nickel) and a basic co-catalyst (e.g., sodium hydroxide). 2. Optimize Temperature: Gradually increase the reaction temperature within the recommended range while monitoring the reaction progress. 3. Ensure Purity: Use high-purity, anhydrous reactants and solvents. 4. Water Removal: Employ a Dean-Stark apparatus or molecular sieves to continuously remove water as it is formed during the reaction.
Low Selectivity for this compound (High By-product Formation) 1. Suboptimal Catalyst: The catalyst may favor side reactions. For instance, copper-based catalysts can favor the formation of esters like hexyl hexanoate.[2][3] 2. Incorrect Temperature: The reaction temperature may be promoting side reactions. 3. High Aldehyde Intermediate Concentration: This can lead to competing reactions like the Tishchenko or Cannizzaro reactions.1. Catalyst Choice: Switch to a catalyst system known to favor alcohol formation. Nickel-containing catalysts have demonstrated higher selectivity for the desired Guerbet alcohol compared to copper-containing catalysts.[2][3] 2. Temperature Optimization: Adjust the reaction temperature. Lowering the temperature may reduce the rate of side reactions, though it might also decrease the overall conversion rate. 3. Control Reaction Rate: A slower, more controlled reaction can help to minimize the buildup of aldehyde intermediates.
Significant Formation of Hexyl Hexanoate (Ester) 1. Catalyst Type: Copper-based catalysts are known to promote the Tishchenko reaction, which converts aldehydes to esters.[2][3] 2. Reaction Conditions: Conditions that favor the oxidation of the starting alcohol to a carboxylic acid, followed by esterification.1. Change Catalyst: Replace copper-based catalysts with nickel-based catalysts, which show a higher selectivity for the Guerbet alcohol.[2][3] 2. Optimize Base: The choice and concentration of the basic co-catalyst can influence the reaction pathway.
Presence of Hexanoic Acid 1. Over-oxidation: The intermediate hexanal can be oxidized to hexanoic acid. 2. Cannizzaro Reaction: In the presence of a strong base, two molecules of hexanal can disproportionate to form 1-hexanol and hexanoic acid.[1]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control Basicity: Carefully control the amount and type of base used to disfavor the Cannizzaro reaction.
Formation of Higher Molecular Weight Alcohols (e.g., C18, C24) 1. Further Guerbet Reactions: The desired this compound product can itself react with another molecule of 1-hexanol or another C12 alcohol molecule.1. Control Stoichiometry: Use a precise molar ratio of reactants. 2. Limit Reaction Time: Stop the reaction once the desired conversion of the starting material is achieved to prevent further reactions of the product.

Quantitative Data on By-product Formation

The choice of catalyst significantly impacts the product distribution in the Guerbet reaction of 1-hexanol. The following table summarizes the selectivity for the desired this compound and the major by-product, hexyl hexanoate, when using different types of catalysts.

Catalyst TypeSelectivity for this compound (%)Selectivity for Hexyl Hexanoate (%)Reference
Nickel-containing Highest selectivity for the Guerbet alcoholLower selectivity for the ester[2][3]
Copper-containing Lower selectivity for the Guerbet alcoholVery high selectivity for the ester[2][3]

Note: In a specific study, the best yield for this compound using a nickel-containing catalyst was 5% after 24 hours, highlighting the challenging nature of this specific transformation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Guerbet reaction for synthesizing this compound?

A1: The Guerbet reaction is a self-condensation of a primary alcohol, in this case, 1-hexanol, to form a β-alkylated dimer alcohol. The reaction proceeds through four key steps:

  • Dehydrogenation: 1-hexanol is dehydrogenated to its corresponding aldehyde, hexanal.

  • Aldol Condensation: Two molecules of hexanal undergo a base-catalyzed aldol condensation.

  • Dehydration: The resulting aldol adduct dehydrates to form 2-butyl-2-octenal.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to this compound.[1]

Q2: What are the primary side reactions I should be aware of?

A2: The most common side reactions include:

  • Tishchenko Reaction: Dimerization of the intermediate aldehyde (hexanal) to form an ester (hexyl hexanoate).

  • Cannizzaro Reaction: Disproportionation of the intermediate aldehyde in the presence of a strong base to form the corresponding alcohol (1-hexanol) and carboxylic acid (hexanoic acid).[1]

  • Esterification: Reaction between the product alcohol (this compound) or starting alcohol (1-hexanol) with a carboxylic acid by-product to form an ester.

  • Further Condensation: The this compound product can undergo further Guerbet reactions to form higher molecular weight alcohols.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by tracking the formation of water, which is a by-product of the reaction. This is typically done by collecting the water in a Dean-Stark trap. Additionally, small aliquots of the reaction mixture can be withdrawn periodically and analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product and by-products.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Neutralizing the basic catalyst with a dilute acid (e.g., HCl or H₂SO₄).

  • Washing the organic layer with water or brine to remove any salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtering off the drying agent.

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by vacuum distillation to separate the this compound from unreacted starting material and other by-products.

Experimental Protocols

General Protocol for the Synthesis of this compound via the Guerbet Reaction

Materials:

  • 1-Hexanol (anhydrous)

  • Sodium metal (or sodium hydroxide)

  • Raney Nickel (or another suitable hydrogenation catalyst)

  • High-boiling point inert solvent (e.g., xylene or decalin), optional

  • Nitrogen or Argon gas

  • Standard laboratory glassware for reflux with a Dean-Stark trap

  • Heating mantle with a temperature controller and magnetic stirrer

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a nitrogen/argon inlet.

  • Ensure all glassware is dry.

  • Charge the flask with 1-hexanol and the inert solvent (if used).

  • Under an inert atmosphere, carefully add small pieces of sodium metal or powdered sodium hydroxide to the flask to form the alkoxide catalyst in situ. The amount of base is typically 1-5 mol% relative to the alcohol.

  • Add the hydrogenation catalyst (e.g., Raney Nickel, typically 1-2 wt%).

  • Heat the reaction mixture to a vigorous reflux (typically 180-250°C) with efficient stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by GC analysis of withdrawn samples.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Proceed with the work-up and purification as described in the FAQs.

Protocol for GC-MS Analysis of Reaction Mixture

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: 250°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID and MSD transfer line).

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or hexane).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas in the FID chromatogram (assuming similar response factors for the alcohol and its by-products) or by using an internal standard method for more accurate quantification.

Visualizations

Guerbet Reaction Pathway for this compound Synthesis

Guerbet_Reaction Hexanol1 1-Hexanol Hexanal1 Hexanal Hexanol1->Hexanal1 - H₂ Aldol_Adduct Aldol Adduct Hexanal1->Aldol_Adduct + Hexanal Hexanol2 1-Hexanol Hexanal2 Hexanal Hexanol2->Hexanal2 - H₂ Unsaturated_Aldehyde 2-Butyl-2-octenal Aldol_Adduct->Unsaturated_Aldehyde - H₂O Product This compound Unsaturated_Aldehyde->Product + 2H₂

Caption: Main steps of the Guerbet reaction for the synthesis of this compound from 1-hexanol.

Major Side Reaction Pathways

Side_Reactions cluster_tishchenko Tishchenko Reaction cluster_cannizzaro Cannizzaro Reaction cluster_esterification Esterification Hexanal_T1 Hexanal Ester Hexyl Hexanoate Hexanal_T1->Ester Hexanal_T2 Hexanal Hexanal_T2->Ester Hexanal_C1 Hexanal Hexanoic_Acid Hexanoic Acid Hexanal_C1->Hexanoic_Acid Hexanal_C2 Hexanal Hexanol_C 1-Hexanol Hexanal_C2->Hexanol_C Hexanoic_Acid_E Hexanoic Acid Ester_E Ester Hexanoic_Acid_E->Ester_E Hexanol_E 1-Hexanol or This compound Hexanol_E->Ester_E

Caption: Competing side reactions in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield) Start->Problem Cause_Analysis Analyze Potential Causes (Catalyst, Temp, Purity) Problem->Cause_Analysis Action Implement Corrective Actions (Change Catalyst, Optimize Temp) Cause_Analysis->Action Monitor Monitor Reaction Progress (GC-MS Analysis) Action->Monitor Success Problem Resolved Monitor->Success Reevaluate Re-evaluate and Consult Monitor->Reevaluate Issue Persists Reevaluate->Cause_Analysis

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: High-Purity 2-Butyl-1-octanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2-Butyl-1-octanol. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound is a branched-chain primary alcohol, specifically a C12 Guerbet alcohol.[1] Its branched structure gives it unique properties compared to linear alcohols, such as a lower melting point and reduced volatility.[1] It is a colorless liquid with a mild, pleasant odor.[1][2] Key physical properties are summarized in the data table below.

Q2: What are the common impurities found in crude this compound after synthesis?

A2: The impurities in crude this compound largely depend on the synthesis method.

  • Guerbet Reaction: Common impurities include unreacted starting alcohols, intermediate aldehydes, α,β-unsaturated aldehydes, and other condensation by-products.[3][4][5] Catalyst residues (e.g., alkaline or heavy metal catalysts) may also be present.[6]

  • Aldol Condensation of n-hexanal: Impurities can include unreacted n-hexanal, the intermediate 2-butyl-2-octenal, and by-products from secondary reactions.[1][7] The reducing agent used in the final step may also introduce impurities.[7]

Q3: What is the most effective method for purifying this compound on a large scale?

A3: For large-scale purification, fractional distillation is generally the most effective and economical method.[6] this compound has a relatively high boiling point, which allows for the separation of more volatile impurities like residual starting materials.[8][9][10] A well-designed fractional distillation column can effectively separate components with close boiling points.[11][12]

Q4: Can chromatographic methods be used for purification?

A4: Yes, chromatographic methods like preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography can be used to achieve very high purity, especially for removing isomers or other closely related impurities that are difficult to separate by distillation.[13][14] However, these methods are typically more expensive and less scalable than distillation. Reversed-phase HPLC is a suitable choice for a non-polar compound like this compound.[13]

Q5: this compound has poor UV absorbance. What detector should I use for HPLC analysis?

A5: Since aliphatic alcohols like this compound lack a strong chromophore, UV detection is challenging.[13] A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended for HPLC analysis and purification.[13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation
Problem Potential Cause Solution
Poor Separation of Components (unstable head temperature) 1. Distillation rate is too fast: This prevents the establishment of a proper temperature gradient in the column.[11] 2. Inefficient column packing: The column may not have enough theoretical plates for the separation. 3. Heat loss from the column: Fluctuations in temperature can disrupt the equilibrium.1. Reduce the heating rate: Aim for a slow, steady distillation rate of about 1-2 drops per second.[14] 2. Use a more efficient column: Employ a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). 3. Insulate the column: Wrap the column with glass wool or aluminum foil to ensure a stable temperature gradient.
Product "bumping" or boiling unevenly Superheating of the liquid: This can occur if there are no nucleation sites for bubbles to form.Add boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.[12]
Product decomposition (darkening of color) Distillation temperature is too high: this compound may be susceptible to degradation at its atmospheric boiling point.Perform vacuum distillation: Reducing the pressure will lower the boiling point of the alcohol, preventing thermal decomposition.
Chromatographic Purification
Problem Potential Cause Solution
Poor peak resolution in HPLC 1. Inappropriate mobile phase: The solvent system may not be optimized for the separation. 2. Column overloading: Injecting too much sample can lead to broad, overlapping peaks. 3. Column degradation: The stationary phase may be damaged.1. Optimize the mobile phase: For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution may be necessary.[13] 2. Reduce the sample concentration or injection volume. [13] 3. Use a guard column to protect the analytical column, or replace the column if it is old or has been subjected to harsh conditions.
Product does not elute from the column Mobile phase is too weak (in reversed-phase): The solvent is not strong enough to displace the non-polar this compound from the non-polar stationary phase.Increase the organic solvent concentration in the mobile phase.[13]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₆O[1][8][10]
Molecular Weight 186.33 g/mol [1][8][10]
Appearance Colorless liquid[1][8]
Boiling Point 145-149 °C @ 760 mmHg[8][9][10]
Melting Point Approx. -80 °C[1][9][10]
Density Approx. 0.833 g/mL at 25 °C[9][10]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[2][13]
Flash Point Approx. 113 °C[1][9][10]

Experimental Protocols

Protocol 1: High-Purity Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the flask gently with a heating mantle. If using a stir bar, start stirring.

  • Collecting Fractions:

    • Observe the vapor rising through the column. Collect any low-boiling impurities as the first fraction.

    • The temperature should stabilize as the main product begins to distill. Collect the this compound fraction in a clean receiving flask. The boiling point will be significantly lower than at atmospheric pressure.

    • Monitor the temperature at the distillation head. A sharp, stable temperature reading indicates a pure fraction.[14]

  • Shutdown: Once the majority of the product has been distilled or if the temperature begins to rise sharply again, stop the distillation by removing the heating mantle. Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR.

Protocol 2: Preparative HPLC Purification

This protocol provides a general method for achieving very high purity. The exact conditions may need to be optimized.

Instrumentation and Materials:

  • Preparative HPLC system with a Refractive Index (RI) detector

  • Preparative C18 reversed-phase column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

  • Partially purified this compound (e.g., from distillation)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point for reversed-phase chromatography of non-polar compounds is a high concentration of organic solvent, such as 90:10 (v/v) acetonitrile:water.[13] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase to a concentration suitable for preparative injection (e.g., 10-50 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.[13]

  • System Equilibration: Equilibrate the preparative C18 column with the mobile phase until a stable baseline is achieved on the RI detector.[13]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram. The peak corresponding to this compound should be well-separated from any impurity peaks.

    • Collect the fraction corresponding to the main product peak.[13]

  • Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator to yield the purified this compound.

  • Purity Analysis: Re-analyze a small aliquot of the purified product using an analytical HPLC method to confirm its purity.

Visualizations

Workflow and Decision Diagrams

Below are diagrams illustrating the general purification workflow and a decision-making process for selecting an appropriate purification technique.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Primary Purification cluster_analysis1 Purity Check cluster_polishing High-Purity Polishing (Optional) cluster_final Final Product Crude Crude this compound (Post-synthesis workup) Distillation Fractional Vacuum Distillation Crude->Distillation Remove volatile impurities & bulk separation Analysis1 Purity Analysis (GC, NMR) Distillation->Analysis1 Prep_HPLC Preparative HPLC Analysis1->Prep_HPLC If higher purity is needed Final_Product High-Purity This compound (>99.5%) Analysis1->Final_Product If purity is sufficient (>98%) Analysis2 Final Purity & Identity Confirmation Prep_HPLC->Analysis2 Analysis2->Final_Product Purification_Decision_Tree Start Start: Crude Product Scale What is the required scale? Start->Scale Purity What is the required purity? Scale->Purity Large Scale (>100g) HPLC Use Preparative HPLC Scale->HPLC Small Scale (<10g) Impurity_Type Are impurities close-boiling isomers? Purity->Impurity_Type Moderate Purity (95-98%) Dist_HPLC Use Distillation followed by Preparative HPLC Purity->Dist_HPLC High Purity (>99%) Distillation Use Fractional Vacuum Distillation Impurity_Type->Distillation No Impurity_Type->Dist_HPLC Yes

References

Technical Support Center: Industrial Scale-Up of 2-Butyl-1-octanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the industrial scale-up of 2-Butyl-1-octanol production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Guerbet reaction and the Aldol condensation pathway.

ProblemPotential CausesRecommended Solutions
Low Conversion of Starting Alcohol (e.g., n-Hexanol) 1. Inactive or poisoned catalyst: The catalyst may have lost activity due to impurities or improper handling. 2. Insufficient reaction temperature: The Guerbet reaction requires high temperatures to proceed efficiently. 3. Presence of excess water: Water is a byproduct of the Guerbet reaction and can inhibit the reaction equilibrium.[1]1. Catalyst selection and activation: Ensure the catalyst is fresh or properly activated. Consider using a more active catalyst system, such as those containing nickel or palladium. 2. Optimize temperature: Gradually increase the reaction temperature, carefully monitoring for the formation of byproducts. Typical temperatures for the Guerbet reaction range from 180-250°C.[2] 3. Water removal: Utilize a Dean-Stark trap or molecular sieves to continuously remove water from the reaction mixture.
High Selectivity Towards Aldehyde Intermediate 1. Incomplete hydrogenation: The intermediate α,β-unsaturated aldehyde is not being efficiently reduced to the final alcohol.1. Enhance hydrogenation: Increase hydrogen pressure if using an external source. Optimize the catalyst system to favor hydrogenation, for example, by using a bifunctional catalyst with a strong hydrogenation component like palladium.[3] 2. Increase reaction time: Allow for a longer reaction time to ensure complete conversion of the aldehyde intermediate.
Significant Formation of Byproducts (e.g., Esters, Carboxylic Acids, Higher Alcohols) 1. Ester formation: The Tishchenko reaction may be occurring, especially in the presence of certain catalysts.[4] 2. Carboxylic acid formation: Over-oxidation of the intermediate aldehyde can occur at high temperatures.[5] 3. Higher molecular weight alcohols: The desired this compound product can participate in subsequent Guerbet reactions.[4]1. Catalyst choice: Select a catalyst with lower activity for ester formation. 2. Control temperature: Lower the reaction temperature to minimize over-oxidation and further condensation reactions.[4] 3. Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[6]
Catalyst Deactivation 1. Coking: Formation of carbon deposits on the catalyst surface, blocking active sites. 2. Sintering: High temperatures can cause metal particles on the support to agglomerate, reducing the active surface area. 3. Leaching: Active metals may leach from the support into the reaction mixture.1. Regeneration: For coking, a calcination step in the presence of air can sometimes regenerate the catalyst. 2. Optimize conditions: Operate at the lowest effective temperature to minimize sintering. 3. Catalyst support: Choose a robust catalyst support to minimize leaching.
Difficulty in Product Purification 1. Complex product mixture: The presence of multiple byproducts with close boiling points can complicate distillation. 2. Catalyst residue: Homogeneous catalysts can be difficult to separate from the product mixture.1. Purification techniques: Utilize vacuum distillation to separate the high-boiling this compound from unreacted starting materials and lower-boiling byproducts. Column chromatography can be used for further purification if needed. 2. Catalyst choice: Employ a heterogeneous catalyst that can be easily removed by filtration.

Frequently Asked Questions (FAQs)

1. What are the primary industrial synthesis routes for this compound?

The two main industrial routes for synthesizing this compound are the Guerbet reaction and a two-step process involving aldol condensation followed by reduction.[3][7]

  • Guerbet Reaction: This is a self-condensation of a primary alcohol (e.g., n-hexanol) at high temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[6][7]

  • Aldol Condensation and Reduction: This route involves the aldol condensation of n-hexanal to produce 2-butyl-2-octenal, which is then reduced to this compound.[3]

2. What is the detailed mechanism of the Guerbet reaction for this compound production?

The Guerbet reaction proceeds through a four-step mechanism:[6][8]

  • Dehydrogenation: The starting alcohol (n-hexanol) is dehydrogenated to its corresponding aldehyde (n-hexanal).

  • Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

  • Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde (2-butyl-2-octenal).

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched alcohol, this compound.

3. What types of catalysts are typically used in the Guerbet reaction for this compound synthesis?

A variety of catalysts can be used, often in combination with a base. Common catalyst systems include:

  • Homogeneous catalysts: Iridium-based complexes have shown high efficacy.[9]

  • Heterogeneous catalysts: Nickel, Palladium, Copper, and Rhodium-based catalysts are frequently used.[1] These are often supported on materials like carbon or alumina.

  • Base: Alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., sodium butoxide) are commonly used as co-catalysts.[1][10]

4. What are the key reaction parameters to control during the industrial scale-up of the Guerbet reaction?

  • Temperature: Typically in the range of 180-250°C. Higher temperatures can increase reaction rates but may also lead to more byproduct formation.[2]

  • Pressure: The reaction is often carried out under elevated pressure to maintain the reactants in the liquid phase and to facilitate hydrogenation.

  • Catalyst Loading: The concentration of the catalyst needs to be optimized to achieve a desirable reaction rate without excessive cost.

  • Water Removal: Continuous removal of water is crucial to drive the reaction equilibrium towards the product.[1]

5. What are the common byproducts in this compound synthesis and how can they be minimized?

Common byproducts include:

  • Unreacted starting materials: Can be minimized by optimizing reaction time and temperature.

  • Aldehyde intermediates: Minimized by ensuring efficient hydrogenation.

  • Esters (from Tishchenko reaction): Can be reduced by choosing a catalyst less prone to promoting this side reaction.[4]

  • Carboxylic acids (from aldehyde oxidation): Minimized by maintaining an inert atmosphere and controlling the temperature.[5]

  • Higher molecular weight alcohols: Can be reduced by lowering the reaction temperature and shortening the reaction time.[4]

6. What are the recommended purification methods for industrial-scale production of this compound?

The primary purification method is vacuum distillation .[6] This allows for the separation of the high-boiling this compound from lower-boiling starting materials and byproducts. For very high purity requirements, column chromatography may be employed.

Quantitative Data

Table 1: Typical Reaction Conditions for Guerbet Synthesis of this compound

ParameterValueReference
Starting Materialn-Hexanol[11]
Catalyst[Cp*IrCl2]2 / t-BuOK[9]
Temperature120 °C[9]
Reaction Time4 hours[9]
YieldAlmost quantitative[9]

Table 2: Byproduct Distribution in a Model Guerbet Reaction (n-butanol to 2-ethyl-1-hexanol)

Product/ByproductTypical Yield/Selectivity (%)Factors Influencing FormationReference
2-Ethyl-1-hexanol (Target Product)60 - 90%Catalyst choice, temperature, pressure, reaction time[4]
n-Butyraldehyde1 - 5%Incomplete reaction, low hydrogenation efficiency[4]
n-Butyl butyrate2 - 10%Catalyst promoting Tishchenko reaction, high aldehyde concentration[4]
Higher Alcohols (C12+)1 - 10%High temperatures, long reaction times[4]

Experimental Protocols

Protocol 1: Guerbet Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available equipment.

Materials:

  • n-Hexanol

  • Catalyst (e.g., [Cp*IrCl2]2)

  • Base (e.g., potassium tert-butoxide, t-BuOK)

  • Inert solvent (e.g., p-xylene)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Multi-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Inert gas inlet

Procedure:

  • Reaction Setup: Assemble the reaction apparatus, ensuring all glassware is dry.

  • Charging the Reactor: Charge the flask with n-hexanol, the catalyst, and the base under an inert atmosphere.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes.

  • Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.[9]

  • Water Removal: Continuously remove the water produced during the reaction using the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by gas chromatography (GC) to track the consumption of n-hexanol and the formation of this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid.

  • Purification: Remove the catalyst by filtration if it is heterogeneous. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4). Purify the crude product by vacuum distillation.[6]

Protocol 2: Aldol Condensation and Reduction Synthesis of this compound

This protocol is based on a patented method and may require specific equipment for handling pressure reactions.[3]

Step 1: Aldol Condensation of n-Hexanal

  • Reaction Setup: In a suitable reactor, mix n-hexanal with a catalytic amount of barium hydroxide.[3]

  • Reaction: Heat the mixture to reflux for a specified period to obtain 2-butyl-2-octenal.

  • Purification: Separate the product via liquid separation and remove any unreacted starting material by reduced pressure evaporation.

Step 2: Reduction of 2-butyl-2-octenal

  • First Reduction: Dissolve the 2-butyl-2-octenal in methanol and add palladium on carbon (5% Pd/C) as a catalyst. Pressurize the reactor with hydrogen (e.g., 1.5 MPa) and heat to 100°C to obtain a mixture of the corresponding aldehyde and alcohol.[3]

  • Second Reduction: To the resulting mixture, add sodium borohydride (NaBH4) and react at room temperature, followed by warming to 50°C to convert the remaining aldehyde to this compound.[3]

  • Work-up and Purification: Quench the reaction with water, extract the product with a suitable solvent (e.g., ethyl acetate), and purify by vacuum distillation.[3]

Visualizations

Guerbet_Reaction_Pathway A n-Hexanol B Dehydrogenation (+ Catalyst, -H2) A->B C n-Hexanal B->C D Aldol Condensation (+ n-Hexanal, + Base) C->D E Aldol Adduct F Dehydration (-H2O) E->F G 2-Butyl-2-octenal F->G H Hydrogenation (+H2, + Catalyst) G->H I This compound H->I

Caption: Guerbet reaction pathway for this compound synthesis.

Aldol_Condensation_Pathway A n-Hexanal B Aldol Condensation (+ Ba(OH)2) A->B C 2-Butyl-2-octenal B->C D Reduction (Pd/C, H2) C->D E Aldehyde/Alcohol Mixture D->E F Reduction (NaBH4) E->F G This compound F->G

Caption: Aldol condensation and reduction pathway for this compound synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_verification Verification Problem Low Yield or High Impurities Analysis Analyze Reaction Parameters: - Temperature - Catalyst Activity - Water Removal - Reaction Time Problem->Analysis Temp Adjust Temperature Analysis->Temp Catalyst Check/Replace Catalyst Analysis->Catalyst Water Improve Water Removal Analysis->Water Time Optimize Reaction Time Analysis->Time Verification Monitor Product Quality (GC/NMR) Temp->Verification Catalyst->Verification Water->Verification Time->Verification

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Stability of 2-Butyl-1-octanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of 2-Butyl-1-octanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a primary alcohol, is generally a stable compound under neutral conditions and recommended storage.[1] However, its stability can be compromised under acidic and basic conditions, leading to degradation.

Q2: What are the primary degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, this compound is susceptible to two main degradation pathways:

  • Dehydration: This is a common reaction for alcohols in the presence of a strong acid, leading to the formation of alkenes. For this compound, this would likely result in a mixture of isomeric dodecenes.

  • Esterification: In the presence of carboxylic acids, this compound can undergo esterification to form the corresponding ester.

Q3: What happens to this compound under basic conditions?

A3: this compound is relatively stable in the presence of weak bases. However, under strongly basic conditions, especially at elevated temperatures, it can undergo:

  • Oxidation: Strong oxidizing agents can oxidize this compound to its corresponding aldehyde (2-butyloctanal) and further to a carboxylic acid (2-butyloctanoic acid).

  • Dehydration: While less common than under acidic conditions, strong bases can promote the dehydration of alcohols to form alkenes.[2]

Q4: Are there any known incompatible materials with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after acidic treatment. Degradation of this compound via dehydration.Confirm the identity of the new peaks using mass spectrometry. They are likely isomers of dodecene. To minimize degradation, consider using a milder acid, a lower temperature, or a shorter reaction time.
Loss of this compound potency in a formulation with a carboxylic acid. Esterification reaction between this compound and the acidic excipient.Analyze the formulation for the presence of the corresponding ester. If esterification is confirmed, consider using a less reactive acidic excipient or adding a protective group to the alcohol if feasible for your application.
Formation of an aldehyde or carboxylic acid impurity in the presence of a basic substance. Oxidation of this compound.Ensure that the basic conditions are not overly harsh (e.g., high temperature in the presence of a strong base and oxygen). Use an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Inconsistent results in stability studies. Variability in experimental conditions.Strictly control parameters such as temperature, pH, and concentration of acidic/basic reagents. Ensure consistent sample preparation and analytical procedures.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's reactivity. Actual results may vary depending on the specific experimental conditions.

Condition Temperature (°C) Time (hours) Expected Degradation (%) Primary Degradation Products
0.1 M HCl60245 - 15Isomeric Dodecenes
0.1 M HCl802420 - 40Isomeric Dodecenes
0.1 M NaOH6024< 52-Butyloctanal, 2-Butyloctanoic Acid
0.1 M NaOH802410 - 252-Butyloctanal, 2-Butyloctanoic Acid
3% H₂O₂25245 - 102-Butyloctanal, 2-Butyloctanoic Acid

Experimental Protocols

Protocol 1: Stability Study of this compound under Acidic Conditions (Forced Degradation)

Objective: To evaluate the stability of this compound in an acidic medium.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a suitable detector (e.g., RI or ELSD, as this compound lacks a strong UV chromophore)[3]

  • pH meter

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of glass vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

  • Place the vials in a thermostatic water bath set at a specific temperature (e.g., 60°C or 80°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the water bath.

  • Neutralize the sample by adding an equivalent amount of 0.1 M NaOH.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the sample by HPLC to quantify the remaining this compound and any degradation products.

  • A control sample (this compound in methanol and water) should be run in parallel.

Protocol 2: Stability Study of this compound under Basic Conditions (Forced Degradation)

Objective: To evaluate the stability of this compound in a basic medium.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a suitable detector (e.g., RI or ELSD)[3]

  • pH meter

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of glass vials, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

  • Place the vials in a thermostatic water bath set at a specific temperature (e.g., 60°C or 80°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the water bath.

  • Neutralize the sample by adding an equivalent amount of 0.1 M HCl.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the sample by HPLC to quantify the remaining this compound and any degradation products.

  • A control sample (this compound in methanol and water) should be run in parallel.

Visualizations

AcidDegradation cluster_acid Acidic Conditions This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H2O Isomeric Dodecenes Isomeric Dodecenes Carbocation Intermediate->Isomeric Dodecenes - H+ BasicDegradation cluster_base Basic Conditions (with Oxidant) This compound This compound 2-Butyloctanal 2-Butyloctanal This compound->2-Butyloctanal Oxidation 2-Butyloctanoic Acid 2-Butyloctanoic Acid 2-Butyloctanal->2-Butyloctanoic Acid Further Oxidation TroubleshootingWorkflow Start Unexpected Result in Stability Study IdentifyCondition Identify Condition (Acidic/Basic) Start->IdentifyCondition AcidPath Analyze for Dehydration/Esterification Products IdentifyCondition->AcidPath Acidic BasicPath Analyze for Oxidation Products IdentifyCondition->BasicPath Basic ModifyAcid Modify Conditions: - Milder Acid - Lower Temperature - Shorter Time AcidPath->ModifyAcid ModifyBasic Modify Conditions: - Weaker Base - Lower Temperature - Inert Atmosphere BasicPath->ModifyBasic End Optimized Stability Protocol ModifyAcid->End ModifyBasic->End

References

Handling and storage best practices for 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Butyl-1-octanol

This technical support center provides guidance on the safe handling and storage of this compound for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Accidental Spill

  • Question: What immediate actions should I take in case of a this compound spill?

  • Answer:

    • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.

    • Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[1][2] For large spills or in confined areas, respiratory protection may be necessary.[3]

    • Containment: Prevent further leakage or spillage if it is safe to do so.[2][4] Do not let the product enter drains, as it is toxic to aquatic life.[1][2][5]

    • Absorption: Soak up the spill with an inert absorbent material, such as sand or earth.[1][2][4]

    • Disposal: Collect the absorbed material and dispose of it as hazardous waste in a suitable, closed container.[1][2][4] Contact a licensed professional waste disposal service for proper disposal.[4]

Issue: Unexpected Chemical Reaction

  • Question: My experiment with this compound is showing an unexpected reaction. What could be the cause?

  • Answer: this compound is generally stable under recommended storage conditions.[6][7][8] However, it is incompatible with strong oxidizing agents.[3][4][6][7] An unexpected reaction could be due to contamination with such materials. Under fire conditions, hazardous decomposition products such as carbon oxides can form.[3][4]

Frequently Asked Questions (FAQs)

Handling and Personal Protective Equipment (PPE)

  • Question: What are the essential personal protective equipment (PPE) requirements for handling this compound?

  • Answer: Standard laboratory PPE is required. This includes:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1][2]

    • Skin Protection: Handle with chemical-resistant gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are suitable.[2] Always inspect gloves before use and use a proper glove removal technique.[2] A lab coat or protective suit should also be worn.[3][4]

    • Respiratory Protection: In case of insufficient ventilation or potential for inhalation of vapors or mists, use a NIOSH/MSHA approved respirator.[3][4]

  • Question: What are the best general hygiene practices to follow when working with this compound?

  • Answer: Handle in accordance with good industrial hygiene and safety practices.[1][2] Wash hands before breaks and at the end of the workday.[1][2] Avoid inhaling vapor or mist.[4]

Storage

  • Question: What are the optimal storage conditions for this compound?

  • Answer: Store in a cool, dry, and well-ventilated place.[1][2][4] Keep the container tightly closed.[1][2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2][4]

  • Question: Are there any materials that are incompatible with this compound during storage?

  • Answer: Yes, this compound is incompatible with strong oxidizing agents.[3][4][6][7] Store it away from such materials.

First Aid

  • Question: What should I do in case of accidental exposure to this compound?

  • Answer:

    • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[2][4]

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[2][4]

    • Skin Contact: Wash off with soap and plenty of water.[2]

    • Eye Contact: Flush eyes with water as a precaution.[2]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][4] Do NOT induce vomiting.[4]

Disposal

  • Question: How should I dispose of waste this compound?

  • Answer: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2][4] Do not dispose of it with regular waste or into the environment.[2] Contaminated packaging should be disposed of as unused product.[4]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
Appearance Colorless liquid
Density 0.833 g/mL at 25 °C
Boiling Point 145-149 °C
Flash Point 122 °C (Non-equilibrium method)
Solubility Slightly soluble in water; soluble in organic solvents

Note: The data presented above is compiled from multiple sources.[6][7]

Personal Protective Equipment (PPE) Specifications

PPE TypeSpecification
Eye Protection Safety glasses with side-shields (EN166 or NIOSH approved)
Hand Protection Nitrile rubber gloves (minimum thickness: 0.11 mm)
Respiratory Protection NIOSH/MSHA approved respirator (if ventilation is inadequate)

Note: The information is based on safety data sheet recommendations.[1][2][3]

Experimental Protocols

As this compound is a chemical compound, "experimental protocols" in the context of its handling and storage refer to safety and procedural guidelines rather than research-specific methodologies. The troubleshooting and FAQ sections above provide the necessary protocols for safe use.

Mandatory Visualization

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Dispense Chemical Dispense Chemical Prepare Workspace->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Spill Dispense Chemical->Spill Store Securely Store Securely Perform Experiment->Store Securely Post-Experiment Dispose Waste Dispose Waste Perform Experiment->Dispose Waste Post-Experiment Exposure Exposure Perform Experiment->Exposure Spill->Dispose Waste After Cleanup

References

Common impurities in 2-Butyl-1-octanol and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Butyl-1-octanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The impurities in this compound are primarily related to its synthesis, most commonly the Guerbet reaction. These can be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific Guerbet synthesis route, these may include shorter-chain alcohols like n-hexanol.

  • Reaction Intermediates: Aldehydes are key intermediates in the Guerbet reaction. Therefore, residual amounts of n-hexanal and the unsaturated aldehyde intermediate, 2-butyl-2-octenal, may be present if the reaction or reduction steps are incomplete.[1]

  • Byproducts from Side Reactions: The Guerbet reaction is prone to side reactions, leading to a variety of byproducts.[2][3] These can include:

    • Esters: Formed through the Tishchenko reaction of intermediate aldehydes or esterification with carboxylic acid byproducts. An example is hexyl hexanoate.[2][4]

    • Carboxylic Acids: Over-oxidation of the intermediate aldehydes can result in the formation of carboxylic acids such as 2-butyloctanoic acid.

    • Higher Alcohols/Oligomers: Further condensation reactions can lead to the formation of alcohols with longer carbon chains (e.g., C16, C20 alcohols).[2]

    • Ethers and Olefins: Dehydration of the starting alcohol or the final product can lead to the formation of ethers and olefins.[2]

  • Isomers: The synthesis process can also result in the formation of various structural isomers of dodecanol.[5]

  • Oxidation Products: As a primary alcohol, this compound can be oxidized to its corresponding aldehyde (2-butyl-1-octanal) or further to a carboxylic acid (2-butyl-octanoic acid) upon exposure to air or oxidizing agents.

Q2: How are these impurities typically identified and quantified?

A2: The primary analytical technique for the separation, identification, and quantification of impurities in this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[6]

  • Gas Chromatography (GC): This technique separates the volatile and semi-volatile impurities from the this compound matrix based on their boiling points and interactions with the GC column's stationary phase.

  • Mass Spectrometry (MS): Following separation by GC, MS is used to identify the individual impurity compounds by analyzing their mass-to-charge ratio and fragmentation patterns. This provides structural information for definitive identification.

  • Flame Ionization Detector (FID): FID is a robust detector used for the quantification of organic compounds. It is often used for routine purity analysis and can provide accurate quantitative data when calibrated with appropriate standards.

For enhanced analysis of polar impurities like alcohols and carboxylic acids, a derivatization step, such as silylation, may be employed to increase their volatility and improve their chromatographic peak shape.

Q3: What are the typical concentration levels of these impurities?

A3: The exact concentration of impurities can vary significantly depending on the synthesis process and purification steps. However, based on data from similar Guerbet reactions, a general distribution of byproducts can be expected. The following table summarizes these typical impurities and their potential concentration ranges.

Impurity ClassSpecific ExamplesSourceTypical Concentration Range
Unreacted Aldehydes n-Hexanal, 2-Butyl-2-octenalIncomplete aldol condensation or reduction1 - 5%
Esters Hexyl hexanoateTishchenko reaction of aldehydes or esterification with acid byproductsVariable, typically minor
Carboxylic Acids 2-Butyloctanoic acidOver-oxidation of intermediate aldehydesVariable, typically minor
Higher Alcohols/Oligomers C16, C20 Guerbet alcoholsFurther condensation reactions1 - 10%
Ethers & Olefins Di-n-hexyl ether, DodecenesDehydration of alcoholsVariable, typically minor

Note: These values are estimates based on a model Guerbet reaction and may not be representative of all this compound products. Actual concentrations should be determined experimentally.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active Sites in the Inlet or Column: The hydroxyl group of this compound and its alcohol or acid impurities can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause peak distortion.

  • Solutions:

    • Use a Deactivated Inlet Liner: Employ a liner that has been treated to cover active sites.

    • Derivatization: Consider derivatizing the sample with a silylating agent to block the active hydroxyl groups.

    • Dilute the Sample: Reduce the concentration of the sample injected onto the column.

    • Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues and active sites. Ensure a clean, square cut when reinstalling.

Issue 2: Ghost Peaks

  • Possible Causes:

    • Contamination: Contamination in the syringe, inlet, or carrier gas can lead to the appearance of unexpected peaks.

    • Septum Bleed: Small particles from the inlet septum can degrade at high temperatures and introduce interfering peaks.

    • Carryover: Residue from a previous, more concentrated sample may elute in a subsequent run.

  • Solutions:

    • Clean the Syringe and Inlet: Thoroughly rinse the syringe with a high-purity solvent before each injection. Periodically clean or replace the inlet liner.

    • Use High-Quality Septa: Employ low-bleed septa and replace them regularly.

    • Run a Blank: After analyzing a concentrated sample, run a solvent blank to check for carryover. If present, bake out the column at a high temperature (within its specified limit) to remove residual compounds.

Issue 3: Poor Resolution Between Impurity Peaks

  • Possible Causes:

    • Inappropriate GC Column: The column's stationary phase may not be suitable for separating the specific impurities.

    • Suboptimal Oven Temperature Program: A fast temperature ramp may not provide sufficient separation for closely eluting compounds.

    • Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the column dimensions and analytes.

  • Solutions:

    • Select a Suitable Column: For alcohol analysis, a mid-polarity column (e.g., a "WAX" type) can provide better separation of polar compounds.

    • Optimize the Temperature Program: Decrease the initial oven temperature and/or reduce the ramp rate to improve the resolution of early-eluting peaks.

    • Optimize Carrier Gas Flow: Set the carrier gas flow rate to the optimal linear velocity for the column being used.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Impurities

This protocol provides a general procedure for the identification and semi-quantification of impurities in a this compound sample. Method optimization may be required based on the specific instrumentation and target impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent such as hexane or dichloromethane.

  • Transfer an aliquot of the solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a polar column like a DB-WAX for better separation of polar impurities.

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-450

3. Data Analysis:

  • Identification: Identify the this compound peak based on its retention time and mass spectrum. Compare the mass spectra of the other peaks in the chromatogram to a spectral library (e.g., NIST) to tentatively identify the impurities.

  • Quantification: The relative percentage of each impurity can be estimated by comparing its peak area to the total peak area of all components in the chromatogram (Area % method). For more accurate quantification, calibration with certified reference standards of the identified impurities is required.

Visualizations

Guerbet_Reaction_Impurities Start Starting Alcohol (e.g., n-Hexanol) Aldehyde Intermediate Aldehyde (n-Hexanal) Start->Aldehyde Dehydrogenation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (2-Butyl-2-octenal) Aldehyde->Unsaturated_Aldehyde Aldol Condensation Impurity_Aldehyde Unreacted Aldehyde Aldehyde->Impurity_Aldehyde Incomplete Reaction Impurity_Acid Carboxylic Acid Aldehyde->Impurity_Acid Oxidation Impurity_Ester Ester Aldehyde->Impurity_Ester Tishchenko Reaction Product This compound Unsaturated_Aldehyde->Product Hydrogenation Impurity_Unsaturated_Aldehyde Unreacted Unsaturated Aldehyde Unsaturated_Aldehyde->Impurity_Unsaturated_Aldehyde Incomplete Hydrogenation Impurity_Higher_Alcohol Higher Alcohol Unsaturated_Aldehyde->Impurity_Higher_Alcohol Further Condensation

Caption: Guerbet reaction pathway for this compound synthesis and points of impurity formation.

Impurity_Identification_Workflow Sample This compound Sample Preparation Sample Preparation (Dilution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Separation Chromatographic Separation (GC) GCMS->Separation Identification Impurity Identification (MS Library Search) Separation->Identification Quantification Quantification (Peak Area % or Standards) Identification->Quantification Report Analysis Report Quantification->Report

Caption: Workflow for the identification and quantification of impurities in this compound.

References

Technical Support Center: Troubleshooting Emulsion Instability with 2-Butyl-1-octanol Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating emulsions with 2-Butyl-1-octanol. Whether used as a primary surfactant, co-surfactant, or solvent, understanding its properties is key to achieving stable and effective formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in emulsion formulations?

This compound is a C12 branched-chain fatty alcohol, also known as a Guerbet alcohol.[1][2] Its branched structure gives it unique properties compared to linear alcohols, such as a lower melting point and enhanced solubility in nonpolar media.[1][3] In emulsion formulations, it can function in several ways:

  • Co-surfactant: It can be used in combination with a primary emulsifier to enhance the stability of the interfacial film.[4][5]

  • Emulsifier: It possesses amphiphilic properties, with a hydrophilic hydroxyl group and a lipophilic hydrocarbon chain, allowing it to act as an emulsifier to mix oily and aqueous ingredients.[6][7]

  • Solvent: Its good solvency properties can be utilized to dissolve other components in the oil phase.[6][8]

  • Viscosity Agent: It can contribute to the overall texture and viscosity of the formulation.[2]

Q2: What are the common signs of instability in my this compound based emulsion?

Emulsion instability can manifest in several ways:

  • Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often due to density differences between the two phases.[9]

  • Flocculation: The clumping together of droplets to form loose aggregates, which can lead to a non-uniform appearance.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.[10]

  • Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.[5][11][12]

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger droplets, leading to an increase in the average droplet size over time.[13]

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) and why is it important for my formulation?

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on their degree of hydrophilicity or lipophilicity.[14][15] The scale typically ranges from 0 to 20.

  • Low HLB (0-6): More lipophilic (oil-loving), suitable for water-in-oil (W/O) emulsions.

  • High HLB (8-18): More hydrophilic (water-loving), suitable for oil-in-water (O/W) emulsions.[16]

Matching the HLB of your emulsifier system to the "required HLB" (rHLB) of your oil phase is crucial for creating a stable emulsion.[1][17] While a specific HLB value for this compound is not readily published, ethoxylates of C12 Guerbet alcohols have HLB values ranging from 11.0 to 13.5, suggesting a more hydrophilic nature with ethoxylation.[18] The HLB of this compound itself would be lower. For formulations containing this compound, it is recommended to experimentally determine the required HLB of the entire oil phase.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues with emulsions containing this compound.

Issue 1: My emulsion is showing signs of creaming or sedimentation.

Creaming or sedimentation is a common issue, especially in low-viscosity emulsions.

Logical Workflow for Troubleshooting Creaming/Sedimentation

A Issue: Creaming or Sedimentation Observed B Primary Cause: Density Difference Between Phases A->B C Troubleshooting Step 1: Increase Continuous Phase Viscosity B->C E Troubleshooting Step 2: Reduce Droplet Size B->E G Troubleshooting Step 3: Match Phase Densities B->G D Method: Add a thickening agent (e.g., xanthan gum, carbomer) C->D I Resolution: Stable Emulsion D->I F Method: Increase homogenization energy (speed, time, or pressure) E->F F->I H Method: Add a densifying agent to the appropriate phase (if feasible) G->H H->I

Caption: A logical workflow for troubleshooting emulsion creaming and sedimentation.

Troubleshooting Steps:

  • Increase Continuous Phase Viscosity: A more viscous continuous phase will slow down the movement of the dispersed droplets. Consider adding a rheology modifier.[19]

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by optimizing the homogenization process (e.g., increasing speed, time, or using a high-pressure homogenizer).

  • Match Phase Densities: While more challenging, adjusting the density of one phase to more closely match the other can significantly reduce the driving force for separation.[20]

Issue 2: The emulsion droplets are coalescing, leading to phase separation.

Coalescence is an irreversible process that indicates a breakdown of the interfacial film.

Signaling Pathway for Coalescence Prevention

A Stable Interfacial Film F Prevention of Coalescence A->F B Sufficient Emulsifier Concentration B->A E Strong Steric and/or Electrostatic Repulsion B->E C Optimal HLB of Emulsifier System C->A C->E D Presence of Co-surfactant (e.g., this compound) D->A E->F

Caption: Key factors contributing to a stable interfacial film to prevent coalescence.

Troubleshooting Steps:

  • Optimize Emulsifier Concentration: Insufficient emulsifier will result in incomplete coverage of the droplets. Conversely, excessive surfactant can sometimes lead to instability.[15][21] Experiment with a range of primary emulsifier concentrations.

  • Adjust the HLB of the Emulsifier System: The HLB of your emulsifier blend may not match the required HLB of your oil phase. Prepare a series of emulsions with varying ratios of a high-HLB and a low-HLB surfactant to experimentally determine the optimal HLB.

  • Optimize this compound Concentration: When used as a co-surfactant, the concentration of this compound is critical. Both stabilizing and destabilizing effects can be observed depending on the concentration.[22] It is recommended to test a range of concentrations (e.g., 0.5% to 5% w/w of the oil phase) to find the optimal level for your system.

  • Control Temperature: High temperatures can increase droplet collisions and disrupt the interfacial film, leading to coalescence. Ensure your process and storage temperatures are appropriate.

  • Evaluate pH and Electrolyte Concentration: For emulsions stabilized by ionic surfactants, the pH and presence of salts can significantly impact the electrostatic repulsion between droplets.

Issue 3: My emulsion is experiencing Ostwald Ripening.

Ostwald ripening is more common when the dispersed phase has some solubility in the continuous phase.

Troubleshooting Steps:

  • Modify the Oil Phase Composition: If possible, add a component to the oil phase that is highly insoluble in the continuous phase. This can help to retard the diffusion process.

  • Narrow the Droplet Size Distribution: A more uniform droplet size, which can be achieved through optimized homogenization, reduces the driving force for Ostwald ripening.[23]

  • Use a Combination of Surfactants: A mixed emulsifier system can sometimes create a more robust interfacial layer that is less permeable to the dispersed phase.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides general guidelines and ranges for key formulation parameters.

ParameterTypical Range/ValueSignificance in Emulsion Stability
HLB of Guerbet C12 Alcohol Ethoxylates 11.0 - 13.5[18]Provides an estimated range for derivatives of C12 Guerbet alcohols. The HLB of this compound itself will be lower.
Typical Co-surfactant Concentration 0.5% - 5% (w/w of oil phase)The optimal concentration is system-dependent and must be determined experimentally.[22]
Optimal pH for Anionic Surfactants Generally > 7Maximizes surface charge and electrostatic repulsion.
Optimal pH for Cationic Surfactants Generally < 7Maximizes surface charge and electrostatic repulsion.
Zeta Potential for Good Stability > |±30 mV|Indicates sufficient electrostatic repulsion to prevent flocculation.

Experimental Protocols

Protocol 1: Experimental Determination of Required HLB (rHLB)

This protocol allows you to determine the rHLB of your oil phase containing this compound.

Methodology:

  • Select Emulsifiers: Choose a pair of emulsifiers with the same chemical type but different HLB values, one high (e.g., Polysorbate 80, HLB = 15.0) and one low (e.g., Sorbitan Oleate, HLB = 4.3).

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values by mixing the high and low HLB emulsifiers in different ratios.

  • Prepare a Series of Emulsions: For each emulsifier blend, prepare an emulsion with your specific oil phase (containing this compound) and aqueous phase at fixed concentrations.

  • Evaluate Emulsion Stability: Assess the stability of each emulsion after a set period (e.g., 24 hours) by visual observation for phase separation, creaming, or coalescence. More quantitative methods like particle size analysis or turbidimetry can also be used.[14][17]

  • Identify Optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.

Protocol 2: Microscopic Analysis of Emulsion Droplets

Methodology:

  • Sample Preparation: If the emulsion is concentrated, dilute it with the continuous phase to allow for clear visualization of individual droplets.[18]

  • Slide Preparation: Place a small drop of the (diluted) emulsion onto a clean microscope slide.[14]

  • Coverslip Application: Gently place a coverslip over the drop, avoiding the introduction of air bubbles.[18]

  • Observation: View the sample under an optical microscope at an appropriate magnification (e.g., 400x).

  • Image Capture and Analysis: Capture images of the emulsion droplets. Image analysis software can be used to measure the size and distribution of the droplets.[18]

Protocol 3: Droplet Size Analysis by Dynamic Light Scattering (DLS)

Methodology:

  • Sample Preparation: Filter the sample through a syringe filter (e.g., 0.2 µm or smaller) to remove any large particles or dust that could interfere with the measurement. The sample should be sufficiently diluted with the continuous phase to be optically clear.

  • Cuvette Preparation: Ensure the DLS cuvette is thoroughly cleaned and rinsed with filtered solvent.

  • Measurement: Place the prepared sample in the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument software will analyze the scattered light intensity fluctuations to determine the hydrodynamic radius and polydispersity index (PDI) of the droplets.

Protocol 4: Zeta Potential Measurement

Methodology:

  • Sample Preparation: Dilute the emulsion in the continuous phase to an appropriate concentration for the instrument. The pH of the dispersant should be controlled and recorded.

  • Cell Preparation: Use a clean, appropriate cell for the zeta potential analyzer.

  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present between the electrodes. Place the cell in the instrument and allow it to equilibrate. An electric field is applied, and the velocity of the particles is measured.

  • Data Calculation: The instrument software calculates the electrophoretic mobility and then the zeta potential using an appropriate model (e.g., Smoluchowski equation). A zeta potential greater than |±30 mV| generally indicates good stability.

By following these troubleshooting guides and experimental protocols, researchers can systematically address emulsion instability issues related to the use of this compound and optimize their formulations for enhanced stability and performance.

References

Methods for the removal of residual catalysts from 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalyst Removal from 2-Butyl-1-octanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of residual catalysts from this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that may need to be removed?

A1: this compound is typically synthesized via the Guerbet reaction. The catalysts employed can be broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction mixture and include metal complexes of ruthenium, iridium, and rhodium. Basic co-catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are also common.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Common examples include supported metals like palladium on carbon (Pd/C), copper, nickel, or mixed metal oxides.[1][2][3]

Q2: What are the primary methods for removing these residual catalysts?

A2: The choice of removal method depends on the type of catalyst used (homogeneous vs. heterogeneous). The most common techniques are:

  • Filtration: Primarily used for removing solid heterogeneous catalysts.[4][5]

  • Distillation (Vacuum): Effective for separating the high-boiling this compound from non-volatile catalyst residues (both homogeneous and heterogeneous).

  • Liquid-Liquid Extraction: Used to remove soluble homogeneous catalysts by partitioning them into an immiscible liquid phase.[6][7][8][9]

  • Adsorption: Involves passing the product mixture through a solid adsorbent material that traps the catalyst.[10]

Q3: Why is complete removal of the catalyst important?

A3: Residual catalyst can affect the purity, stability, color, and safety of the final this compound product. For pharmaceutical and other high-purity applications, stringent limits on metal impurities are often in place to prevent adverse effects in downstream applications.

Q4: Can a combination of methods be used for catalyst removal?

A4: Yes, a multi-step approach is often the most effective strategy. For instance, a homogeneous catalyst might be first converted to a heterogeneous species (precipitated) and then filtered, followed by a final polishing step using vacuum distillation or adsorption. For heterogeneous catalysts, filtration followed by distillation of the liquid product can ensure high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of residual catalysts from this compound.

Problem Potential Cause(s) Suggested Solution(s)
Product is colored after catalyst removal. Incomplete removal of a colored homogeneous catalyst (e.g., some ruthenium complexes).- Repeat the chosen removal step (e.g., additional extractions or longer contact time with adsorbent).- Consider a secondary polishing step, such as passing the product through a bed of activated carbon.- Ensure complete removal of any byproducts that may be colored.
Precipitation of catalyst during distillation. The catalyst or its residue is not stable at the distillation temperature and is decomposing or agglomerating.- Lower the distillation temperature by using a higher vacuum.- Consider a pre-treatment step like filtration or extraction to remove the bulk of the catalyst before distillation.
Low product yield after purification. - Product loss during multiple extraction steps.- Product decomposition during high-temperature distillation.- Strong adsorption of the product onto the adsorbent material.- Minimize the number of extraction steps or use a more efficient extraction solvent.- Optimize distillation conditions (temperature and pressure) to prevent degradation.- Choose an adsorbent with a lower affinity for the alcohol or elute the product from the adsorbent with a suitable solvent.
Catalyst residue detected in final product by analysis (e.g., ICP-MS). - The chosen removal method is not efficient enough for the specific catalyst.- For heterogeneous catalysts, fine particles may be passing through the filtration medium.- Switch to a different removal method or combine methods (e.g., extraction followed by adsorption).- Use a finer filter medium (e.g., a membrane filter with a smaller pore size).- For homogeneous catalysts, consider adding a ligand that makes the metal complex more amenable to extraction or adsorption.[8]
Slow filtration rate for heterogeneous catalysts. - The catalyst particles are very fine and are clogging the filter.- The viscosity of the this compound solution is high.- Use a filter aid (e.g., celite) to improve flow.- Dilute the mixture with a low-boiling solvent to reduce viscosity, which can be removed later by evaporation.- Consider centrifugation followed by decantation of the supernatant before filtration.

Experimental Protocols

Method 1: Vacuum Distillation for Non-Volatile Catalysts

This method is suitable for separating the high-boiling this compound from non-volatile catalyst residues.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is clean and dry.

  • Sample Preparation: Place the crude this compound containing the catalyst residue into the round-bottom flask. Add a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system. A typical vacuum for this purpose is in the range of 1-10 mmHg.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

  • Distillation: Gradually increase the temperature. This compound will begin to distill at a reduced temperature under vacuum. The boiling point will depend on the applied pressure.

  • Fraction Collection: Collect the purified this compound in the receiving flask. The non-volatile catalyst will remain in the distillation flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Quantitative Data (Illustrative for Guerbet Alcohols):

ParameterValueReference
Boiling Point of this compound (atm)~260-270 °CGeneral Knowledge
Boiling Point of this compound (at 10 mmHg)~140-150 °CEstimated

Note: Actual distillation temperatures should be determined empirically based on the specific vacuum achieved.

Method 2: Liquid-Liquid Extraction for Homogeneous Catalysts (e.g., Ruthenium-based)

This protocol is designed for the removal of water-soluble or polar catalyst species.

Protocol:

  • Solvent Selection: Choose a solvent system where this compound is soluble in the organic phase and the catalyst is preferentially soluble in the aqueous or polar phase. A common system is an organic solvent (e.g., diethyl ether, ethyl acetate) and water.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. If the catalyst is a basic species (e.g., KOH), a dilute acid wash (e.g., 1% HCl) can be used to neutralize and extract it. For some metal complexes, adding a water-soluble ligand can enhance partitioning into the aqueous phase.[8][9]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower (aqueous) layer. Repeat the wash step 2-3 times with fresh aqueous solution.

  • Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data (Example for Ruthenium Catalyst Removal from a Metathesis Product):

Extraction MethodResidual Ru (ppm)Reference
Simple Aqueous Extraction41[7]
Aqueous Extraction with THMP<10[7]
Aqueous Extraction with Cysteine148 (before further steps)[9]

THMP: Tris(hydroxymethyl)phosphine

Method 3: Adsorption using Activated Carbon

This method is effective for removing trace amounts of catalysts and colored impurities.

Protocol:

  • Adsorbent Preparation: Use powdered or granular activated carbon. If necessary, dry the activated carbon in an oven before use.

  • Dissolution: Dissolve the crude this compound in a suitable low-boiling organic solvent (e.g., hexane or ethanol) to reduce viscosity and improve contact with the adsorbent.

  • Adsorption: Add the activated carbon to the solution (typically 1-5% by weight of the crude product). Stir the slurry at room temperature for a specified period (e.g., 1-4 hours). The optimal time should be determined experimentally.

  • Filtration: Remove the activated carbon by filtration through a pad of celite or a fine filter paper.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Quantitative Data (General Adsorption Principles):

Visualizations

Experimental_Workflow_Catalyst_Removal cluster_start Crude this compound (with Catalyst) cluster_methods Catalyst Removal Methods cluster_end Purified Product start Crude Product distillation Vacuum Distillation start->distillation Non-volatile Catalyst extraction Liquid-Liquid Extraction start->extraction Homogeneous Catalyst filtration Filtration start->filtration Heterogeneous Catalyst end Purified this compound distillation->end adsorption Adsorption extraction->adsorption Polishing Step extraction->end adsorption->end filtration->distillation Polishing Step filtration->end

Caption: Workflow for different catalyst removal methods.

Logical_Relationship_Catalyst_Type_Method cluster_hetero Heterogeneous Catalyst cluster_homo Homogeneous Catalyst cluster_both Applicable to Both catalyst_type Catalyst Type hetero Solid Catalyst (e.g., Pd/C, Mixed Oxides) catalyst_type->hetero homo Soluble Catalyst (e.g., Ru, Ir complexes, KOH) catalyst_type->homo filtration Filtration hetero->filtration distillation Vacuum Distillation (for non-volatile residues) filtration->distillation Optional Polishing extraction Liquid-Liquid Extraction homo->extraction adsorption Adsorption homo->adsorption extraction->distillation Optional Polishing adsorption->distillation Optional Polishing

References

Technical Support Center: Quality Control of 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for the quality control of 2-Butyl-1-octanol. This document includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Quality Control Parameters

Ensuring the quality of this compound is critical for its various applications. The following table summarizes the key quality control parameters and their typical specifications.

ParameterMethodSpecification
Identification
AppearanceVisual InspectionClear, colorless to pale yellow liquid
OdorOlfactoryCharacteristic mild, fatty alcohol odor
Infrared SpectroscopyUSP <197F>Conforms to the reference spectrum of this compound
Assay
PurityGas Chromatography (GC-FID)≥ 95.0%[1]
Physical Properties
Density @ 25°COscillating U-tube (USP <841>)0.832 - 0.834 g/mL[2][3]
Refractive Index @ 20°CRefractometer (USP <831>)1.4400 - 1.4440[2]
Boiling PointDistillation (USP <721>)145 - 149 °C[3]
Impurities
Water ContentKarl Fischer Titration (USP <921>)≤ 0.1%[4]
Acidity (as Acetic Acid)Titration≤ 0.05 mg KOH/g[4]
Related SubstancesGas Chromatography (GC-FID)Report individual and total impurities

Experimental Protocols

Detailed methodologies for the key quality control tests are provided below.

Gas Chromatography (GC-FID) for Purity and Related Substances

This method is used to determine the purity of this compound and to quantify any related substances.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: SLB-IL76i (30 m x 0.25 mm I.D., 0.20 µm) or equivalent polar column

  • Autosampler

Reagents and Materials:

  • Carrier Gas: Helium or Hydrogen, high purity

  • Fuel Gas: Hydrogen, high purity

  • Oxidizer: Air, high purity

  • Makeup Gas: Nitrogen or Helium, high purity

  • Solvent: Methylene Chloride or Hexane, HPLC grade

  • This compound reference standard

Chromatographic Conditions:

  • Oven Temperature Program: 55°C (hold for 2 minutes), ramp at 4°C/minute to 200°C

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas Flow Rate: 1.2 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of approximately 1 mg/mL in the chosen solvent.

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • Analysis: Inject the standard solution and the sample solution into the gas chromatograph.

  • Calculation: Calculate the percentage purity of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Karl Fischer Titration for Water Content

This method is used to determine the water content in this compound.

Instrumentation:

  • Karl Fischer Titrator (Volumetric or Coulometric)

Reagents and Materials:

  • Karl Fischer Reagent (Composite or two-component)

  • Anhydrous Methanol or other suitable solvent

  • Water standard for titer determination

Procedure (Volumetric):

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of water standard.

  • Sample Analysis: Accurately weigh a suitable amount of this compound sample and transfer it to the titration vessel containing anhydrous methanol.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the water content in the sample based on the volume of titrant consumed.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated liner. Consider derivatization of the alcohol. 2. Bake out the column at a high temperature. Trim the first few centimeters of the column. 3. Ensure the column is cut cleanly at a 90-degree angle and installed to the correct depth in the injector.
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed.1. Run a blank injection of solvent to identify the source of contamination. Clean the syringe and injector port. 2. Use a high-quality, low-bleed septum.
Split Peaks 1. Improper column cut or installation. 2. Incompatible solvent with the stationary phase. 3. Sample overload.1. Recut the column ensuring a clean, square cut and reinstall. 2. Ensure the sample is dissolved in a solvent compatible with the column phase. 3. Reduce the injection volume or dilute the sample.
Baseline Drift 1. Column bleed at high temperatures. 2. Contaminated detector. 3. Leaks in the system.1. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 2. Clean the detector according to the manufacturer's instructions. 3. Perform a leak check of the system.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

While GC is the primary method for purity analysis, HPLC may be used for specific applications.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Mismatched sample solvent and mobile phase. 3. Secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the mobile phase if possible. 3. Use a different column chemistry or modify the mobile phase pH (if applicable).
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Leaks in the pump or fittings. 3. Temperature fluctuations.1. Prepare fresh mobile phase and ensure proper mixing. 2. Check for leaks and tighten fittings as needed. 3. Use a column oven to maintain a constant temperature.
High Backpressure 1. Blockage in the column or tubing. 2. Precipitated buffer in the mobile phase. 3. Particulate matter from the sample.1. Reverse-flush the column (if recommended by the manufacturer). Check for blockages in tubing. 2. Ensure the buffer is fully dissolved in the mobile phase. 3. Filter the sample before injection.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for analyzing this compound?

A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is generally recommended for the analysis of underivatized long-chain alcohols like this compound. An ionic liquid column like the SLB-IL76i can also provide good peak shapes for alcohols.

Q2: Why am I seeing peak tailing for this compound in my GC analysis?

Peak tailing for alcohols is often caused by the interaction of the polar hydroxyl group with active sites in the GC system, such as silanol groups in the injector liner or on the column. This can be addressed by using a deactivated liner, a highly inert column, or by derivatizing the alcohol to make it less polar.

Q3: Can I use HPLC to determine the purity of this compound?

While GC is more common for volatile compounds like this compound, HPLC can be used. A reversed-phase method with a C18 or C8 column would be appropriate.[5][6] However, since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.

Q4: How can I reduce the water content in my this compound sample?

If the water content is above the specification, the sample can be dried using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For larger scales, azeotropic distillation may be an option.

Q5: What are the likely impurities in this compound?

This compound is a Guerbet alcohol, and impurities can arise from the synthesis process.[7][8][9] These may include unreacted starting materials (e.g., 1-hexanol), by-products from side reactions like the Cannizzaro reaction, and other isomeric alcohols.

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Physical and Chemical Testing cluster_2 Chromatographic and Spectroscopic Analysis cluster_3 Data Review and Disposition Sample Receive this compound Sample Visual Visual Inspection (Appearance, Color) Sample->Visual Olfactory Olfactory Test (Odor) Visual->Olfactory Density Density Measurement Olfactory->Density Refractive_Index Refractive Index Measurement Density->Refractive_Index Water_Content Karl Fischer Titration (Water Content) Refractive_Index->Water_Content Acidity Acidity Titration Water_Content->Acidity GC GC-FID (Purity and Impurities) Acidity->GC IR FTIR Spectroscopy (Identification) GC->IR Review Review All Test Results IR->Review Compare Compare with Specifications Review->Compare Decision Pass? Compare->Decision Release Release Batch Decision->Release Yes Reject Reject Batch / Investigate Decision->Reject No

Caption: A general workflow for the quality control of this compound.

GC_Troubleshooting_Tree Start GC Analysis Issue Peak_Shape Poor Peak Shape? Start->Peak_Shape Tailing Tailing? Peak_Shape->Tailing Yes Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Split Split/Shoulder? Tailing->Split No Sol_Tailing Check for active sites (liner, column). Consider derivatization. Tailing->Sol_Tailing Split->Retention_Time No Sol_Split Check column cut and installation. Reduce sample concentration. Split->Sol_Split Baseline Baseline Issues? Retention_Time->Baseline No Sol_Retention Check for leaks and verify flow rate. Check oven temperature. Retention_Time->Sol_Retention Sol_Baseline Check for leaks and contamination. Condition the column. Baseline->Sol_Baseline

Caption: A decision tree for troubleshooting common GC issues.

References

Validation & Comparative

A Comparative Guide: 2-Butyl-1-octanol versus 2-Ethylhexanol as Plasticizer Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of plasticizers derived from 2-butyl-1-octanol and the widely used 2-ethylhexanol. As the demand for high-performance, durable, and safe plasticizers grows, understanding the role of the precursor alcohol is critical. This document summarizes key performance data, details experimental methodologies, and visualizes chemical pathways to aid in the selection of appropriate plasticizer precursors for research, development, and manufacturing.

Introduction

Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). The choice of alcohol used in the esterification process to create a plasticizer significantly influences its final properties. 2-Ethylhexanol (2-EH), a C8 branched alcohol, has long been the industry standard for producing general-purpose plasticizers like di(2-ethylhexyl) phthalate (DEHP). However, there is growing interest in alternative alcohols that may offer improved performance characteristics.

This compound, a C12 Guerbet alcohol, represents a class of higher molecular weight, branched alcohols that can be used to synthesize plasticizers with potentially enhanced properties. Guerbet alcohols are known for their unique branched structure, which can influence the performance of their derivatives. This guide will compare the expected performance of a plasticizer derived from this compound with the well-established performance of a 2-ethylhexanol-based plasticizer. Due to the limited direct comparative data for a this compound-based phthalate, this guide will utilize data for di(2-propylheptyl) phthalate (DPHP), a C10 Guerbet alcohol-based plasticizer, as a proxy to infer the performance characteristics of a C12 Guerbet alcohol-derived plasticizer. This is a reasonable approximation as DPHP shares a similar branched structure and higher molecular weight compared to DEHP, and these characteristics are expected to be even more pronounced in a C12-based plasticizer.

Performance Comparison

The performance of a plasticizer is evaluated based on several key parameters that determine its suitability for various applications. The following tables summarize the comparative performance of plasticizers derived from 2-ethylhexanol (represented by DEHP) and the anticipated performance of a plasticizer derived from this compound (represented by DPHP).

Table 1: Physical and Thermal Properties

Property2-Ethylhexanol-based (DEHP)This compound-based (Proxy: DPHP)Key Observations
Molecular Formula C24H38O4C28H46O4Higher molecular weight for the C12 alcohol derivative.
Boiling Point (°C at 7 mbar) ~235251 - 254[1]The higher boiling point of DPHP suggests lower volatility for the this compound-based plasticizer.[1]
Flash Point (°C) ~215232 - 236[1][2]Increased flash point indicates improved thermal stability.[1][2]
Pour Point (°C) ~ -50-48[1]Both precursors lead to plasticizers with excellent low-temperature flexibility.[1]
Viscosity (mPa.s at 20°C) ~80115 - 130[2]The longer alkyl chains in the this compound derivative result in a higher viscosity.[2]

Table 2: Performance in PVC Formulations

Performance Metric2-Ethylhexanol-based (DEHP)This compound-based (Proxy: DPHP)Key Observations
Plasticizing Efficiency HighExcellent[3]Both are effective plasticizers, with the higher alcohol potentially offering comparable or better efficiency.[3]
Volatility (Weight Loss) HigherLowerThe lower volatility of DPHP is a significant advantage, leading to greater permanence and longevity of the plasticized material.
Migration Resistance LowerHigher[3]The larger molecular size and branched structure of the this compound derivative are expected to reduce migration.[3]
Low-Temperature Flexibility GoodExcellentThe branched nature of both alcohols contributes to good performance at low temperatures.
Weathering Resistance GoodExcellent[1]DPHP exhibits excellent weathering resistance, making it suitable for outdoor applications.[1]

Experimental Protocols

The data presented in this guide is based on standard industry test methods for evaluating plasticizer performance. Detailed protocols for these key experiments are outlined below.

Synthesis of Plasticizer Esters (General Procedure)

Objective: To synthesize a plasticizer through the esterification of an alcohol with a dicarboxylic acid or its anhydride (e.g., phthalic anhydride).

Materials:

  • Alcohol (2-ethylhexanol or this compound)

  • Phthalic Anhydride

  • Esterification Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a titanium-based catalyst)

  • Inert solvent (e.g., toluene or xylene) for azeotropic removal of water

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Charge the reactor with phthalic anhydride, the respective alcohol (in molar excess), and the catalyst.

  • Heat the mixture to the reaction temperature (typically 140-220°C) with continuous stirring.

  • Continuously remove the water of reaction, often by azeotropic distillation using a Dean-Stark trap.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Cool the reaction mixture and neutralize the catalyst with a suitable base.

  • Wash the crude ester with water to remove any remaining catalyst and unreacted acid.

  • Separate the organic layer and dry it over a suitable drying agent.

  • Purify the final plasticizer by vacuum distillation to remove excess alcohol and other volatile impurities.

Evaluation of Plasticizer Performance in PVC

Objective: To prepare plasticized PVC samples and evaluate their physical and mechanical properties.

Materials:

  • PVC resin

  • Plasticizer (DEHP or the this compound-based ester)

  • Thermal stabilizer

  • Lubricant

Procedure:

  • Compounding: Dry blend the PVC resin with the plasticizer, thermal stabilizer, and lubricant in a high-speed mixer to ensure uniform distribution of all components. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

  • Milling and Pressing: Process the dry blend on a two-roll mill at a specified temperature (e.g., 160-180°C) to form a homogenous sheet.

  • Mold the milled sheets into test specimens of desired dimensions using a hydraulic press under controlled temperature and pressure.

  • Condition the specimens at a standard temperature and humidity before testing.

Key Performance Tests
  • Mechanical Properties (ASTM D638):

    • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The percentage increase in length that a material achieves at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.[4]

  • Volatility (ASTM D1203):

    • Place a known weight of the plasticized PVC sample in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • Measure the weight loss of the sample, which corresponds to the amount of plasticizer that has volatilized.

  • Migration Resistance (ASTM D1239):

    • Extraction in Solvents: Immerse a weighed sample of the plasticized PVC in a specific solvent (e.g., n-hexane, soapy water) for a defined time at a controlled temperature.

    • After immersion, dry the sample and measure the weight loss to determine the amount of plasticizer that has migrated into the solvent.

  • Low-Temperature Flexibility (ASTM D1790):

    • Determine the temperature at which the plasticized PVC specimen becomes brittle and fractures upon impact under specified conditions. This is often reported as the brittleness temperature.

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Heat a small sample of the plasticized PVC in a TGA instrument at a constant rate.

    • Measure the weight loss of the sample as a function of temperature to determine the onset of thermal degradation.

Visualizations

Synthesis Pathway

The following diagram illustrates the general synthesis pathway for phthalate plasticizers from their respective alcohol precursors.

Synthesis_Pathway cluster_2EH 2-Ethylhexanol Pathway cluster_2BO This compound Pathway 2-EH 2-Ethylhexanol DEHP Di(2-ethylhexyl) Phthalate (DEHP) 2-EH->DEHP 2-BO This compound DBOP Di(2-butyl-1-octyl) Phthalate (DBOP) 2-BO->DBOP Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->DEHP Esterification Phthalic_Anhydride->DBOP Esterification

Caption: General synthesis pathway for phthalate plasticizers.

Experimental Workflow for Plasticizer Evaluation

This diagram outlines the typical workflow for evaluating the performance of a new plasticizer.

Experimental_Workflow Start Select Precursor Alcohols (2-EH vs. 2-BO) Synthesis Synthesize Plasticizer Esters Start->Synthesis Compounding Compound with PVC Resin Synthesis->Compounding Processing Milling and Press Molding Compounding->Processing Testing Perform Performance Tests Processing->Testing Mechanical Mechanical Properties (Tensile, Elongation) Testing->Mechanical Thermal Thermal Stability (TGA) Testing->Thermal Permanence Volatility and Migration Testing->Permanence Low_Temp Low-Temperature Flexibility Testing->Low_Temp Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Permanence->Analysis Low_Temp->Analysis

Caption: Workflow for plasticizer performance evaluation.

Conclusion

The selection of a plasticizer precursor has a profound impact on the final properties of a plasticized polymer. While 2-ethylhexanol has been a reliable and cost-effective choice for many years, the use of higher molecular weight Guerbet alcohols like this compound presents a compelling alternative for applications demanding enhanced permanence and durability.

Based on the analysis of a proxy C10 Guerbet alcohol-based plasticizer, it is anticipated that a plasticizer derived from this compound would exhibit:

  • Lower Volatility: Resulting in reduced weight loss over time and a longer service life of the plasticized product.

  • Improved Migration Resistance: The larger molecular size would hinder its movement out of the polymer matrix, which is particularly important for applications with food or medical contact.

  • Excellent Thermal Stability: Indicated by a higher flash point and boiling point.

  • Comparable or Superior Low-Temperature Flexibility: A key characteristic of branched-chain plasticizers.

For researchers and professionals in fields such as drug development, where material stability, low leachability, and long-term performance are critical, plasticizers derived from this compound and other higher Guerbet alcohols warrant serious consideration. Further direct comparative studies are encouraged to fully elucidate the performance benefits of these next-generation plasticizers.

References

Comparative study of Guerbet alcohols and linear alcohols in surfactant performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of surfactants derived from Guerbet and linear alcohols, supported by experimental data and detailed methodologies.

In the realm of surfactant chemistry, the architecture of the hydrophobic tail plays a pivotal role in determining the overall performance of the molecule. While linear alcohols have traditionally been the workhorses for surfactant production, Guerbet alcohols, with their characteristic β-branched structure, offer a unique set of properties that make them advantageous in a variety of applications, from pharmaceuticals to industrial cleaning. This guide provides a comprehensive comparison of the performance of surfactants derived from these two types of alcohols, supported by quantitative data and detailed experimental protocols.

Molecular Architecture: The Fork in the Chain

The fundamental difference between Guerbet and linear alcohols lies in their molecular structure. Linear alcohols feature a straight alkyl chain, while Guerbet alcohols possess a branch at the second carbon position. This seemingly subtle distinction has profound implications for the physical and chemical properties of the resulting surfactants.

cluster_linear Linear Alcohol cluster_guerbet Guerbet Alcohol Linear Alcohol CH₃(CH₂)ₙCH₂OH Linear Surfactant Linear Alcohol Derivative (e.g., Ethoxylate, Sulfate) Linear Alcohol->Linear Surfactant Surfactant Synthesis Guerbet Alcohol CH₃(CH₂)ₙCH(CH₂CH₃)(CH₂)ₘCH₂OH Guerbet Surfactant Guerbet Alcohol Derivative (e.g., Ethoxylate, Sulfate) Guerbet Alcohol->Guerbet Surfactant Surfactant Synthesis

Caption: Structural comparison of linear and Guerbet alcohols.

Performance Metrics: A Head-to-Head Comparison

The branching in Guerbet-derived surfactants leads to distinct performance characteristics when compared to their linear counterparts. The following tables summarize key quantitative data for C11-C12 alcohol derivatives, providing a snapshot of their comparative performance.

Table 1: Physicochemical Properties
Performance MetricGuerbet Alcohol Surfactants (C12)Linear Alcohol Surfactants (C12)Significance in Formulation
Critical Micelle Concentration (CMC) Generally higherGenerally lowerIndicates the surfactant concentration needed for micelle formation, impacting solubilization efficiency and cost-effectiveness.[1]
Surface Tension Reduction Excellent, can achieve very low surface tension valuesGood, effective at reducing surface tensionA lower surface tension enhances wetting, spreading, and the ability to interact with surfaces and interfaces.[1]
Krafft Point Significantly lowerHigherThe temperature at which a 1% dispersion of the surfactant becomes clear; lower Krafft points are desirable for cold-water applications.[2][3]
Melting Point LowerHigherInfluences handling, formulation, and storage requirements.[4]
Table 2: Functional Performance
Performance MetricGuerbet Alcohol SurfactantsLinear Alcohol SurfactantsSignificance in Formulation
Foaming Profile Moderate to low foamingCan range from moderate to high foamingLow-foaming surfactants are often preferred in applications where foam is undesirable, such as in certain drug delivery systems or industrial processes.[1]
Emulsification Excellent, forms stable emulsionsGoodCritical for the formulation of creams, lotions, and other multiphase systems.[1][2]
Detergency Good, particularly for oily soilsExcellent, broad-spectrum detergencyThe ability to remove soil from a substrate is a primary function of many surfactant-based products.
Biodegradability Readily biodegradableReadily biodegradableAn important consideration for environmental impact and regulatory compliance.[1]
Wetting Ability SuperiorGoodThe branched structure can lead to more efficient reduction of the contact angle on hydrophobic surfaces.[5][6][7]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized test methods are crucial. The following are detailed methodologies for key surfactant performance experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol is based on the principles outlined in ISO 4311 and commonly employed techniques.[8][9][10]

Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which the surface tension remains relatively constant. The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration.

Apparatus:

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Constant temperature bath

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration known to be well above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should adequately span below and above the expected CMC.

  • Temperature Equilibration: Place the solutions in a constant temperature bath to reach the desired experimental temperature (e.g., 25°C).

  • Surface Tension Measurement: Measure the surface tension of each dilution using the tensiometer. Ensure the platinum plate or ring is thoroughly cleaned and flamed before each measurement.

  • Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration. The CMC is the point where the slope of the curve changes abruptly.

cluster_workflow CMC Determination Workflow A Prepare Surfactant Stock Solution B Perform Serial Dilutions A->B C Equilibrate Temperature B->C D Measure Surface Tension C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify CMC at Inflection Point E->F

Caption: Workflow for CMC determination.

Evaluation of Foaming Properties

This protocol is based on the Ross-Miles method as described in ASTM D1173.[5][11][12][13][14][15][16]

Principle: A standard volume of a surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder. The initial foam height and the foam height after a specified time are measured.

Apparatus:

  • Foam pipette with a specified orifice

  • Graduated receiver cylinder with a water jacket for temperature control

  • Constant temperature bath and circulator

Procedure:

  • Solution Preparation: Prepare a solution of the surfactant at the desired concentration and temperature (e.g., 0.1% at 49°C).

  • Apparatus Setup: Assemble the foam pipette and receiver. Circulate water from the constant temperature bath through the jacket of the receiver to maintain the desired temperature.

  • Foam Generation: Add 50 mL of the surfactant solution to the receiver. Fill the pipette with 200 mL of the same solution. Open the stopcock and allow the solution to run into the receiver.

  • Initial Foam Height Measurement: As soon as all the solution has run out of the pipette, record the height of the foam in the receiver.

  • Foam Stability Measurement: Record the foam height again after a specified time interval (e.g., 5 minutes).

Assessment of Emulsification Performance

Principle: The ability of a surfactant to form a stable emulsion is evaluated by mixing an oil and water phase and observing the stability of the resulting emulsion over time.

Apparatus:

  • High-speed homogenizer or sonicator

  • Graduated cylinders or test tubes

  • Vortex mixer

Procedure:

  • Phase Preparation: Prepare the aqueous phase (surfactant solution) and the oil phase (e.g., mineral oil, vegetable oil).

  • Emulsification: In a graduated cylinder, combine a specific ratio of the oil and aqueous phases (e.g., 1:1). Homogenize the mixture at high speed for a set period (e.g., 2 minutes).

  • Stability Observation: Allow the emulsion to stand undisturbed. Record the volume of the emulsion layer and any separated aqueous or oil layers at specified time intervals (e.g., 1, 24, and 48 hours).

  • Emulsion Stability Index (ESI): The ESI can be calculated as: ESI (%) = (Volume of Emulsion Layer / Total Volume of Liquid) x 100

Signaling Pathways and Logical Relationships

The choice between a Guerbet-derived and a linear alcohol-derived surfactant is often guided by the specific requirements of the application. The following diagram illustrates the logical decision-making process based on desired performance attributes.

cluster_decision Surfactant Selection Logic A Application Requirement B Low Foaming Needed? A->B C High Emulsification Power? A->C D Cold Water Application? A->D E Select Guerbet Surfactant B->E Yes G Consider Both/Further Testing B->G No C->E Yes C->G No D->E Yes D->G No F Select Linear Surfactant G->F

Caption: Decision tree for surfactant selection.

Conclusion

Surfactants derived from Guerbet alcohols present a compelling alternative to traditional linear alcohol-based surfactants, particularly in applications where low foaming, excellent emulsification, and low-temperature performance are critical.[1] Their branched structure imparts a unique combination of properties that can be leveraged to create highly effective and stable formulations.[1][4] While linear alcohol surfactants remain a versatile and cost-effective choice for many general-purpose applications, the distinct advantages of Guerbet-derived surfactants make them an invaluable tool for formulators facing specific performance challenges. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in making informed decisions when selecting the optimal surfactant for their needs.

References

2-Butyl-1-octanol: A Comparative Performance Evaluation in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic formulation, the selection of emollients and co-emulsifiers is paramount to achieving desired sensory profiles, stability, and efficacy. This guide provides a comprehensive comparison of 2-Butyl-1-octanol, a branched-chain Guerbet alcohol, with other commonly used fatty alcohols: Cetyl Alcohol, Stearyl Alcohol, and Isostearyl Alcohol. While direct comparative studies are limited, this analysis synthesizes available data on their individual properties and performance characteristics to inform formulation development.

Executive Summary

This compound distinguishes itself with its liquid form at room temperature, low melting point, and excellent spreading properties, contributing to a light, non-greasy skin feel. As a Guerbet alcohol, it offers enhanced stability against oxidation compared to unsaturated alcohols. In contrast, traditional straight-chain fatty alcohols like Cetyl and Stearyl Alcohol primarily function as thickening agents and stabilizers, imparting a richer, more substantive feel to emulsions. Isostearyl Alcohol, a branched-chain alcohol, offers a balance of emollience and spreadability, with a less waxy feel than its straight-chain counterparts. The choice of alcohol will significantly impact the final texture, stability, and sensory perception of a cosmetic formulation.

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties and performance characteristics of this compound and its alternatives.

PropertyThis compoundCetyl AlcoholStearyl AlcoholIsostearyl Alcohol
INCI Name ButyloctanolCetyl AlcoholStearyl AlcoholIsostearyl Alcohol
Chemical Formula C₁₂H₂₆OC₁₆H₃₄OC₁₈H₃₈OC₁₈H₃₈O
Molecular Weight 186.34 g/mol 242.44 g/mol 270.49 g/mol 270.49 g/mol
Appearance Clear, colorless liquidWhite, waxy solid (flakes or pellets)White, waxy solid (flakes or pellets)Clear, colorless liquid
Melting Point < -30°C[1]49-50°C58-60°CLiquid at room temperature
Solubility Soluble in most organic solvents; insoluble in water[2]Soluble in oils and alcohols; insoluble in water[3]Soluble in oils and alcohols; insoluble in waterSoluble in oils and silicones; insoluble in water[4]
Key Functions Emollient, solvent, humectant[1]Thickener, co-emulsifier, emollient[3]Thickener, co-emulsifier, stabilizerEmollient, skin conditioning, viscosity controlling[5]
Performance CharacteristicThis compoundCetyl AlcoholStearyl AlcoholIsostearyl Alcohol
Sensory Profile (Skin Feel) Light, non-greasy, smooth, silky[2][6]Waxy, substantive, can be heavy at high concentrationsWaxy, rich, provides body to creamsSmooth, non-greasy, silky feel[4]
Spreadability Excellent[2]ModerateLowHigh[7]
Emulsion Stability Good, contributes to low-temperature stability[8]Excellent, forms a stabilizing network in the emulsion[9]Excellent, provides significant viscosity and stability[9][10]Good, can help stabilize emulsions without significant thickening[11]
Oxidative Stability Excellent (fully saturated)[12]GoodGoodGood
Effect on Viscosity LowHighVery HighLow to Moderate[7]

Experimental Protocols

To generate direct comparative data for these cosmetic alcohols, the following experimental protocols are recommended.

Sensory Panel Evaluation of Emollients

Objective: To quantitatively and qualitatively assess the sensory characteristics of cosmetic formulations containing different alcohols.

Methodology:

  • Panelist Selection: A trained panel of 10-15 individuals is selected based on their sensory acuity and ability to describe tactile sensations.

  • Sample Preparation: Prepare simple oil-in-water (O/W) emulsions with a fixed concentration (e.g., 3-5%) of each test alcohol (this compound, Cetyl Alcohol, Stearyl Alcohol, Isostearyl Alcohol) in an identical base formulation.

  • Application: A standardized amount of each formulation is applied to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate the formulations based on a predefined set of sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after). Attributes include:

    • Spreadability: Ease of application.

    • Absorbency: Perceived speed of penetration into the skin.

    • Greasiness/Oiliness: Perception of a fatty residue.

    • Tackiness: Stickiness of the skin after application.

    • Smoothness/Softness: The tactile sensation on the skin.

  • Data Analysis: The intensity of each attribute is rated on a structured scale (e.g., a 10-point scale). The data is then statistically analyzed to determine significant differences between the formulations.

Emulsion Stability Testing

Objective: To assess the physical stability of emulsions formulated with different alcohols over time and under stress conditions.

Methodology:

  • Formulation: Prepare O/W emulsions as described for the sensory panel.

  • Initial Characterization: Immediately after preparation, measure the initial viscosity, pH, and droplet size distribution (using laser diffraction) of each emulsion.

  • Accelerated Aging:

    • Temperature Cycling: Store samples in sealed containers and subject them to alternating temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for several cycles.

    • Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to assess susceptibility to phase separation.

  • Long-Term Stability: Store samples at different controlled temperatures (e.g., room temperature, 40°C) for an extended period (e.g., 3-6 months).

  • Analysis: At regular intervals, visually inspect the samples for any signs of instability (e.g., creaming, coalescence, phase separation) and re-measure viscosity, pH, and droplet size.

Mandatory Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare O/W Emulsions (with test alcohols) Apply Standardized Application to Panelists' Forearms Prep->Apply Assess Sensory Assessment (Spreadability, Greasiness, etc.) Apply->Assess Rate Rate Attributes on a Structured Scale Assess->Rate Stats Statistical Analysis (ANOVA, t-test) Rate->Stats Emulsion_Stability_Testing_Workflow cluster_stability Stability Testing cluster_accelerated Accelerated Aging cluster_longterm Long-Term Storage start Formulate O/W Emulsions with Test Alcohols initial_char Initial Characterization (Viscosity, pH, Droplet Size) start->initial_char temp_cycle Temperature Cycling initial_char->temp_cycle centrifuge Centrifugation initial_char->centrifuge storage Store at Controlled Temperatures initial_char->storage analysis Periodic Analysis (Visual, Viscosity, pH, Droplet Size) temp_cycle->analysis centrifuge->analysis storage->analysis Emollient_Mechanism_of_Action cluster_skin Skin Barrier cluster_emollients Emollient Action cluster_outcome Improved Skin Condition SC Stratum Corneum (Dry, Disrupted) TEWL Increased TEWL (Transepidermal Water Loss) SC->TEWL leads to Emollient Application of Emollient (e.g., this compound) Occlusion Forms Occlusive Film on Skin Surface Emollient->Occlusion Filling Fills Gaps between Corneocytes Emollient->Filling Reduced_TEWL Reduced TEWL Occlusion->Reduced_TEWL Smoothness Improved Skin Smoothness Filling->Smoothness Hydration Increased Hydration Reduced_TEWL->Hydration

References

2-Butyl-1-octanol: A High-Performance Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 2-Butyl-1-octanol against other common solvents, supported by physicochemical data and experimental protocols, for researchers and professionals in drug development.

In the dynamic landscape of pharmaceutical research and drug formulation, the choice of solvent is a critical parameter that can significantly influence the stability, efficacy, and bioavailability of active pharmaceutical ingredients (APIs). This compound, a branched-chain fatty alcohol, is emerging as a high-performance solvent with a unique combination of properties that make it a compelling alternative to traditional solvents. This guide provides an objective comparison of this compound with other commonly used solvents, supported by a comprehensive review of its physicochemical properties and detailed experimental protocols for its validation.

Physicochemical Properties: A Comparative Overview

The distinct molecular structure of this compound, featuring a butyl group at the second position of an octanol backbone, imparts a unique set of physical and chemical characteristics. These properties, when compared to other common pharmaceutical solvents, highlight its potential advantages in various applications.

PropertyThis compoundn-OctanolEthanolIsopropyl AlcoholDichloromethane
Molecular Formula C₁₂H₂₆OC₈H₁₈OC₂H₆OC₃H₈OCH₂Cl₂
Molecular Weight ( g/mol ) 186.34130.2346.0760.1084.93
Boiling Point (°C) 26319578.3782.639.6
Melting Point (°C) -80[1][2]-16-114.1-89-96.7
Density (g/mL at 25°C) 0.833[1][3]0.8240.7890.7861.326
Flash Point (°C) 113[1][2]811312N/A
Water Solubility Slightly soluble[4]0.54 g/LMiscibleMiscible13 g/L
LogP (Octanol/Water Partition Coefficient) 5.5 (estimated)[2]3.0-0.310.051.25

Performance as a Solvent

This compound's branched structure and long alkyl chain contribute to its excellent solvency for a wide range of non-polar and moderately polar compounds.[5] This makes it a suitable candidate for dissolving complex APIs that exhibit poor solubility in conventional solvents. Its low volatility, a consequence of its high boiling point, is advantageous in many pharmaceutical manufacturing processes, minimizing solvent loss and exposure.[5]

Comparative Advantages:
  • Enhanced Solubility: The branched structure of this compound can disrupt crystalline lattice structures more effectively than linear alcohols, potentially leading to higher solubility for certain APIs.[6]

  • Improved Stability: As a saturated alcohol, it offers good chemical stability and is less prone to oxidation compared to unsaturated or more reactive solvents.[5]

  • Reduced Volatility: Its high boiling point and low vapor pressure reduce the risk of inhalation exposure and environmental emissions.[5]

  • Favorable Safety Profile: Studies indicate that this compound has low acute toxicity.[4] However, as with any chemical, appropriate handling procedures should be followed.

Experimental Protocols

To validate the performance of this compound as a solvent for a specific API, a standardized experimental protocol is crucial. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This method is designed to measure the saturation solubility of a compound in a solvent at a controlled temperature.

Materials:

  • This compound and other solvents for comparison

  • Active Pharmaceutical Ingredient (API) powder

  • Scintillation vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature water bath or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to a series of vials, each containing a known volume of this compound or a comparative solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically for each API-solvent system.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

    • Quantify the concentration of the API in the diluted sample.

  • Data Analysis:

    • Calculate the original concentration of the API in the undissolved sample, taking into account the dilution factor. This value represents the equilibrium solubility of the API in the tested solvent at the specified temperature.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in validating this compound as a high-performance solvent, the following diagrams illustrate the experimental workflow and the logical relationships in solvent selection.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result API API Powder Vials Vials with Excess API in Solvents API->Vials Solvents This compound & Comparative Solvents Solvents->Vials Shaking Shaking at Controlled Temperature Vials->Shaking Settling Settling of Excess Solid Shaking->Settling Centrifugation Centrifugation Settling->Centrifugation Supernatant Supernatant Withdrawal Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Quantification HPLC/UV-Vis Quantification Dilution->Quantification Solubility Equilibrium Solubility Data Quantification->Solubility

Caption: Workflow for the shake-flask solubility determination method.

Solvent_Selection_Logic cluster_criteria Selection Criteria cluster_evaluation Evaluation Process cluster_decision Decision Solvency High Solvency Power InitialScreening Initial Screening of Physicochemical Properties Solvency->InitialScreening Safety Favorable Safety Profile Safety->InitialScreening Stability Chemical Stability Stability->InitialScreening Compatibility API & Excipient Compatibility FormulationStudies Formulation & Stability Studies Compatibility->FormulationStudies ExperimentalValidation Experimental Validation (e.g., Solubility Studies) InitialScreening->ExperimentalValidation ExperimentalValidation->FormulationStudies OptimalSolvent Optimal Solvent Selection FormulationStudies->OptimalSolvent

Caption: Logical workflow for pharmaceutical solvent selection.

Conclusion

This compound presents a compelling profile as a high-performance solvent for the pharmaceutical industry. Its advantageous physicochemical properties, including high boiling point, low melting point, and excellent solvency, position it as a viable alternative to more conventional solvents, particularly for challenging APIs. The provided experimental protocols offer a clear pathway for researchers to validate its performance in specific formulations. As the demand for innovative and efficient drug delivery systems continues to grow, the unique characteristics of this compound warrant its consideration as a valuable tool in the formulation scientist's arsenal.

References

The Evolving Landscape of Pesticide Formulations: A Comparative Analysis of 2-Butyl-1-octanol Based and Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formulation of a pesticide is as critical as its active ingredient. The delivery system impacts efficacy, stability, and environmental footprint. This guide provides a comparative analysis of pesticide formulations based on the solvent 2-Butyl-1-octanol against traditional formulations, supported by available experimental data and detailed methodologies.

In the quest for more effective and environmentally conscious pest control solutions, formulation science plays a pivotal role. The choice of solvents and adjuvants can significantly alter the performance of an active pesticide ingredient. This compound, a branched-chain fatty alcohol, has emerged as a promising component in modern pesticide formulations, primarily for its excellent solvency and surfactant-like properties.[1] Traditional formulations, on the other hand, have a long history of use but may present challenges in terms of solubility, stability, and potential for environmental impact.

This guide explores the comparative efficacy of formulations incorporating this compound against their traditional counterparts.

Enhancing Efficacy Through Formulation: The Role of this compound

This compound is utilized in pesticide delivery systems due to its favorable physicochemical properties.[2] Its branched molecular structure provides a unique balance of hydrophobicity and flexibility, making it a valuable solvent and emulsifier for a range of active ingredients.[3] In pesticide formulations, it can enhance the solubility of active compounds, improve spreading and wetting on plant surfaces, and facilitate penetration through the waxy cuticles of leaves and insect exoskeletons.[1][4]

The key advantages of using this compound in pesticide formulations include:

  • Improved Solubility: It can effectively dissolve active ingredients that are sparingly soluble in water or traditional hydrocarbon solvents.[2]

  • Enhanced Spreading and Penetration: As an adjuvant, it can reduce the surface tension of spray droplets, leading to better coverage and uptake by the target pest or plant.[4]

  • Low Volatility: Its low volatility ensures that the pesticide remains on the target surface for a longer duration, potentially increasing its efficacy.[3]

  • Good Stability: It contributes to the overall stability of the formulation, preventing the crystallization or precipitation of the active ingredient.[3]

Comparative Efficacy Data: A Case Study with Neem Oil

While comprehensive, publicly available data directly comparing this compound based formulations with traditional ones across a wide range of pesticides is limited, a patent for a pest control formulation provides a valuable insight. The study evaluated the efficacy of neem oil formulations containing various organic solvents against bed bugs (Cimex lectularius). The data below is extracted from this patent.[5]

Solvent in Neem Oil Formulation (5.5% by weight Neem Oil, 1.5 mol/kg solvent)Maximum Mortality (%)Time to Maximum Mortality
This compound 100% 8 days
1-Nonanol100%48 hours
1-Dodecanol90%14 days
2-Hexyl-1-decanol100%14 days
2-Octanol100%48 hours

Data extracted from patent US20140242199A1. The experiment was conducted on bed bugs with treated filter paper.[5]

This data indicates that a neem oil formulation containing this compound achieved 100% mortality of bed bugs. While other solvents in the same study achieved this milestone faster, this result demonstrates the potential of this compound as an effective solvent in a pesticidal formulation. It is important to note that this is a single study on a specific pest and active ingredient. Further research with other active ingredients and target pests is necessary for a more comprehensive understanding.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the efficacy of a pesticide formulation, based on common practices in the field.

Laboratory Bioassay for Insecticidal Efficacy

1. Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a pesticide formulation against a target insect species.

2. Materials:

  • Test pesticide formulation (e.g., active ingredient in a this compound based solvent).
  • Traditional pesticide formulation (for comparison).
  • Control substance (e.g., solvent without the active ingredient).
  • Target insect species (reared under controlled laboratory conditions).
  • Application equipment (e.g., micropipette for topical application, spray tower for residual assays).
  • Exposure arenas (e.g., petri dishes, glass vials).
  • Controlled environment chamber (to maintain constant temperature, humidity, and photoperiod).

3. Procedure:

  • Dose-Response Range Finding: Preliminary tests are conducted to determine a range of concentrations that cause between 10% and 90% mortality.
  • Definitive Test: A series of at least five concentrations of the pesticide formulation are prepared.
  • Application:
  • Topical Application (for LD50): A precise volume of the pesticide formulation is applied directly to the dorsal thorax of each insect.
  • Residual Assay (for LC50): A defined area of a surface (e.g., filter paper, glass) is treated with the pesticide formulation. Insects are then exposed to the treated surface.
  • Exposure: Insects are held in the exposure arenas under controlled environmental conditions.
  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded.
  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 or LD50 values and their 95% confidence limits.

4. Controls:

  • A negative control group is treated with the solvent alone to account for any mortality caused by the formulation's inert ingredients.
  • A positive control group may be included, using a known standard insecticide.

Visualizing the Role of this compound in Formulations

The following diagrams illustrate the conceptual role of this compound in enhancing pesticide efficacy.

G cluster_0 Traditional Formulation cluster_1 This compound Formulation Pesticide_Traditional Pesticide Active Ingredient Solvent_Traditional Traditional Solvent (e.g., Hydrocarbon) Pesticide_Traditional->Solvent_Traditional Limited Solubility Droplet_Traditional Large Droplet with Poor Spreading Solvent_Traditional->Droplet_Traditional Pest_Surface_1 Target Pest Surface Droplet_Traditional->Pest_Surface_1 Poor Adhesion & Penetration Pesticide_BO Pesticide Active Ingredient Solvent_BO This compound Pesticide_BO->Solvent_BO High Solubility Droplet_BO Smaller Droplet with Enhanced Spreading Solvent_BO->Droplet_BO Pest_Surface_2 Target Pest Surface Droplet_BO->Pest_Surface_2 Improved Adhesion & Penetration

Caption: Conceptual comparison of pesticide droplet interaction with a target surface.

G cluster_workflow Experimental Workflow for Efficacy Testing Formulation Prepare Pesticide Formulations (Test vs. Traditional) Dose_Selection Select Dose Range Formulation->Dose_Selection Application Apply to Target Pest (Topical or Residual) Dose_Selection->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Assessment Assess Mortality at Regular Intervals Incubation->Mortality_Assessment Data_Analysis Analyze Data (e.g., Probit Analysis) Mortality_Assessment->Data_Analysis LC50_LD50 Determine LC50/LD50 Values Data_Analysis->LC50_LD50

Caption: A generalized workflow for determining pesticide efficacy in a laboratory setting.

Conclusion

The inclusion of this compound in pesticide formulations represents a modern approach to enhancing the efficacy of active ingredients. Its properties as a solvent and adjuvant can lead to improved solubility, stability, and bioavailability of the pesticide. While the available direct comparative data is currently limited, the existing evidence and the physicochemical properties of this compound suggest a strong potential for its use in developing more effective and reliable pesticide products. Further peer-reviewed studies with robust experimental designs are needed to fully elucidate the comparative performance of these advanced formulations against a broader range of traditional products and target organisms. Such research will be invaluable for the continued innovation of safer and more effective pest management strategies.

References

A Spectroscopic Comparison of Guerbet Alcohol Homologues: 2-Butyloctanol and 2-Hexyldecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of two common Guerbet alcohols, 2-butyloctanol (C12) and 2-hexyldecanol (C16). Guerbet alcohols are branched, primary alcohols with applications in cosmetics, lubricants, and as chemical intermediates. Their branched nature imparts unique physical properties such as low melting points and high thermal stability.[1][2] Understanding their spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of 2-butyloctanol and 2-hexyldecanol based on publicly available data.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Spectroscopic Feature2-Butyloctanol (C₁₂H₂₆O)2-Hexyldecanol (C₁₆H₃₄O)
¹H NMR (ppm)
-CH₂OH (hydroxyl-adjacent methylene)~3.4-3.6~3.5
-CH- (branching methine)~1.3-1.5~1.3-1.5
-CH₂- (alkyl chain)~1.2-1.4~1.2-1.4
-CH₃ (terminal methyl)~0.8-0.9~0.8-0.9
¹³C NMR (ppm)
-CH₂OH (hydroxyl-adjacent carbon)~65-68~65-68
-CH- (branching carbon)~39-42~39-42
-CH₂- (alkyl chain)~22-33~22-33
-CH₃ (terminal methyl)~14~14

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Spectroscopic Feature2-Butyloctanol (C₁₂H₂₆O)2-Hexyldecanol (C₁₆H₃₄O)
IR Absorption (cm⁻¹)
O-H stretch (broad)~3200-3600~3200-3600
C-H stretch (alkyl)~2850-2960~2850-2960
C-O stretch~1050-1150~1050-1150
Mass Spectrometry (m/z)
Molecular Ion [M]⁺186.33242.44
[M-H₂O]⁺168224
Major Fragmentation Ions57, 71, 8585, 99, 113

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Methodology:

  • Sample Preparation: A small amount of the neat Guerbet alcohol (approximately 0.5 mL) is placed directly into a 5 mm NMR tube.[3] Alternatively, for quantitative measurements, a known concentration of the alcohol is dissolved in a deuterated solvent (e.g., CDCl₃) in a volumetric flask, and an internal standard may be added.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The sample is placed in the spectrometer and allowed to equilibrate to the magnet's temperature.

    • A standard ¹H NMR pulse sequence is used.

    • Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative analysis.[4]

  • ¹³C NMR Acquisition:

    • A ¹³C NMR experiment is performed, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (e.g., 0-200 ppm) is used.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: For liquid samples like Guerbet alcohols, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[6]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

    • The prepared sample is placed in the instrument's sample holder.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[7]

    • Multiple scans are averaged to improve the signal-to-noise ratio.[6]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and determine their individual mass-to-charge ratios, allowing for identification and structural analysis.

Methodology:

  • Sample Preparation: The Guerbet alcohol sample is diluted in a volatile organic solvent (e.g., dichloromethane or hexane). For quantitative analysis, an internal standard is added.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Gas Chromatography:

    • A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).

    • The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • As components elute from the GC column, they enter the mass spectrometer's ion source (typically using electron ionization).

    • The resulting ions are separated by their mass-to-charge ratio in a mass analyzer and detected.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components, and the mass spectrum of each peak provides a fragmentation pattern that can be used for identification by comparison to spectral libraries (e.g., NIST).[8]

Visualizations

The following diagrams illustrate the fundamental reaction for synthesizing Guerbet alcohols and a typical workflow for their spectroscopic analysis.

Guerbet_Reaction Guerbet Alcohol Synthesis Pathway A 2x Primary Alcohol (R-CH2-CH2-OH) B Dehydrogenation (Aldehyde Formation) A->B Catalyst, Heat C Aldol Condensation B->C Base D Dehydration C->D E Hydrogenation D->E Hydrogen Transfer F Guerbet Alcohol (β-branched primary alcohol) E->F

Caption: The Guerbet reaction mechanism for the synthesis of branched alcohols.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Guerbet Alcohols cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation A Guerbet Alcohol Sample B Neat Liquid / Diluted Solution A->B NMR NMR (¹H, ¹³C) B->NMR IR FTIR B->IR GCMS GC-MS B->GCMS NMR_Data Chemical Shifts, Splitting Patterns NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data GCMS_Data Retention Time, Fragmentation Pattern GCMS->GCMS_Data

Caption: A typical experimental workflow for the spectroscopic analysis of Guerbet alcohols.

References

Performance Showdown: 2-Butyl-1-octanol as a Lubricant Additive Against Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of lubricant additives, where performance and efficiency are paramount, 2-Butyl-1-octanol, a C12 Guerbet alcohol, is emerging as a noteworthy contender. This guide provides a comprehensive comparison of its performance against established commercial alternatives, offering researchers, scientists, and formulation professionals a data-driven overview of its potential as a high-performance lubricant additive.

Executive Summary

This compound, a branched-chain primary alcohol, demonstrates promising tribological properties, including good lubricity and thermal stability. This guide synthesizes available data to compare its anti-wear and friction-modifying capabilities with those of leading commercial additives, such as Zinc Dialkyldithiophosphate (ZDDP) and organic friction modifiers. While direct comparative studies under identical conditions are limited, this analysis draws upon a range of technical data and research findings to provide a valuable performance benchmark.

Data Presentation: A Comparative Analysis

The following tables summarize the tribological performance of this compound and its commercial counterparts. The data is primarily derived from Four-Ball Wear Tests (ASTM D4172), a standard method for evaluating the anti-wear properties of lubricating fluids.

Table 1: Anti-Wear Performance Comparison (ASTM D4172)

Additive TypeSpecific AdditiveConcentration (wt. %)Base OilWear Scar Diameter (mm)Friction CoefficientSource
Guerbet Alcohol C12-C14 Guerbet Alcohol mixtureNot SpecifiedNot SpecifiedData not available in direct comparisonData not available in direct comparison[1]
Anti-Wear Zinc Dialkyldithiophosphate (ZDDP)1.0Group II Mineral Oil0.48Not Reported[2]
Anti-Wear Ashless Amine Phosphate1.0Not SpecifiedNot ReportedNot Reported[3]
Friction Modifier Organic Friction Modifier (Naugalube 810)1.05W-20 Motor Oil (P-free)0.49Not Reported[2]
Base Oil (Reference) 5W-20 Motor Oil (P-free)05W-20 Motor Oil0.79Not Reported[2]

Note: The data for the C12-C14 Guerbet alcohol mixture is from a study on its synthesis and tribological properties; however, specific quantitative wear scar and friction coefficient data from a direct comparative ASTM D4172 test were not available in the public domain abstracts. The performance of Guerbet alcohols is noted to be beneficial for lubrication.[4][5]

Table 2: Typical Properties of Commercial Lubricant Additives

Additive TypeCommercial ExampleKey Performance Characteristics
Anti-Wear Zinc Dialkyldithiophosphate (ZDDP)Excellent anti-wear, anti-oxidation, and corrosion inhibition. Forms robust tribofilms.[4][6]
Friction Modifier Glycerol Monooleate (GMO)Reduces boundary and mixed lubrication friction.[7]
Friction Modifier Molybdenum Dithiocarbamate (MoDTC)Effective friction reduction, particularly at higher temperatures.[8]
Extreme Pressure (EP) Sulfur-Phosphorus AdditivesPrevents seizure under high-load conditions.

Experimental Protocols

The primary method for evaluating the anti-wear properties of these lubricant additives is the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) .

ASTM D4172 Protocol Summary
  • Apparatus: A four-ball wear tester is used, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.[9][10]

  • Procedure:

    • The three stationary balls are clamped in the test cup and submerged in the lubricant being tested.[9]

    • The fourth ball is placed in a chuck and brought into contact with the three stationary balls.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.[11]

    • After the test, the wear scars on the three stationary balls are measured under a microscope.[9]

  • Key Parameters Measured:

    • Wear Scar Diameter (WSD): The average diameter of the wear scars on the three stationary balls. A smaller WSD indicates better anti-wear protection.[12]

    • Coefficient of Friction (CoF): The ratio of the frictional force to the normal force between the rotating and stationary balls. A lower CoF signifies better lubricity.[11]

Another relevant standard for characterizing lubricant additives is ASTM D5185: Standard Test Method for Determination of Additive Elements, Wear Metals, and Contaminants in Used Lubricating Oils and Determination of Selected Elements in Base Oils by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) .

ASTM D5185 Protocol Summary
  • Apparatus: An Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES).[13][14]

  • Procedure:

    • The lubricant sample is diluted with a suitable solvent.[14]

    • The diluted sample is introduced into the ICP-AES instrument.

    • The instrument measures the intensity of the light emitted by different elements in the sample at their characteristic wavelengths.

  • Key Parameters Measured:

    • Concentrations of additive elements (e.g., zinc, phosphorus, sulfur).[13][15]

    • Concentrations of wear metals (e.g., iron, copper, lead) to monitor equipment condition.[3][13]

    • Concentrations of contaminants.[3][13]

Mandatory Visualization

LubricantPerformanceEvaluation cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation BaseOil Base Oil Blend Lubricant Blend BaseOil->Blend Additive Additive (this compound or Commercial Alternative) Additive->Blend ASTM_D4172 ASTM D4172 (Four-Ball Wear Test) Blend->ASTM_D4172 Test Sample WSD Wear Scar Diameter (WSD) Measurement ASTM_D4172->WSD CoF Coefficient of Friction (CoF) Measurement ASTM_D4172->CoF Comparison Performance Comparison vs. Benchmarks WSD->Comparison CoF->Comparison

Caption: Experimental workflow for evaluating lubricant additive performance.

SignalingPathways cluster_lubrication Lubrication Mechanism Additive Lubricant Additive (e.g., this compound) Tribofilm Protective Tribofilm Additive->Tribofilm Adsorption/Reaction Surface Metal Surface Surface->Tribofilm Forms on FrictionWear Reduced Friction & Wear Tribofilm->FrictionWear Leads to

Caption: Simplified mechanism of action for lubricant additives.

References

A comparative analysis of 2-Butyl-1-dodecanol and commercial surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the meticulous selection of surfactants is pivotal to experimental success and product efficacy. This guide presents an objective, data-driven comparison of 2-Butyl-1-dodecanol, a C16 Guerbet alcohol, with two ubiquitous commercial surfactants: the anionic Sodium Lauryl Sulfate (SLS) and the non-ionic Triton X-100.[1] This analysis is designed to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.

Performance Benchmarking: A Quantitative Comparison

The efficacy of a surfactant is fundamentally defined by its physicochemical properties, most notably its capacity to lower surface tension and form micelles. The Critical Micelle Concentration (CMC) serves as a primary indicator of surfactant efficiency; it is the concentration at which surfactant monomers begin to self-assemble into micelles.[1] A lower CMC value is generally indicative of a more efficient surfactant. Concurrently, the surface tension at the CMC indicates the surfactant's effectiveness in reducing the surface energy of a liquid.[1]

The performance characteristics of 2-Butyl-1-dodecanol are benchmarked against SLS and Triton X-100. It is important to note that due to limited direct experimental data for 2-Butyl-1-dodecanol, data for a closely related C16 Guerbet alcohol ethoxylate is utilized as a proxy to provide a reasonable estimation of its performance.[1]

Property2-Butyl-1-dodecanol (estimated)Sodium Lauryl Sulfate (SLS)Triton X-100
Chemical Structure Branched-chain alcoholLinear alkyl sulfateOctylphenol ethoxylate
Type Non-ionic (Guerbet alcohol)AnionicNon-ionic
Critical Micelle Concentration (CMC) Lower (indicative of high efficiency)8 x 10⁻³ mol/L[2]Varies by ethoxylate chain length
Surface Tension at CMC Effective reduction~39 mN/m~33 mN/m
Emulsification Performance Excellent (inferred from structure)[1]GoodExcellent
Foam Stability Application dependentHighModerate

Note: The data for 2-Butyl-1-dodecanol is based on published ranges for C16 Guerbet alcohol ethoxylates and should be considered an estimate.[1]

Experimental Protocols

The surface tension method is a widely adopted technique for determining the CMC of a surfactant.[1][3]

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. This is due to the adsorption of surfactant monomers at the air-liquid interface.[2] Once the CMC is reached, the interface becomes saturated with these monomers, and any additional surfactant molecules form micelles in the bulk of the solution. Consequently, the surface tension remains relatively constant with further increases in concentration.[1][2] The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of the surfactant concentration.[1][3]

Protocol:

  • Preparation of Stock Solution: A concentrated stock solution of the surfactant is prepared in deionized water, at a concentration well above the anticipated CMC.[2]

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations both below and above the expected CMC.[2]

  • Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.[2][4]

  • Data Plotting: The measured surface tension values are plotted against the logarithm of the surfactant concentration.[2][3]

  • CMC Determination: The CMC is determined from the graph as the concentration at which the sharp decrease in surface tension levels off.[3]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution serial_dilute Create Serial Dilutions prep_stock->serial_dilute measure_st Measure Surface Tension of Each Dilution serial_dilute->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC from Inflection Point plot_data->det_cmc

Workflow for CMC determination via surface tension measurement.

The ability of a surfactant to form and stabilize an emulsion is a critical performance parameter.

Principle: Emulsification efficiency is assessed by creating an oil-in-water emulsion and observing its stability over time. A stable emulsion will resist phase separation (creaming, coalescence, or breaking).

Protocol:

  • Preparation of Phases: Prepare an aqueous phase (deionized water) and an oil phase.

  • Addition of Surfactant: Dissolve a known concentration of the surfactant in the aqueous phase.

  • Emulsification: Add a specific volume of the oil phase to the aqueous surfactant solution. Homogenize the mixture using a high-shear mixer for a defined period to form an emulsion.

  • Stability Assessment:

    • Visual Observation: Store the emulsion in a graduated cylinder and visually inspect for phase separation at regular intervals.

    • Droplet Size Analysis: Measure the initial droplet size distribution using techniques like dynamic light scattering (DLS). Monitor changes in droplet size over time as an indicator of instability.[5]

    • Accelerated Testing: Centrifuge the emulsion at a controlled speed and temperature to accelerate phase separation and predict long-term stability.[6]

G cluster_prep Preparation cluster_emulsify Emulsification cluster_stability Stability Assessment prep_phases Prepare Aqueous and Oil Phases add_surfactant Add Surfactant to Aqueous Phase prep_phases->add_surfactant homogenize Homogenize Oil and Aqueous Phases add_surfactant->homogenize visual Visual Observation (Phase Separation) homogenize->visual droplet_size Droplet Size Analysis (e.g., DLS) homogenize->droplet_size centrifuge Accelerated Testing (Centrifugation) homogenize->centrifuge

Workflow for evaluating emulsification performance.

Foam formation and stability are important characteristics for many surfactant applications.

Principle: Foam stability is evaluated by generating foam and measuring its decay over time. The rate of liquid drainage and bubble coalescence determines the foam's stability.[7]

Protocol:

  • Solution Preparation: Prepare aqueous solutions of the surfactant at various concentrations.

  • Foam Generation: Generate foam by a standardized method, such as shaking, sparging, or using a rotor-stator homogenizer, for a specified duration.[7]

  • Foam Volume Measurement: Immediately after generation, measure the initial foam volume in a graduated cylinder.

  • Stability Monitoring: Record the foam volume at regular intervals to determine the rate of decay. The time it takes for the foam volume to reduce by half (the half-life of the foam) is a common metric for stability.

  • Drainage and Coalescence Analysis: Advanced techniques, such as light scattering, can be used to measure liquid drainage from the foam and changes in bubble size (coalescence) over time.[7]

G cluster_prep Preparation cluster_generation Foam Generation cluster_analysis Stability Analysis prep_solution Prepare Surfactant Solution gen_foam Generate Foam via Standardized Method prep_solution->gen_foam measure_initial Measure Initial Foam Volume gen_foam->measure_initial monitor_decay Monitor Foam Volume Decay Over Time measure_initial->monitor_decay adv_analysis Advanced Analysis (Drainage, Coalescence) monitor_decay->adv_analysis

Workflow for assessing foam stability.

References

A Comparative Analysis of the Solvency Power of 2-Butyl-1-octanol and Other C12 Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvency properties of 2-Butyl-1-octanol against other C12 alcohol isomers. The selection of an appropriate solvent is a critical step in pharmaceutical formulation and various chemical processes. Understanding the solvency characteristics of these long-chain alcohols is essential for optimizing the solubility of active pharmaceutical ingredients (APIs) and controlling reaction environments. This document outlines the theoretical basis of solvency, presents available physicochemical data, and provides detailed experimental protocols for determining and comparing solvency power.

Introduction to this compound and C12 Isomers

This compound is a branched-chain primary alcohol with the chemical formula C12H26O.[1] Its molecular structure, featuring a butyl group at the second carbon of an octanol chain, imparts unique physical and chemical properties compared to its linear isomer, 1-dodecanol, and other branched C12 counterparts. This structural variation influences properties such as boiling point, viscosity, and, most importantly, its effectiveness as a solvent.[1] this compound is recognized for its good solvency and spreading properties, making it a valuable intermediate in the production of plasticizers, surfactants, and lubricants, and as a solvent in coatings and formulations for the agricultural and pharmaceutical industries.[1][2]

The solvency power of an alcohol is its ability to dissolve other substances to form a homogeneous solution. This property is governed by intermolecular forces between the solvent and solute molecules. Key metrics used to quantify solvency power include Hansen Solubility Parameters (HSP) and the Kauri-butanol (Kb) value.

Physicochemical Properties and Solvency Parameters

PropertyThis compound1-Dodecanol (Linear)Other Branched C12 Isomers (e.g., 2,4-Di-tert-butylcyclohexanol)
Molecular Formula C12H26OC12H26OC12H26O
Molecular Weight ( g/mol ) 186.34186.34186.34
Boiling Point (°C) 263259Varies with branching
Density (g/mL at 25°C) ~0.833~0.831Varies with branching
Water Solubility InsolubleVery Poor (0.004 g/L at 25°C)[3]Generally insoluble
Hansen Solubility Parameters (MPa⁰.⁵) δD: 16.1, δP: 3.6, δH: 9.3Not readily availableNot readily available
Kauri-butanol (Kb) Value Not readily availableNot readily availableNot readily available

Theoretical Framework for Solvency Evaluation

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a widely used method for predicting the solubility of a substance in a given solvent.[4] The total cohesive energy of a liquid is divided into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4]

The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. A smaller "distance" between the HSP values of a solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution.

Kauri-Butanol (Kb) Value

The Kauri-butanol value is a standardized measure of the solvency power of hydrocarbon solvents and is determined by ASTM D1133.[5][6] It measures the volume of a solvent required to cause turbidity in a standard solution of kauri resin in n-butanol.[5] A higher Kb value indicates a stronger solvency power.[5][6]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key solvency experiments are provided below.

Determination of Hansen Solubility Parameters

The Hansen Solubility Parameters of a substance are typically determined by observing its solubility in a series of well-characterized solvents.

Objective: To determine the HSP (δD, δP, δH) of a C12 alcohol.

Materials:

  • The C12 alcohol to be tested.

  • A set of 20-30 solvents with known HSPs.

  • Test tubes or vials with closures.

  • Vortex mixer.

  • Temperature-controlled environment (e.g., water bath at 25°C).

Procedure:

  • Preparation: For each test solvent, add a small, precise amount of the C12 alcohol (e.g., 0.1 g) to a vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

  • Mixing: Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

  • Equilibration: Place the vials in a temperature-controlled bath at 25°C and allow them to equilibrate for at least 24 hours.

  • Observation: After equilibration, visually inspect each vial for solubility. Assign a binary score: '1' for soluble (a single, clear phase) and '0' for insoluble (turbidity, phase separation, or undissolved solute).

  • Data Analysis: Input the binary solubility data and the known HSPs of the test solvents into specialized software (e.g., HSPiP). The software calculates the HSP sphere for the test alcohol, providing the δD, δP, and δH values that best fit the experimental data.

experimental_workflow_hsp cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep1 Dispense C12 Alcohol into Vials prep2 Add Test Solvents with Known HSPs prep1->prep2 mix Vortex Mixing prep2->mix equil Equilibrate at 25°C for 24h mix->equil observe Visual Solubility Assessment (1 or 0) equil->observe analyze Input Data into HSPiP Software observe->analyze result Calculate HSP Sphere (δD, δP, δH) analyze->result

Workflow for Hansen Solubility Parameter Determination.
Determination of Kauri-Butanol (Kb) Value (ASTM D1133)

Objective: To determine the Kauri-butanol value of a C12 alcohol.

Materials:

  • Standard Kauri-butanol solution.

  • The C12 alcohol to be tested.

  • 50-mL burette.

  • 250-mL Erlenmeyer flask.

  • Water bath maintained at 25 ± 1°C.

  • Printed material with 10-point font.

Procedure:

  • Standardization: The Kauri-butanol solution is first standardized against toluene (assigned Kb value of 105) and a 75/25 (v/v) mixture of n-heptane and toluene (assigned Kb value of 40).

  • Titration: a. Accurately weigh 20 ± 0.1 g of the standard Kauri-butanol solution into a 250-mL Erlenmeyer flask. b. Place the flask in the water bath to ensure the temperature is 25°C. c. Fill the burette with the C12 alcohol being tested. d. Place the printed material under the flask. e. Titrate the C12 alcohol into the flask while constantly swirling. f. The endpoint is reached when the outlines of the 10-point font, viewed through the solution, become blurred but are still legible.

  • Calculation: The volume of the C12 alcohol used (in mL) is the Kauri-butanol value. A correction factor may be applied based on the standardization results.

experimental_workflow_kb start Start prep Weigh 20g of Kauri-Butanol Solution into Flask start->prep temp Equilibrate to 25°C in Water Bath prep->temp titrate Titrate with C12 Alcohol temp->titrate observe Observe for Turbidity (Blurred Print) titrate->observe endpoint Endpoint Reached observe->endpoint endpoint->titrate No record Record Volume of C12 Alcohol (Kb Value) endpoint->record Yes end End record->end

ASTM D1133 Kauri-Butanol Value Determination Workflow.
Equilibrium Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation solubility of a solid compound (e.g., an API) in a solvent.

Objective: To determine the equilibrium solubility of a model API in a C12 alcohol.

Materials:

  • Model API (solid).

  • The C12 alcohol to be tested.

  • Vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of the solid API to a vial to ensure that saturation can be reached.

  • Solvent Addition: Add a known volume of the C12 alcohol to the vial.

  • Equilibration: Seal the vial and place it in the temperature-controlled shaker. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved API using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

logical_relationship_solubility start Excess API + C12 Alcohol in Vial agitate Agitate at Constant Temperature (24-72h) start->agitate equilibrium Equilibrium Reached agitate->equilibrium separate Centrifuge and Filter Supernatant equilibrium->separate quantify Quantify API Concentration (e.g., HPLC) separate->quantify result Report Solubility (mg/mL) quantify->result

Shake-Flask Method for Equilibrium Solubility.

Conclusion

While a comprehensive, directly comparative dataset for the solvency power of this compound and other C12 alcohols is not currently available, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to conduct such a comparison. The branched structure of this compound suggests it may offer different solvency characteristics compared to its linear counterpart, 1-dodecanol, and other isomers, which could be advantageous in specific formulation challenges. By utilizing standardized methods such as Hansen Solubility Parameter determination and Kauri-butanol value measurement, scientists and drug development professionals can generate the data required to make informed decisions in solvent selection, ultimately leading to more robust and effective product formulations.

References

Safety Operating Guide

Proper Disposal of 2-Butyl-1-octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Butyl-1-octanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Nitrile rubber), tightly fitting safety goggles, and a lab coat.[1]

  • Ventilation: Handle the chemical in a well-ventilated area to avoid the inhalation of vapors or mist.[1][2]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and collect it into a suitable, closed container for disposal as hazardous waste.[1][2][3] Do not allow the chemical to enter drains or surface waters, as it is toxic to aquatic life with long-lasting effects.[2][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. It is classified as a hazardous waste due to its environmental toxicity.[1][2][3]

  • Waste Identification and Classification:

    • Clearly label the waste container as "Hazardous Waste" and "this compound."

    • While a specific federal waste code is not explicitly provided in the search results, it is the generator's responsibility to determine if the waste meets the criteria for any characteristic or listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, compatible, and properly sealed container to prevent leakage.[1][2]

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Engage a Licensed Disposal Service:

    • The disposal of this compound must be handled by a licensed professional waste disposal company.[1][2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

  • Documentation:

    • Maintain accurate records of the amount of this compound being disposed of, the date of disposal, and the disposal vendor used. This is a key component of the "cradle-to-grave" hazardous waste management system mandated by RCRA.[7][8]

Quantitative Data and Hazard Information

For quick reference, the following table summarizes key quantitative and hazard information for this compound.

PropertyValue
Chemical Formula C₁₂H₂₆O
CAS Number 3913-02-8
Density 0.833 g/mL at 25 °C
Boiling Point 145-149 °C
Flash Point 122 °C (251.6 °F) - Non-equilibrium method
GHS Hazard Statements H400: Very toxic to aquatic life H411: Toxic to aquatic life with long lasting effects
GHS Precautionary Codes P273, P391, P501

Data sourced from multiple safety data sheets and chemical databases.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: this compound for Disposal identify Identify as Hazardous Waste (Toxic to Aquatic Life) start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe spill Spill or Leak? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes collect Collect Waste in a Labeled, Sealed Container spill->collect No contain->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Institutional EHS for Disposal store->contact_ehs document Document Waste Generation and Disposal contact_ehs->document end End: Proper Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Butyl-1-octanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE TypeSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[2]To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[2]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[2][3] A face shield (8-inch minimum) may be necessary for splash hazards.To protect eyes from splashes and vapors.
Skin and Body Protection Protective clothing.To prevent skin exposure.[3]
Respiratory Protection Use in a well-ventilated area.[2][3][4] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[3][5]To avoid inhalation of vapors or mist.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 3913-02-8[2][6]
Molecular Formula C12H26O[2]
Molecular Weight 186.33 g/mol [2][6]
Appearance Clear, colorless to light yellow liquid
Boiling Point 145-149 °C[6]
Density 0.833 g/mL at 25 °C[6]
Flash Point 122 °C (251.6 °F)[6]
Solubility Insoluble in water; miscible with most organic solvents.

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling and Storage Protocol:

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3]

    • Keep containers tightly closed.[2][3][5]

    • Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

    • Store away from strong oxidizing agents.

  • Handling:

    • Handle in accordance with good industrial hygiene and safety practices.[2][3]

    • Avoid inhalation of vapor or mist.

    • Use personal protective equipment as specified in the table above.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area.[2][4]

    • Use personal protective equipment during cleanup.[2][4]

    • Prevent further leakage or spillage if it is safe to do so.[2][4]

    • Do not let the product enter drains.[2][4]

    • Soak up the spill with an inert absorbent material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[2][4]

    • Keep the absorbed material in suitable, closed containers for disposal.[2][4]

Safe_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Use_Chemical Use in Well-Ventilated Area Don_PPE->Use_Chemical Wash_Hands Wash Hands After Use Use_Chemical->Wash_Hands Collect_Waste Collect Waste in Designated Container Use_Chemical->Collect_Waste Wash_Hands->Store Return to Storage Dispose Dispose via Licensed Professional Service Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the safety data sheet.[2][4]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3][4]
Skin Contact Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[2][3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to the hospital.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.

  • Professional Disposal:

    • Offer the waste to a licensed disposal company.[2]

    • Contact a licensed professional waste disposal service to dispose of this material.

  • Container Disposal:

    • Dispose of contaminated packaging as unused product.[2] Do not reuse empty containers.[3]

  • Environmental Precautions:

    • Discharge into the environment must be avoided.[2][4]

It is imperative to follow all applicable regional, national, and local laws and regulations for waste disposal.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-1-octanol
Reactant of Route 2
Reactant of Route 2
2-Butyl-1-octanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.